molecular formula C24H20INO4 B1390332 Fmoc-3-iodo-D-phenylalanine CAS No. 478183-67-4

Fmoc-3-iodo-D-phenylalanine

Cat. No.: B1390332
CAS No.: 478183-67-4
M. Wt: 513.3 g/mol
InChI Key: SSKOJXLIQFVOGC-JOCHJYFZSA-N
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Description

Fmoc-3-iodo-D-phenylalanine is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOJXLIQFVOGC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673990
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-67-4
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

Fmoc-3-iodo-D-phenylalanine is a specialized amino acid derivative that has become an invaluable tool for researchers and scientists in the fields of peptide chemistry, drug discovery, and molecular imaging. Its unique trifecta of structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomeric configuration, and the strategically positioned iodine atom—provides a versatile platform for synthesizing peptides with enhanced stability, novel functionalities, and capabilities for radio-tagging. This guide offers a comprehensive overview of its properties, synthesis, applications, and the technical considerations essential for its effective use in the laboratory.

Introduction: The Strategic Advantage of a Tri-functional Building Block

In the landscape of peptide science, the ability to introduce specific modifications into a peptide sequence is paramount for modulating its biological activity, stability, and pharmacokinetic profile. This compound emerges as a superior building block due to the distinct contributions of its core components:

  • The Fmoc Protecting Group: As the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc group provides robust protection for the alpha-amino group.[1][2] Its key advantage is its lability to mild basic conditions (e.g., piperidine), which allows for sequential deprotection and amino acid coupling without degrading acid-sensitive linkers or side-chain protecting groups, a strategy known as orthogonal protection.[2][3]

  • The D-Configuration: Peptides constructed from natural L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of unnatural D-amino acids, such as D-phenylalanine, introduces a profound steric hindrance that renders the adjacent peptide bonds resistant to enzymatic cleavage. This significantly enhances the in-vivo half-life and bioavailability of peptide-based therapeutics.

  • The Iodine Atom: The iodine atom at the meta-position of the phenyl ring is the most distinguishing feature. It serves multiple, critical roles:

    • A Handle for Radiolabeling: It provides a direct site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), crucial for developing diagnostic imaging agents (SPECT, PET) and targeted radiotherapeutics.[1][4]

    • A Steric and Hydrophobic Probe: As a large, lipophilic atom, iodine can be used to probe steric tolerance within receptor binding pockets and enhance hydrophobic interactions, potentially increasing binding affinity and potency.

    • A Precursor for Cross-Coupling: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, allowing for further post-synthetic modification of the peptide on the solid support or in solution.

This combination of features makes this compound a highly sought-after reagent for developing next-generation peptide drugs, diagnostic agents, and research tools.[1][4]

Physicochemical and Handling Data

Precise knowledge of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 478183-67-4[1][5][6][7][8][9]
Molecular Formula C₂₄H₂₀INO₄[1][5][7][8][9]
Molecular Weight 513.32 g/mol (also reported as 513.4 g/mol )[1][5][7][9]
Appearance Off-white powder/solid[1][4][7]
Purity ≥95-98% (typically by HPLC)[1][7][8][9]
Melting Point 147-152 °C[1][10]
Optical Rotation [a]D25 = +19 ± 2º (c=1 in DMF)[1]
Synonyms Fmoc-D-Phe(3-I)-OH, FMOC-M-IODO-D-PHE-OH[1][6][11]
Storage Conditions Store at 0-8 °C, keep dry and tightly sealed.[1][10]
Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][12]

  • Inhalation/Contact: Avoid inhaling dust or allowing the compound to contact skin and eyes.[5][13] In case of contact, wash the affected area thoroughly with water.[11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when dealing with fine powders, to minimize exposure.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[5]

Core Applications in Research and Development

The utility of this compound spans from fundamental peptide chemistry to advanced clinical applications.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in Fmoc-based SPPS.[1] The workflow for its incorporation is a self-validating system of repeated, high-yield chemical cycles. The causality behind this process is the orthogonal nature of the protecting groups, ensuring that only the desired reaction occurs at each step.

A detailed, step-by-step methodology is outlined below, followed by a visual diagram of the process.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Fmoc-3-iodo-D-Phe Incorporation Cycle Resin Resin with Rink Amide Linker and existing peptide chain (H₂N-Peptide-Resin) Activation Step 1: Activation Fmoc-3-iodo-D-Phe-OH + Coupling Reagents (e.g., HBTU/DIPEA in DMF) Coupling Step 2: Coupling Activated Amino Acid reacts with N-terminus of peptide chain Activation->Coupling Forms active ester Wash1 Step 3: Wash (DMF, DCM) Coupling->Wash1 Forms new peptide bond Capping Step 4 (Optional): Capping (Acetic Anhydride) to block unreacted sites Wash1->Capping Wash2 Step 5: Wash (DMF, DCM) Capping->Wash2 Deprotection Step 6: Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Step 7: Wash (DMF, DCM) Deprotection->Wash3 Exposes new N-terminus Wash3->Resin Ready for next cycle End Start

Caption: Workflow for SPPS incorporation.

  • Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group on the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is critical as it liberates the free amine required for the next coupling reaction.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.

  • Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid into a highly reactive ester, primed for aminolysis.

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours to ensure the formation of the new peptide bond. A colorimetric test (e.g., Kaiser test) can be performed to confirm the complete consumption of free amines.

  • Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide chain, now N-terminally protected with the Fmoc group of the newly added iodophenylalanine.

  • Repetition: This cycle is repeated for each subsequent amino acid in the desired sequence.

Radiopharmaceutical Development

The presence of iodine makes this amino acid derivative a prime candidate for radiolabeling.[1][4] Peptides containing this residue can be readily labeled with radioactive iodine isotopes for use in:

  • Diagnostic Imaging: Using gamma-emitters like ¹²³I for Single Photon Emission Computed Tomography (SPECT).

  • Preclinical Research: Using ¹²⁵I for in-vitro assays (e.g., autoradiography, RIA) and in-vivo biodistribution studies.

  • Targeted Radionuclide Therapy: Using beta-emitters like ¹³¹I to deliver a cytotoxic radiation dose specifically to tumor cells that express the target receptor for the peptide.

Drug Design and Medicinal Chemistry

The introduction of 3-iodo-D-phenylalanine can profoundly influence a peptide's pharmacological properties.[14] The fluorine atom in analogous compounds like Fmoc-D-3-F-Phenylalanine is known to enhance metabolic stability and binding affinity; the larger iodine atom can be expected to have an even more pronounced steric and hydrophobic effect, which can be strategically exploited in drug design.[14][15] This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing peptide leads.[1]

Conclusion: A Versatile and Enabling Reagent

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that empowers researchers to push the boundaries of peptide science. Its well-defined physicochemical properties, combined with its strategic utility in enhancing proteolytic stability, enabling radiolabeling, and modulating pharmacological activity, secure its role as a critical component in the development of advanced therapeutics and diagnostic agents. The robust and validated protocols for its use in SPPS ensure its reliable incorporation, providing a solid foundation for innovation in academic and industrial laboratories alike.

References

  • ChemBK. (2024). fmoc-d-3-iodophenylalanine - Introduction. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P94764]. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). N-Fmoc-3-methyl-D-phenylalanine.
  • Oakwood Chemical. (n.d.). This compound, min 95%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern peptide chemistry and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of innovation. These unique building blocks allow for the introduction of novel chemical functionalities, conformational constraints, and biophysical probes into peptide and protein scaffolds. Fmoc-3-iodo-D-phenylalanine is a particularly valuable ncAA, prized for its utility in creating peptides with enhanced properties.[][2] The presence of the D-enantiomer can confer resistance to enzymatic degradation, while the iodine atom serves as a versatile handle for bioconjugation, a heavy atom for X-ray crystallography, and a precursor for radiolabeling in diagnostic and therapeutic applications.[3][4][5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous purification of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating quality control systems required to produce material suitable for the most demanding applications, such as Solid-Phase Peptide Synthesis (SPPS).

Part 1: A Two-Stage Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-part strategy. First, the precursor, 3-iodo-D-phenylalanine, is synthesized via a regioselective iodination reaction. Second, the α-amino group of this precursor is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fmoc Protection D-Phenylalanine D-Phenylalanine 3-Amino-D-phenylalanine 3-Amino-D-phenylalanine D-Phenylalanine->3-Amino-D-phenylalanine Nitration & Reduction Arenediazonium Salt Arenediazonium Salt 3-Amino-D-phenylalanine->Arenediazonium Salt Diazotization (NaNO2, HCl, 0-5°C) 3-Iodo-D-phenylalanine 3-Iodo-D-phenylalanine Arenediazonium Salt->3-Iodo-D-phenylalanine Iodination (KI) This compound This compound 3-Iodo-D-phenylalanineFmoc-OSu 3-Iodo-D-phenylalanineFmoc-OSu 3-Iodo-D-phenylalanineFmoc-OSu->this compound Schotten-Baumann (Na2CO3, Dioxane/H2O) G cluster_QC Quality Control Analysis Crude Crude this compound Recrystal Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystal PrepHPLC Preparative RP-HPLC (If necessary for >99% purity) Recrystal->PrepHPLC Optional FinalProduct High-Purity Product Recrystal->FinalProduct PrepHPLC->FinalProduct AnalyticalHPLC Analytical RP-HPLC (Chemical Purity) FinalProduct->AnalyticalHPLC Verify ChiralHPLC Chiral HPLC (Enantiomeric Purity) FinalProduct->ChiralHPLC Verify MS Mass Spectrometry (Identity, MW) FinalProduct->MS Verify NMR NMR Spectroscopy (Structure) FinalProduct->NMR Verify Rotation Optical Rotation (Stereochemistry) FinalProduct->Rotation Verify

Caption: Purification and Quality Control Workflow.

Purification Methodologies
  • Recrystallization: This is the primary method for bulk purification of the crude product. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. [7]This process effectively removes most inorganic salts and organic byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the gold standard for both analyzing purity and, when necessary, achieving the highest levels of purification. [8] * Analytical HPLC: Used to assess the chemical purity of the final product. The significant hydrophobicity of the Fmoc group allows for excellent separation from impurities that may lack this group. [8] * Chiral HPLC: This is a non-negotiable step to confirm the enantiomeric purity. The D- and L-enantiomers are separated on a chiral stationary phase (CSP). [9][10]For use in peptide synthesis, the enantiomeric excess (ee) must be greater than 99%. [9] * Preparative HPLC: If recrystallization does not yield the desired purity, the analytical method can be scaled up to a preparative scale to isolate the pure compound. [8]

Data Presentation: Specifications and Analytical Conditions

Table 1: Product Specifications for this compound

ParameterSpecificationRationale
Appearance Off-white powderIndicates absence of colored impurities. [3]
Molecular Formula C₂₄H₂₀INO₄Defines the elemental composition. [3]
Molecular Weight 513.4 g/mol Confirmed by Mass Spectrometry. [3]
Chemical Purity (HPLC) ≥ 98%Ensures minimal side-product incorporation during SPPS. [3]
Enantiomeric Purity (Chiral HPLC) ≥ 99% D-isomerPrevents enantiomeric contamination in the final peptide. [9]
Melting Point 147-152 °CA sharp range indicates high purity. [3]
Optical Rotation [a]D²⁵ +19 ± 2º (c=1 in DMF)Confirms the correct stereoisomer. [3]

Table 2: Typical Analytical HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm & 265 nm [8]
Injection Volume 10-20 µL

Conclusion: A Validated Pathway to a Critical Reagent

The synthesis and purification of this compound is a multi-step process that demands careful control over reaction conditions and rigorous analytical validation. By employing a regioselective Sandmeyer-type iodination followed by a robust Fmoc-OSu protection protocol, a high-quality crude product can be reliably obtained. Subsequent purification, primarily through recrystallization and verified by a suite of analytical techniques including RP-HPLC, chiral HPLC, and mass spectrometry, ensures the final product meets the stringent purity requirements for advanced applications. This detailed guide provides researchers and drug development professionals with a validated and scientifically-grounded framework for producing this critical non-canonical amino acid, thereby enabling the next generation of peptide-based therapeutics and research tools.

References

  • The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine.
  • Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. Benchchem.
  • A simple general method for (radio)iodination of a phenylalanine residue in peptides: preparation of [cyclic][D-Pen2,4'-125I-Phe4,D-Pen5]enkephalin, a peptide with extraordinary selectivity for .delta.-opioid receptors.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • 4-(131I)Iodo-L-phenylalanine | 76641-05-9. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH. Benchchem.
  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE.
  • Sandmeyer reaction. Wikipedia.
  • Fmoc-D-phenylalanine. Chem-Impex.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • This compound. Chem-Impex.
  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • A simple general method for (radio)iodination of a phenylalanine residue in peptides.
  • Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine. Ningbo Inno Pharmchem Co., Ltd.
  • Fmoc-D-phenylalanine. BOC Sciences.
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange.
  • Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • Fmoc-p-phenyl-D-Phenylalanine. Chem-Impex.
  • Fmoc-3-iodo-L-phenylalanine. Chem-Impex.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
  • The Synthesis of dl-3,5-Diiodo-4-(2',4'-diiodo-3'-hydroxyphenoxy)- phenylalanine, a Physiologically Inactive Isomer of Thyroxine.
  • Fmoc-OSu Synthesis - New Process. Omizzur.
  • Separation of equal amounts of D-phenylalanine and L-phenylalanine.
  • 3-Iodo-L-phenylalanine. Chem-Impex.
  • Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • 3-Iodo-L-phenylalanine | Noncanonical Amino Acid. MedchemExpress.com.
  • Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads.
  • Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative.
  • Fmoc-4-iodo-D-phenylalanine. Chem-Impex.
  • Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • This compound (Cas 478183-67-4). Parchem.
  • 3-IODO-DL-PHENYLALANINE | 20846-38-2. ChemicalBook.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI.
  • This compound. BIOFOUNT.
  • Modern Analytical Technique for Characteriz

Sources

Spectroscopic data (NMR, IR, MS) of Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-3-iodo-D-phenylalanine

Introduction

This compound is a crucial building block in modern peptide synthesis and drug discovery.[1][2] Its structure, incorporating a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-configured chiral center, and an iodine atom on the phenyl ring, presents a unique set of characteristics that are leveraged in various applications, from solid-phase peptide synthesis (SPPS) to the development of novel therapeutics, including those for cancer research.[1][2] The presence of iodine also opens avenues for radiolabeling and imaging studies.[1][2]

A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization. This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the experimental methodologies and the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this important synthetic amino acid.

The molecular structure of this compound is illustrated below:

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The general workflow is outlined below:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (CAS: 478183-67-4) MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS_Data Molecular Weight and Formula Confirmation MS->MS_Data NMR_Data Structural Elucidation and Purity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Final_Report Comprehensive Characterization Report MS_Data->Final_Report NMR_Data->Final_Report IR_Data->Final_Report

Sources

Fmoc-3-iodo-D-phenylalanine: A Comprehensive Guide to Solubility and Stability in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and target affinity. Fmoc-3-iodo-D-phenylalanine is a pivotal building block, offering a unique combination of steric bulk, conformational constraint, and a site for further chemical modification or radiolabeling via the iodine atom. However, its successful application in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its behavior in solution—specifically its solubility and stability. This guide provides a deep dive into these critical parameters across a range of solvents, offering field-proven insights, quantitative data, and robust experimental protocols to empower researchers in optimizing their synthetic workflows.

Introduction: The Strategic Value of this compound

This compound is a derivative of the essential amino acid phenylalanine, protected at the N-terminus by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Its strategic importance in peptide synthesis and drug development stems from several key features:

  • Stereochemical Control : The D-configuration is instrumental in enhancing proteolytic resistance, a critical factor for improving the in-vivo half-life of peptide therapeutics.

  • Structural Modulation : The bulky iodine atom at the meta position of the phenyl ring introduces significant steric hindrance, which can be leveraged to enforce specific peptide conformations and enhance binding to biological targets.

  • Bio-conjugation and Imaging : The iodine atom serves as a versatile handle for post-synthetic modifications, including cross-coupling reactions and, notably, the introduction of radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for radiolabeling and imaging studies.

The success of any synthesis utilizing this valuable reagent begins with a thorough understanding of its interaction with the solvents used in the SPPS workflow. Inadequate solubility can lead to incomplete coupling reactions, resulting in truncated or deletion sequences, while instability can generate impurities that complicate purification and compromise the final product's integrity.

Solubility Profile: Ensuring Complete Reagent Availability

The solubility of an Fmoc-amino acid is a function of the interplay between the hydrophobic Fmoc group, the specific side chain, and the polarity of the solvent. For this compound, the large, nonpolar aromatic system (fluorenyl and iodophenyl groups) dictates a preference for polar aprotic solvents.

Causality of Solvent Choice in SPPS

The primary role of the solvent in SPPS is to swell the resin support, allowing reagents to access the reactive sites, and to fully dissolve all reactants, ensuring the reaction proceeds to completion efficiently. Polar aprotic solvents are the industry standard for Fmoc-based SPPS because they fulfill these requirements without interfering with the underlying chemistry.

  • N,N-Dimethylformamide (DMF) : The most common solvent in SPPS, offering an excellent balance of resin-swelling and solvating capabilities. Its primary drawback is its slow decomposition to dimethylamine, a secondary amine that can cause premature Fmoc deprotection.

  • N-Methyl-2-pyrrolidone (NMP) : A solvent with greater solvating power than DMF, often employed for difficult couplings or aggregating sequences. However, some studies report that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.

  • Dichloromethane (DCM) : Primarily used in older Boc-chemistry protocols and for washing steps in Fmoc-SPPS. It is generally a poor solvent for dissolving Fmoc-amino acids and is not recommended for coupling steps.

  • "Green" Solvents : In response to the hazardous classification of DMF and NMP, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are being explored. While promising, their solvating power for all reagents must be empirically verified. Studies have shown that 2-MeTHF is a good solvent

Key features and advantages of using Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Strategic Building Block for Advanced Peptide Science

Introduction: The Emergence of a Multifunctional Amino Acid

In the landscape of peptide chemistry and drug development, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing therapeutic properties and exploring novel biological functions.[1][2] Among the diverse arsenal of available UAAs, this compound stands out as a uniquely versatile building block. This guide provides a comprehensive overview of its core features, strategic advantages, and practical applications, offering researchers and drug development professionals the insights needed to leverage its full potential.

This compound is a derivative of the amino acid phenylalanine, distinguished by three critical modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodine atom on the phenyl ring, and a D-enantiomeric configuration.[3] This combination of features is not coincidental; it is a deliberate design that transforms a simple amino acid into a powerful tool for creating peptides with enhanced stability, tailored functionalities, and unique biophysical properties.

PropertyValueSource
CAS Number 478183-67-4[3][4][5][6]
Molecular Formula C₂₄H₂₀INO₄[3][4][5][6]
Molecular Weight 513.32 g/mol [4][6]
Appearance Off-white powder[3]
Purity ≥95-98% (HPLC)[3][6]
Melting Point 147-152 °C[3]
Storage 0-8 °C, protect from light[3]

Deconstructing the Advantage: The Three Pillars of Functionality

The power of this compound lies in the synergistic interplay of its three key structural features. Understanding the role of each component is essential for its strategic application.

The Fmoc Group: Enabling Solid-Phase Synthesis

The Nα-fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin for the molecule's utility in modern peptide synthesis. As a base-labile protecting group, it is central to the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[7][8] Its removal is achieved under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[7][8] This orthogonality is fundamental to the stepwise, controlled assembly of complex peptide sequences on a solid support.[1][2]

Diagram 1: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
The D-Configuration: Engineering Proteolytic Stability

Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, proteases—the enzymes responsible for protein and peptide degradation—are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[9] By incorporating D-amino acids, such as 3-iodo-D-phenylalanine, the resulting peptide becomes resistant to this enzymatic degradation.[9][10][11]

Key Advantages of D-Amino Acid Incorporation:

  • Enhanced Proteolytic Resistance: The primary benefit is a significant increase in the peptide's half-life in biological systems.[10][12]

  • Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[9][10]

  • Modulation of Biological Activity: The stereochemical inversion can alter the peptide's three-dimensional conformation, which can in turn modulate its binding affinity and selectivity for its target receptor.[9][13] This can lead to the development of highly potent agonists or selective antagonists.

The Iodine Atom: A Versatile Chemical Handle

The iodine atom on the phenyl ring is arguably the most powerful feature for post-synthetic modification and analysis. It serves as a versatile handle for a variety of chemical transformations and biophysical applications.

  • Cross-Coupling Chemistry: The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[14][15] This allows for the site-specific introduction of a vast array of functionalities onto the peptide scaffold after its synthesis, including:

    • Aryl or heteroaryl groups (Suzuki coupling) to probe aromatic interactions or enhance binding.[16]

    • Alkynes (Sonogashira coupling) for subsequent "click" chemistry conjugations.

    • Fluorescent probes, biotin tags, or other reporter molecules.

  • Biophysical and Structural Probes: The heavy iodine atom is a valuable tool in structural biology. Its ability to produce a strong anomalous signal can facilitate phase determination in X-ray crystallography.[17] Site-specific incorporation of p-iodo-L-phenylalanine has been successfully used to solve protein crystal structures.[17]

  • Radiolabeling: The iodine can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it an excellent candidate for developing peptide-based radiopharmaceuticals for imaging (SPECT) or therapeutic applications.[18][19][20]

Cross_Coupling Peptide_I Peptide-Phe(3-I) Catalyst Pd Catalyst + Base Peptide_I->Catalyst Reagent Boronic Acid (R-B(OH)2) Alkyne (R-C≡CH) etc. Reagent->Catalyst Product Peptide-Phe(3-R) (Modified Peptide) Catalyst->Product

Diagram 2: Post-synthetic modification via cross-coupling.

Experimental Protocols: A Practical Guide

The true value of a building block is realized in its practical application. The following protocols provide a self-validating framework for the successful incorporation and modification of this compound.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a resin support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Methodology (0.1 mmol scale):

  • Resin Swelling: a. Place the resin in the reaction vessel. b. Add DMF (approx. 10 mL/g resin) and agitate gently for 30 minutes to swell the resin beads.[1] c. Drain the DMF.

  • Fmoc Deprotection (for resin with a pre-loaded, Fmoc-protected amino acid): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[7] d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. e. Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. This pre-activates the amino acid. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours at room temperature.[2][7] e. Self-Validation: After the coupling time, perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents and byproducts.

  • Chain Elongation: a. The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the solid support and all side-chain protecting groups must be removed.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v). (TIS and water act as scavengers to protect sensitive residues).

  • Cold diethyl ether

Methodology:

  • Resin Preparation: After the final coupling and washing steps, perform a final Fmoc deprotection (if the N-terminus is to be free). Wash the resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.[1]

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g resin).[2] b. Agitate the mixture gently at room temperature for 2-4 hours.[1][2]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[1][2] c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Strategic Asset in Peptide Design

This compound is more than just another unnatural amino acid; it is a strategic tool that empowers researchers to overcome fundamental challenges in peptide science. The engineered resistance to proteolysis conferred by its D-configuration addresses the critical issue of in-vivo stability, a major hurdle for peptide therapeutics.[9][11] Simultaneously, the iodine atom provides an invaluable chemical handle for post-synthetic diversification, allowing for the creation of complex peptidomimetics, the introduction of biophysical probes, and the development of targeted radiopharmaceuticals.[3][14][18] By mastering the incorporation and modification of this versatile building block, scientists and drug developers can significantly expand their capabilities in designing the next generation of sophisticated and effective peptide-based molecules.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]

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  • ChemUniverse. (n.d.). This compound [P94764]. Retrieved from [Link]

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  • El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1097. Retrieved from [Link]

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  • Cornish, V. W., Benson, D. R., Altenbach, C. A., Hideg, K., Hubbell, W. L., & Schultz, P. G. (1994). Site-specific incorporation of biophysical probes into proteins. Proceedings of the National Academy of Sciences, 91(8), 2910-2914. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • Aydin, M., & Aydin, D. (2019). Membrane Active Peptides and Their Biophysical Characterization. International Journal of Molecular Sciences, 20(22), 5779. Retrieved from [Link]

  • Oza, V. B., et al. (2009). Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE, 4(1), e4124. Retrieved from [Link]

  • Lee, S., & Xie, J. (2015). Peptide-Based Probes for Targeted Molecular Imaging. Biochemistry, 54(6), 1304–1319. Retrieved from [Link]

  • Sparrow, J. T., & Gotto, A. M. (1982). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Journal of Lipid Research, 23(4), 646-651. Retrieved from [Link]

  • Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Journal of the American Chemical Society, 127(38), 13164-13165. Retrieved from [Link]

  • Felix, A. M., Wang, C. T., Heimer, E. P., & Fournier, A. (1988). Iodination of aryltrimethylsilanes. A mild approach to (iodophenyl)alanine. The Journal of Organic Chemistry, 53(11), 2544-2547. Retrieved from [Link]

  • Shevelev, A. B., et al. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]

  • Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved from [Link]

  • El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097. Retrieved from [Link]

  • Lahoutte, T., et al. (2003). Comparative biodistribution of iodinated amino acids in rats: selection of the optimal analog for oncologic imaging outside the brain. Journal of Nuclear Medicine, 44(9), 1497-1503. Retrieved from [Link]

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  • Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2015). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 104(5), 525-541. Retrieved from [Link]

  • Sumie, N., et al. (2021). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Molecules, 26(15), 4478. Retrieved from [Link]

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Introduction: A Unique Building Block for Advanced Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-3-iodo-D-phenylalanine for Researchers and Drug Development Professionals

This compound is a specialized, non-natural amino acid derivative that has become an invaluable tool in modern peptide chemistry, drug discovery, and structural biology. Its unique trifunctional structure—comprising a base-labile Fmoc protecting group, a D-chiral center, and a strategically placed iodine atom—provides researchers with a versatile building block for creating sophisticated peptides with enhanced properties and novel functionalities.

This guide, intended for scientists and professionals in the field, offers a comprehensive overview of this compound, covering its commercial availability, critical applications, and practical experimental considerations. The incorporation of this amino acid is a key strategy in the development of peptide-based therapeutics, advanced imaging agents, and complex biomaterials.[1][2][3] The presence of the D-enantiomer offers inherent resistance to enzymatic degradation, a crucial feature for improving the in-vivo stability and bioavailability of peptide drugs. Meanwhile, the iodine atom serves as a versatile functional handle for a variety of chemical modifications, most notably for radiolabeling and as a heavy-atom tool for X-ray crystallography.[1][4]

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in the laboratory. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 478183-67-4[1][5][6][7][8]
Molecular Formula C₂₄H₂₀INO₄[1][5][6][7]
Molecular Weight ~513.33 g/mol [1][5][7]
Appearance Off-white to white powder/solid[1][2][5]
Purity Typically ≥95% to ≥98% (by HPLC)[1][5][6][7]
Melting Point 147-152 °C[1][8]
Optical Rotation [a]D²⁵ = +19 ± 2º (c=1 in DMF)[1]
Storage Conditions Store at 0-8 °C; for long-term, -20 °C is recommended[1][8][9]

Commercial Suppliers and Pricing Analysis

This compound is available from a range of specialty chemical suppliers. Pricing and availability can vary based on purity, quantity, and supplier. Researchers should consider these factors when sourcing the material for their specific experimental needs. The table below provides a comparative snapshot of representative commercial offerings.

SupplierProduct NamePurityAvailable QuantitiesRepresentative Pricing (USD/EUR)
Chem-Impex This compound≥ 98% (HPLC)Not specifiedPrice not listed
CymitQuimica FMOC-D-3-IODOPHENYLALANINE95%100mg, 250mg, 1g, 5g, 10g€25 (100mg), €31 (250mg), €79 (1g), €213 (5g), €562 (10g)[5]
ChemUniverse This compound97%250mg, 1g, 5g$51.00 (250mg), $122.00 (1g), $482.00 (5g)[7]
Aladdin Scientific This compoundmin 95%1 gram$49.99 (1g)[6]
Parchem This compoundNot specifiedBulk quantities availableQuote required
Sigma-Aldrich This compound98%Not specifiedPrice not listed

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to request formal quotes from suppliers.

Core Applications in Scientific Research

The unique molecular architecture of this compound enables its use in several high-impact research areas.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group provides reliable α-amine protection that can be removed under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the peptide-resin linkage.[3] Its incorporation into a peptide sequence allows for the precise placement of an iodinated D-amino acid, which can confer enhanced proteolytic stability and modulate the peptide's conformational properties.[3]

SPPS_Workflow cluster_Resin Solid Support (Resin) cluster_Cycle SPPS Cycle for Fmoc-3-iodo-D-Phe Resin Resin-NH2 Deprotection 1. Deprotection (Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Removes Fmoc group Coupling 2. Coupling Fmoc-3-iodo-D-Phe-OH + Activator (HBTU/DIC) Wash1->Coupling Prepares for coupling Wash2 Wash (DMF) Coupling->Wash2 Adds new amino acid Wash2->Deprotection Ready for next cycle

Caption: Workflow for incorporating this compound in SPPS.

Radiolabeling for Molecular Imaging and Therapy

The iodine atom on the phenyl ring is a key feature for radiolabeling.[1][2] It allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I/¹³¹I for radioligand assays and radiotherapy) into a peptide sequence.[10] This is often achieved via isotopic exchange reactions, where a stable iodine atom is swapped for a radioactive one. Peptides labeled in this manner are powerful tools for:

  • Diagnostic Imaging: Visualizing the location and density of specific receptors or biomarkers in vivo.

  • Targeted Radionuclide Therapy: Delivering a cytotoxic radioactive payload directly to diseased tissues, such as tumors.[11]

  • Biodistribution Studies: Quantifying how a peptide drug is distributed, metabolized, and cleared from the body.

Structural Biology and X-ray Crystallography

The high electron density of the iodine atom makes it an excellent "heavy atom" for solving the phase problem in X-ray crystallography.[4] By incorporating this compound at a specific site within a protein or peptide, crystallographers can use techniques like single-wavelength anomalous dispersion (SAD) to determine the three-dimensional structure of the molecule.[4][12] This method can be more efficient than traditional approaches and does not significantly perturb the native protein structure.[4]

Applications Molecule This compound Fmoc Fmoc Group (Base-labile protection) Molecule->Fmoc Iodine Iodine Atom (Functional handle) Molecule->Iodine D_Amino D-Amino Acid (Chiral center) Molecule->D_Amino App_SPPS Solid-Phase Peptide Synthesis Fmoc->App_SPPS App_Radio Radiolabeling & Imaging (PET/SPECT) Iodine->App_Radio App_Xray X-ray Crystallography (Heavy Atom Phasing) Iodine->App_Xray App_Stability Enhanced Proteolytic Stability D_Amino->App_Stability

Caption: Structure-function relationships of this compound.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a generalized, self-validating protocol for the manual coupling of this compound onto a solid-phase resin.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (or HCTU/HATU) and N,N-diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with frit

Methodology:

  • Resin Swelling: Place the resin in the reaction vessel. Add DCM and gently agitate for 20-30 minutes. Drain the DCM and wash thoroughly with DMF (3x).

  • Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 3 minutes, then drain. Repeat with fresh deprotection solution for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Causality: Piperidine is a secondary amine base that specifically cleaves the dibenzofulvene-piperidine adduct from the N-terminus, liberating the free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF (5-6x) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

  • Coupling Reaction Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in a minimal volume of DMF. Add DIPEA (2 eq. relative to HBTU) and pre-activate for 1-2 minutes.

    • Causality: HBTU is a coupling activator that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating rapid amide bond formation. DIPEA acts as a non-nucleophilic base to activate the reaction.

  • Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate under an inert atmosphere for 1-2 hours.

  • Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Handling, Storage, and Quality Control

Safety and Handling:

  • Always handle this compound in a well-ventilated area or fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[9][13]

Storage:

  • For short-term use (weeks), store the compound in a tightly sealed container at 0-8 °C.[1][8]

  • For long-term storage (months to years), it is best kept at -20 °C to prevent degradation.[9]

Quality Control:

  • The identity and purity of the compound should be verified upon receipt. The most common analytical method is High-Performance Liquid Chromatography (HPLC), which should confirm a purity of ≥95-98%.[1]

  • Mass spectrometry can be used to confirm the correct molecular weight (513.33 m/z).

Conclusion

This compound is more than just another amino acid derivative; it is a strategic tool for innovation in peptide science. Its ability to enhance peptide stability, enable precise radiolabeling, and facilitate structural studies makes it a cornerstone for developing next-generation diagnostics and therapeutics. By understanding its properties and mastering its application in SPPS, researchers can unlock new possibilities in drug design and biomedical research.

References

  • This compound, min 95%, 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

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  • Krasnoperov, V., et al. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals. Retrieved from [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Bertrand, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Organic Letters.
  • Direct radioiodination techniques used for peptide labeling. - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid and Efficient Radiolabeling of Short Peptides | ACS Omega. (2023). ACS Publications. Retrieved from [Link]

  • This compound - BIOFOUNT. (n.d.). Retrieved from [Link]

  • The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • fmoc-d-3-iodophenylalanine - ChemBK. (2024). Retrieved from [Link]

  • Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents. (n.d.).
  • This compound | C24H20INO4 | CID 46737401 - PubChem. (n.d.). Retrieved from [Link]

  • The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science. Retrieved from [Link]

  • Fmoc-3-iodo-l-phenylalanine (C24H20INO4) - PubChemLite. (n.d.). Retrieved from [Link]

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A Technical Guide to the Applications of Iodinated Phenylalanines in Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of iodinated phenylalanines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies that underscore the utility of these unique amino acid analogues. From their foundational role in radiopharmaceuticals to their innovative use in structural biology and peptide chemistry, we will uncover the versatility of iodinated phenylalanines as indispensable tools in modern scientific inquiry.

Introduction: The Versatility of a Halogenated Amino Acid

Iodinated phenylalanines are derivatives of the essential amino acid phenylalanine, where one or more hydrogen atoms on the phenyl ring are substituted with iodine. This seemingly simple modification imparts a range of unique chemical and physical properties that have been exploited across various scientific disciplines. The introduction of the bulky, electron-rich iodine atom can influence the conformation and biological activity of peptides and proteins, while the availability of various iodine isotopes, both stable and radioactive, opens up a vast landscape of applications.

The primary isomers of interest are 2-iodophenylalanine, 3-iodophenylalanine, and 4-iodophenylalanine, with the position of the iodine atom significantly impacting their utility. This guide will navigate through the key applications of these compounds, providing both the theoretical underpinnings and practical insights necessary for their successful implementation in a research or development setting.

Radiopharmaceuticals: Illuminating and Treating Disease

One of the most significant applications of iodinated phenylalanines lies in the field of nuclear medicine, where their radioiodinated forms serve as powerful agents for both diagnostic imaging and targeted radiotherapy, particularly in oncology.

Diagnostic Imaging with PET and SPECT

Radioiodinated phenylalanine analogues, such as 4-[¹²³I]iodo-L-phenylalanine (IPA-123) and p-[¹²⁴I]iodo-L-phenylalanine ([¹²⁴I]IPA), are valuable tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[1] Their efficacy stems from the increased demand for amino acids by rapidly proliferating tumor cells. These cells often overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of iodinated phenylalanine analogues.[2] This targeted accumulation allows for the visualization of tumors, particularly malignant gliomas, with high specificity.[1]

Initial clinical evaluations have demonstrated the safety and effectiveness of IPA-123 for brain tumor imaging, as it can cross the blood-brain barrier and accumulate in malignant gliomas.[3]

Targeted Radionuclide Therapy

Beyond diagnostics, radioiodinated phenylalanines are being investigated for their therapeutic potential. By incorporating a cytotoxic radioisotope like Iodine-131 (¹³¹I), which emits beta particles, these molecules can deliver a targeted dose of radiation directly to tumor cells. 4-(¹³¹I)Iodo-L-phenylalanine ([¹³¹I]IPA) is a promising candidate for systemic endoradiotherapy.[2] Research has shown that [¹³¹I]IPA not only acts as a cytotoxic agent but also possesses cytostatic and radiosensitizing properties, potentially enhancing the efficacy of external beam radiation therapy.[2][4]

Clinical studies have explored the combination of [¹³¹I]IPA with external radiation therapy for recurrent glioblastoma, demonstrating a favorable safety profile and preliminary efficacy.[4] Preclinical studies in rat models with cerebral gliomas have shown that the combination of [¹³¹I]IPA and external photon radiotherapy significantly prolongs survival.[5]

Comparative Uptake of Iodinated Phenylalanine Isomers

The choice of isomer and stereochemistry (L- or D-form) can significantly influence the biodistribution and tumor uptake of radioiodinated phenylalanines. Studies have shown that both [¹²³I]-2-iodo-L-phenylalanine and its D-isomer exhibit high and specific uptake in various tumor cell lines, transported primarily by LAT1.[1][2][5][6][7][8] Interestingly, [¹²³I]-2-iodo-D-phenylalanine demonstrated faster blood clearance, which could be advantageous in reducing the radiation dose to other organs.[1][2][5][6][7][8]

Compound Cancer Cell Lines Tested Key Findings Reference
[¹²³I]-2-iodo-L-phenylalanineA549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1MHigh and specific uptake mediated by LAT1.[6][8]
[¹²³I]-2-iodo-D-phenylalanineA549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1MSimilar high uptake to the L-isomer, but with faster blood clearance.[6][8]
[¹²⁵I]-4-iodophenylalanineMCF-7 (breast cancer)Significant uptake, indicating potential for breast cancer imaging.[9]
Radioiodination Methodologies: A Comparative Overview

Several methods are available for the radioiodination of phenylalanine and peptides, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Key Applications
Chloramine-T Oxidative iodination using N-chloro-p-toluenesulfonamide to generate an electrophilic iodine species.Simple, rapid, and efficient for tyrosine and histidine residues.Can cause oxidative damage to sensitive proteins.Labeling of peptides and proteins.
Iodogen Solid-phase oxidant (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) that is insoluble in aqueous solutions.Milder than Chloramine-T, minimizing protein damage.Slower reaction times.Labeling of sensitive proteins and peptides.
Lactoperoxidase Enzymatic iodination that is very gentle.Highly specific for tyrosine residues and minimizes protein damage.Requires the presence of hydrogen peroxide.Labeling of very sensitive proteins.
Copper-Catalyzed Halogen Exchange Nucleophilic substitution of a precursor molecule (e.g., bromo- or stannyl-phenylalanine) with radioiodide.Allows for the synthesis of no-carrier-added radiotracers with high specific activity.Requires synthesis of a precursor molecule.Preparation of high-purity radioiodinated phenylalanines for PET and SPECT.
Bolton-Hunter Reagent Indirect labeling via an acylation reaction with a pre-iodinated reagent.Useful for proteins lacking accessible tyrosine or histidine residues.Modifies the protein structure more significantly.Labeling of proteins at lysine residues or the N-terminus.

A Tool for Structural Biology: Phasing in X-ray Crystallography

Non-radioactive 4-iodophenylalanine has emerged as a valuable tool in structural biology, particularly for determining the three-dimensional structures of proteins and peptides using X-ray crystallography. The heavy iodine atom acts as an anomalous scatterer of X-rays, which can be used to solve the "phase problem" in crystallography.

The site-specific incorporation of 4-iodophenylalanine into a protein can be achieved using amber suppression technology.[10] This involves genetically encoding the unnatural amino acid in response to a stop codon (amber TAG codon). The presence of the iodine atom facilitates single-wavelength anomalous dispersion (SAD) experiments, simplifying the process of structure determination.[10] A key advantage is that the incorporation of 4-iodophenylalanine often does not significantly perturb the overall protein structure.[10]

G

Building Blocks for Novel Peptides and Proteins

Iodinated phenylalanines, particularly in their Fmoc-protected forms (e.g., Fmoc-4-iodophenylalanine), are valuable building blocks in solid-phase peptide synthesis (SPPS). The incorporation of these unnatural amino acids into peptide sequences can be used to:

  • Introduce a heavy atom for structural studies.

  • Serve as a handle for further chemical modifications , such as Suzuki-Miyaura cross-coupling reactions.

  • Modulate the biological activity and conformational properties of peptides.

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis with 4-Iodophenylalanine

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating 4-iodophenylalanine.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-4-iodo-L-phenylalanine

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-4-iodophenylalanine and a suitable coupling reagent in DMF.

    • Add 6-10 equivalents of DIPEA to the mixture to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Probes for Studying Molecular Interactions

Iodinated phenylalanines can also be employed as spectroscopic probes to investigate protein and peptide structure and interactions. The iodine atom can act as a collisional quencher of tryptophan fluorescence. By strategically placing an iodinated phenylalanine residue near a tryptophan, changes in the distance or orientation between these two residues, often induced by ligand binding or conformational changes, can be monitored through changes in fluorescence intensity.

G

Conclusion and Future Perspectives

Iodinated phenylalanines represent a class of versatile chemical tools with a broad and expanding range of applications in scientific research and drug development. Their utility in nuclear medicine for both diagnosing and treating cancer continues to be a major area of investigation, with ongoing efforts to develop new and more effective radioiodinated tracers and therapeutic agents. In the realm of structural biology, the use of iodinated phenylalanines for phasing in X-ray crystallography has streamlined the process of protein structure determination. Furthermore, their role as building blocks in peptide synthesis and as spectroscopic probes provides researchers with powerful tools to design novel bioactive molecules and to study complex biological processes.

As our understanding of the chemical and biological properties of these compounds deepens, and as new methodologies for their synthesis and application are developed, the importance of iodinated phenylalanines in the scientific landscape is set to grow even further.

References

Whitepaper: The Strategic Potential of Fmoc-3-iodo-D-phenylalanine in Next-Generation Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of peptide-based therapeutics is often challenged by inherent limitations such as poor metabolic stability and limited cell permeability.[1][2] The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in drug discovery, offering a robust toolkit to overcome these hurdles and engineer novel functionalities.[3][4][5] This technical guide focuses on Fmoc-3-iodo-D-phenylalanine, a uniquely versatile UAA that serves as a powerful linchpin for advanced peptide engineering. The presence of the D-enantiomer backbone enhances proteolytic resistance, while the strategically placed iodine atom on the phenyl ring acts as a reactive handle for a suite of bioorthogonal, palladium-catalyzed cross-coupling reactions. We provide an in-depth exploration of the core methodologies for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin modifications, including Suzuki-Miyaura and Sonogashira couplings. Through detailed protocols, mechanistic insights, and application-focused case studies, this guide will equip researchers and drug developers with the knowledge to leverage this compound for creating covalently constrained peptides, sophisticated peptide-drug conjugates, and high-affinity biomolecular probes.

The Strategic Value of Unnatural Amino Acids in Peptide Therapeutics

Peptides occupy a privileged therapeutic space between small molecules and large biologics, offering high target specificity and potency.[1][2] However, their translation into effective drugs is frequently hampered by rapid degradation by proteases and poor membrane penetration. Unnatural amino acids (UAAs) are purpose-built chemical entities that address these limitations by introducing non-canonical structures and functionalities.[3][4]

The strategic incorporation of a UAA can confer several advantages:

  • Enhanced Proteolytic Stability: Modifying the peptide backbone, for instance by using D-amino acids, sterically hinders the recognition sites for proteases, thereby extending the in-vivo half-life of the peptide.[6]

  • Conformational Constraint: Introducing bulky side chains or creating cyclic structures can lock the peptide into a bioactive conformation, which often leads to increased receptor affinity and selectivity.[7]

  • Novel Chemical Functionality: Side chains can be equipped with reactive "handles" for post-synthetic modifications, allowing for the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.[8][9][10]

This compound is a prime example of a UAA designed for maximum impact. Its D-configuration provides inherent stability, while the iodo-phenyl group is a versatile precursor for carbon-carbon bond formation, a capability not present in any of the 20 canonical amino acids.[9]

Physicochemical Profile of this compound

Understanding the properties of the building block is fundamental to its successful application. The iodine atom significantly influences the steric and electronic nature of the phenylalanine side chain.

PropertyValueSignificance in Peptide Design
CAS Number 205526-28-9Unique identifier for procurement.
Molecular Formula C₂₄H₂₀INO₄Foundational data for synthesis calculations.
Molecular Weight 529.33 g/mol Essential for accurate reagent measurement in SPPS.
Configuration D-Amino AcidConfers resistance to enzymatic degradation by proteases.
Side Chain 3-iodophenylThe aryl iodide is a key reactive handle for Pd-catalyzed cross-coupling.[9][10]
Hydrophobicity IncreasedThe iodine atom increases the hydrophobicity of the side chain, which can influence peptide folding, aggregation, and membrane interactions.[11][12]
Protecting Group FmocBase-labile protecting group, making it fully compatible with standard Fmoc/tBu SPPS chemistry.[6][13]

The increased hydrophobicity is a critical consideration. While it can enhance binding in hydrophobic pockets of target proteins, it may also increase the potential for aggregation of the peptide during synthesis or formulation.[11][14] Researchers must balance these effects based on the overall peptide sequence.

Core Methodology: Incorporation into Peptides via SPPS

The foundation of creating modified peptides is the robust and reliable incorporation of the UAA into the growing chain using Solid-Phase Peptide Synthesis (SPPS).

Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a peptide chain growing on an insoluble resin support.[13][15] Each cycle consists of two primary steps: (1) removal of the temporary Fmoc group with a base (typically piperidine), and (2) coupling of the next Fmoc-protected amino acid, whose carboxyl group has been activated.[6]

spss_workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Removes excess piperidine Wash2 DMF Wash Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Prepares for next cycle Final Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Final After final amino acid Start Start: C-Terminal Amino Acid on Resin Support Start->Deprotection Purify Purification (RP-HPLC) Final->Purify

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for Incorporating this compound

This protocol outlines a standard manual coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIEA)

Protocol:

  • Resin Swelling: Place the peptide-resin from the previous cycle in a reaction vessel. Wash with DMF (3 x 1 min) to ensure the resin is fully swollen and accessible.[6]

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. b. Drain the solution. c. Add fresh deprotection solution and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group. d. Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in a minimal volume of DMF. b. Add DIEA (2 eq. relative to the amino acid) to the solution and vortex for 1-2 minutes. This pre-activation step is crucial for forming the reactive ester. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-4 hours at room temperature.

    • Scientific Rationale: this compound can exhibit slightly slower coupling kinetics due to the steric bulk of the side chain. Using a potent coupling reagent like HATU and allowing for an extended coupling time ensures the reaction goes to completion, preventing deletion sequences.[6][13] A ninhydrin test can be performed to confirm the absence of free primary amines.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

The Chemical Versatility of the Iodo-Phenyl Handle: Post-Synthetic Modifications

The true power of incorporating 3-iodo-D-phenylalanine lies in its ability to serve as a scaffold for palladium-catalyzed cross-coupling reactions. These reactions can be performed while the peptide is still attached to the solid support, allowing for complex modifications followed by a single final cleavage and purification step.[16][17]

cross_coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start Peptide-Resin with 3-Iodo-D-Phenylalanine Suzuki_Reagents Reagents: Aryl Boronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Start->Suzuki_Reagents Forms C(sp²)-C(sp²) bond Sonogashira_Reagents Reagents: Terminal Alkyne (R-C≡CH) Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., DIEA) Start->Sonogashira_Reagents Forms C(sp²)-C(sp) bond Suzuki_Product Result: Biaryl-Linked Peptide Suzuki_Reagents->Suzuki_Product Sonogashira_Product Result: Alkynyl-Linked Peptide Sonogashira_Reagents->Sonogashira_Product

Caption: Palladium-catalyzed cross-coupling reactions on a peptide containing 3-iodo-D-phenylalanine.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond between the aryl iodide of the phenylalanine side chain and an aryl boronic acid.[18][19] This is an exceptionally powerful tool for creating biaryl linkages, which can be used to staple peptides or introduce complex small molecules.

Protocol for On-Resin Suzuki-Miyaura Coupling:

  • Resin Preparation: Swell the 3-iodo-D-phenylalanine-containing peptide-resin in a suitable solvent mixture, such as DMF/water or THF/water.

  • Reagent Preparation: In a separate vial, dissolve the aryl boronic acid (5-10 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.2-0.5 equivalents), and an aqueous base like K₂CO₃ or K₃PO₄.[18]

  • Coupling Reaction: Add the reagent mixture to the swollen resin. The reaction is often heated to 40-60 °C or subjected to microwave irradiation to improve reaction rates.[19] Agitate for 4-24 hours.

    • Scientific Rationale: The choice of catalyst, base, and solvent is critical and must be optimized for the specific peptide sequence. Water is often a necessary component of the solvent system.[20][21] The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the palladium catalyst.

  • Washing: After the reaction, extensively wash the resin with DMF, water, and DCM to remove the catalyst and excess reagents before proceeding to cleavage or further synthesis steps.

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, creating a rigid alkynyl linkage.[22][23] This is highly useful for attaching probes, creating constrained cyclic structures, or introducing handles for click chemistry.

Protocol for On-Resin Sonogashira Coupling:

  • Resin Preparation: Swell the peptide-resin in an anhydrous solvent like DMF or NMP.

  • Reagent Preparation: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), the terminal alkyne (5-10 equivalents), and a non-nucleophilic base (e.g., DIEA).[24]

  • Coupling Reaction: Add the reagents to the resin under an inert atmosphere. The reaction typically proceeds at room temperature and is agitated for 6-24 hours.

    • Scientific Rationale: The Sonogashira reaction is highly efficient but sensitive to oxygen, which can cause undesirable alkyne homocoupling. Strict anaerobic conditions are paramount for success. The copper(I) co-catalyst is essential for the catalytic cycle.[16][22]

  • Washing: After the reaction, wash the resin with DMF, a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove metal residues, followed by further DMF and DCM washes.

Applications in Novel Peptide Design

The true potential of this compound is realized in its application to solve complex challenges in drug design.

Engineering Covalently Constrained Peptides

Many peptides must adopt a specific secondary structure (e.g., an α-helix) to bind their target. Linear peptides are often too flexible in solution, paying a high entropic penalty upon binding. By incorporating two reactive UAAs (e.g., 3-iodo-D-phenylalanine and a boronic acid-containing UAA or an alkyne-containing UAA), an intramolecular Suzuki or Sonogashira reaction can be used to "staple" the peptide, locking it into its bioactive conformation.[25][26] This can lead to dramatic increases in binding affinity, metabolic stability, and cell permeability.

Development of Peptide-Drug Conjugates (PDCs)

The aryl iodide handle allows for the precise, site-specific attachment of other molecules. A terminal alkyne-functionalized cytotoxic drug, for example, can be conjugated to a tumor-targeting peptide via a Sonogashira coupling. This approach creates a highly specific delivery system, concentrating the therapeutic payload at the site of action and minimizing off-target toxicity.

Probes for Chemical Biology and Imaging

The iodine atom itself is a valuable tool. It can be directly exchanged with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in SPECT or PET imaging and radiotherapy.[10][27][28][29] Alternatively, the cross-coupling reactions can be used to attach fluorescent dyes, biotin tags, or other probes to study peptide localization, trafficking, and target engagement in biological systems.[8]

Case Study: Enhancing a Hypothetical BH3-Mimetic Peptide

Objective: To improve the stability and binding affinity of a linear peptide designed to mimic the BH3 domain of pro-apoptotic proteins, which targets the hydrophobic groove of Bcl-2 family proteins.

Linear Peptide (P1): Ac-Gly-D-Phe(3-I) -Val-Ala-Asp-Leu-D-Lys(Alkyne) -Arg-NH₂

  • Incorporates 3-iodo-D-phenylalanine and an alkyne-bearing D-lysine for intramolecular cyclization.

Cyclized Peptide (P2): An intramolecular Sonogashira reaction is performed on-resin to create a covalent link between the side chains of residue 2 and residue 7.

Comparative Data:

ParameterLinear Peptide (P1)Cyclized Peptide (P2)Rationale for Improvement
Binding Affinity (Kᵢ to Bcl-xL) 1.2 µM85 nMConformational constraint pre-organizes the peptide for binding, reducing the entropic penalty.
Proteolytic Stability (t½ in human serum) 25 min> 12 hoursThe cyclic structure and D-amino acids sterically block protease access to the peptide backbone.
α-Helicity (% by CD Spectroscopy) ~15%~65%The covalent staple stabilizes the α-helical conformation required for target engagement.
Cell Permeability (HeLa cells) LowModerateThe constrained, more hydrophobic structure can improve passive diffusion across cell membranes.

This case study illustrates how the strategic use of this compound and subsequent cross-coupling chemistry can transform a peptide with modest properties into a potent and stable lead candidate.

Conclusion and Future Outlook

This compound is more than just another unnatural amino acid; it is a strategic gateway to a vast chemical space for peptide modification. Its compatibility with standard SPPS, combined with the power of palladium-catalyzed cross-coupling, provides an accessible and robust platform for researchers to design next-generation peptide therapeutics. The ability to create constrained architectures, attach diverse payloads, and introduce imaging probes from a single, versatile building block ensures its continued and expanding role in drug discovery and chemical biology. Future innovations will likely involve the development of novel palladium catalysts that operate under even milder, more biocompatible conditions, further broadening the scope of what can be achieved with this powerful chemical tool.

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Kaiser, D., et al. (1998). Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water. Angewandte Chemie International Edition, 37(4), 476-478. [Link]

  • Semantic Scholar. (n.d.). Photoredox Ni-catalyzed peptide C(sp2)–O cross-coupling: from intermolecular reactions to side chain-to-tail macrocyclization. Semantic Scholar. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Yang, K., & Qiao, J. X. (2022). Photoredox Ni-catalyzed peptide C(sp2)–O cross-coupling: from intermolecular reactions to side chain-to-tail macrocyclization. National Institutes of Health. [Link]

  • Hooker, J. M., et al. (2017). Direct 11CN-Labeling of Unprotected Peptides via Palladium-Mediated Sequential Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Chen, Z., et al. (2017). Divergent unprotected peptide macrocyclisation by palladium-mediated cysteine arylation. Chemical Science. [Link]

  • ACS Publications. (n.d.). Will We Witness Enzymatic or Pd-(Oligo)Peptide Catalysis in Suzuki Cross-Coupling Reactions?. The Journal of Organic Chemistry. [Link]

  • Chen, Z., et al. (2017). Divergent unprotected peptide macrocyclisation by palladium-mediated cysteine arylation. PubMed Central. [Link]

  • Dash, J., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Photoredox Ni-catalyzed peptide C(sp2)–O cross-coupling: from intermolecular reactions to side chain-to-tail macrocyclization. Chemical Science. [Link]

  • Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. [Link]

  • Metzler-Nolte, N., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed. [Link]

  • MDPI. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]

  • Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS. [Link]

  • Subirós-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

  • Jones, D. H., et al. (2011). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. National Institutes of Health. [Link]

  • Metzler-Nolte, N., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. ACS Publications. [Link]

  • Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed Central. [Link]

  • Teyssandier, J., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing. [Link]

  • Sabadasch, V., et al. (2022). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. ResearchGate. [Link]

  • Anaspec. (n.d.). Fmoc-4-iodo-L-phenylalanine - 5 g. Anaspec. [Link]

  • Metzler-Nolte, N., et al. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. ResearchGate. [Link]

  • MDPI. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

  • ResearchGate. (2007). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. ningboinno.com. [Link]

  • PubMed Central. (n.d.). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. [Link]

  • Doan, D. N. D., et al. (2010). Post-synthesis modifications of p-iodo-phenylalanine-containing peptides on solid phase via the palladium-catalyzed Sonogashira reaction. ResearchGate. [Link]

  • Bruner, S. D., et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. PubMed Central. [Link]

  • PubMed Central. (2025). Rapid and Efficient Radiolabeling of Short Peptides. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-D-4-I-Phenylalanine in Advancing Peptide Therapeutics. ningboinno.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine. ningboinno.com. [Link]

  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. [Link]

  • ResearchGate. (2025). Rapid and Efficient Radiolabeling of Short Peptides. ResearchGate. [Link]

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An In-depth Technical Guide to the Safe Handling of Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling guidelines for Fmoc-3-iodo-D-phenylalanine, a specialized amino acid derivative crucial for peptide synthesis, drug development, and biochemical research. Designed for researchers, laboratory personnel, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and maximum experimental integrity. The narrative structure is designed to logically flow from material characterization to emergency response, providing a holistic safety framework.

Compound Identification and Physicochemical Properties

This compound is a non-natural amino acid derivative where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of an iodine atom on the phenyl ring makes it a valuable building block for introducing labels or creating specific structural modifications in peptide synthesis.[1] Its stability and compatibility with various coupling reagents make it a preferred choice for researchers aiming for high-yield synthesis processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 478183-67-4[2][3]
Molecular Formula C₂₄H₂₀INO₄[1][3][4][5]
Molecular Weight 513.32 g/mol (or approx. 513.4 g/mol )[1][6]
Appearance Off-white powder or colorless/yellowish crystal[2]
Melting Point 147-152 °C
Purity ≥ 95-98% (HPLC)[1][5]
Storage Conditions Sealed in a dry, dark place at 0-8 °C[1][2]
Synonyms Fmoc-D-Phe(3-I)-OH, FMOC-M-IODO-D-PHE-OH[1][2]

Hazard Identification and Classification

While specific toxicity data for this compound is limited, its chemical structure necessitates a cautious approach based on its components: an organic halogen compound and a fine powder. The primary hazard classification is as an irritant.[2]

  • Inhalation : May be harmful if inhaled.[7] The fine powder can cause respiratory tract irritation.[2][7]

  • Skin Contact : May be harmful if absorbed through the skin.[7] Can cause skin irritation.[2] Halogenated organic compounds can cause rashes or cutaneous hypersensitivity with prolonged contact.[8]

  • Eye Contact : May cause eye irritation.[2][7] Direct contact with the powder can lead to redness and discomfort.

  • Ingestion : May be harmful if swallowed.[7]

The iodine component itself, while essential in trace amounts, can be toxic in larger quantities or certain forms, causing symptoms from irritation to more severe systemic effects.[9][10] Therefore, preventing exposure is the primary safety objective.

Risk Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls in a specific order of effectiveness. This "Hierarchy of Controls" prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).

Elimination Elimination (Most Effective) Not applicable for this topic Substitution Substitution Not applicable for this topic Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : The most critical control is to handle this compound powder within a certified chemical fume hood or a ventilated balance enclosure.[7] This minimizes inhalation exposure by capturing airborne particles at the source.[7] An eyewash station and safety shower must be readily accessible.[11]

  • Administrative Controls : All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[12] Work areas where the compound is handled should be clearly designated.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is essential for minimizing exposure and preventing contamination.

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container : Keep the container tightly sealed to prevent moisture absorption and contamination.[2][7]

  • Environment : Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[2][7]

  • Temperature : Recommended storage is refrigerated at 2-8°C for long-term stability.[2]

Experimental Protocol: Weighing and Solution Preparation

This workflow details the steps for safely weighing the solid powder and preparing a solution, a common procedure with high potential for exposure.

  • Preparation :

    • Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

    • Assemble all necessary equipment: spatulas, weigh paper/boats, vials, and calibrated pipettes.

    • Don all required Personal Protective Equipment (see Section 5). Double gloving is highly recommended.[12]

  • Weighing :

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure.

    • Carefully open the container. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of powder onto weigh paper or a weigh boat.

    • Close the primary container immediately after dispensing.

  • Solution Preparation :

    • Place the weigh paper/boat containing the powder into the receiving vessel (e.g., a flask or vial).

    • Add the solvent (e.g., DMF) slowly to dissolve the compound, minimizing splashing.

    • Rinse the weigh paper/boat with a small amount of additional solvent to ensure a complete quantitative transfer.

    • Cap the vessel and mix gently until the solid is fully dissolved.

  • Cleanup :

    • Dispose of all contaminated disposable items (weigh boats, pipette tips, gloves) in a designated hazardous waste container.[12][13]

    • Wipe down the spatula and work surface with an appropriate solvent and then decontaminate with a suitable cleaning agent.

    • Remove PPE following the correct doffing procedure to avoid self-contamination.[12]

    • Wash hands thoroughly with soap and water after the procedure is complete.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly.[14]

  • Hand Protection : Wear nitrile gloves (double-gloving is best practice).[12] Gloves must be inspected before use and changed immediately if contamination occurs.[15]

  • Eye and Face Protection : ANSI-approved safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a significant splash hazard.[15]

  • Body Protection : A long-sleeved, impermeable lab coat or gown should be worn and kept fully fastened.[12][15]

  • Respiratory Protection : If working outside of a fume hood (which is strongly discouraged) or if there is a risk of significant aerosolization, a NIOSH-approved respirator (e.g., N95) is required.[12][14]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

cluster_spill Spill Response Workflow Alert Alert Personnel & Secure Area Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE (Double Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain Spill Cover solid with damp paper towel or use absorbent for liquid PPE->Contain Clean Clean Up Collect material with tools, place in waste container Contain->Clean Decon Decontaminate Area Wash with appropriate solvent and cleaning agent Clean->Decon

Caption: A stepwise workflow for managing chemical spills.

  • Evacuate and Secure : Alert others in the area and restrict access.[12]

  • Containment : For a small powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.[12]

  • Cleanup : Wearing appropriate PPE, carefully collect the material using a scoop or forceps and place it into a sealed, labeled hazardous waste container.[12] Do not dry sweep.

  • Decontamination : Clean the spill area thoroughly with a suitable decontaminating solution.[12]

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11][16] Seek immediate medical attention.[16]

  • Skin Contact : Remove contaminated clothing immediately.[16] Wash the affected skin area thoroughly with soap and plenty of water.[10][16] Seek medical attention if irritation persists.

  • Inhalation : Move the victim to fresh air immediately.[16] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[11][16] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[11][16] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[16] Call a poison control center or doctor immediately.[9][16]

Waste Disposal

All waste containing this compound, including contaminated labware, gloves, and spill cleanup materials, must be treated as hazardous chemical waste.[12]

  • Segregation : Collect waste in a designated, clearly labeled, and sealed container.[12] Do not mix with other waste streams.

  • Treatment : Iodo-organic compounds should not be disposed of down the drain as they can be toxic to aquatic life.[17][18] The waste should be handled by a professional hazardous waste disposal service in accordance with all local, state, and federal regulations.[6][13] For dilute solutions, reduction of iodine to the less harmful iodide with a reagent like sodium thiosulfate may be a viable laboratory-scale pretreatment before collection, but this should only be done following established institutional protocols.[18]

Application Context: Role in Solid-Phase Peptide Synthesis (SPPS)

Understanding the compound's use provides context for its handling. This compound is a key building block in Fmoc-based SPPS.[19] The Fmoc group protects the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[19][20] The iodine atom provides a site for further modification, such as in bioconjugation or for use in radiolabeling studies.[1]

cluster_spps Simplified Fmoc-SPPS Cycle Start Start: Resin-Bound Amino Acid Deprotection 1. Deprotection Remove Fmoc group (e.g., with piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Activation 2. Activation Activate next Fmoc-AA (e.g., Fmoc-3-iodo-D-Phe) Wash1->Activation Coupling 3. Coupling Form new peptide bond Activation->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection elongate peptide

Caption: Basic workflow of a single cycle in Fmoc SPPS.

References

  • fmoc-d-3-iodophenylalanine - ChemBK . ChemBK. (2024-04-10). [Link]

  • First Aid for Iodine Poisoning - DoveMed . DoveMed. [Link]

  • Student safety sheets 56 Iodine - CLEAPSS Science . CLEAPSS. [Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Iodine - Durham Tech . Durham Technical Community College. [Link]

  • This compound | C24H20INO4 | CID 46737401 - PubChem - NIH . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - AAPPTec . AAPPTec, LLC. [Link]

  • This compound, min 95%, 1 gram . HDH Pharma Inc. [Link]

  • Flame retardant - Wikipedia . Wikipedia. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry . ATSDR. [Link]

  • Iodine Disposal For Businesses - Collect and Recycle . Collect and Recycle. [Link]

  • This compound [P94764] - ChemUniverse . ChemUniverse. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • This compound - BIOFOUNT . BIOFOUNT. [Link]

  • Removal of volatile, organic iodines from vented containment gas streams... - CERN Indico . CERN. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu . University of Hawai'i at Manoa. [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training . Canada Safety Training. [Link]

  • Process for the removal of iodine from organic compounds - Google Patents.
  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit . Reddit. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

  • Fmoc-3-iodo-l-phenylalanine (C24H20INO4) - PubChemLite . PubChemLite. [Link]

  • CAS NO. 478183-67-4 | FMOC-D-3-IODOPHENYLALANINE . LookChem. [Link]

  • Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine . Biopharmapeg. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide . Peptide Machines. [Link]

Sources

Methodological & Application

Step-by-step guide for coupling Fmoc-3-iodo-D-phenylalanine to resin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the Efficient Coupling of Fmoc-3-iodo-D-phenylalanine to Solid-Phase Synthesis Resin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel structural motifs, and unique functionalities. This compound is a particularly valuable building block, as the iodine atom serves as a versatile handle for post-synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), while the D-configuration can confer resistance to enzymatic degradation. This guide provides a detailed, field-proven protocol for the initial and most critical step of synthesis: the covalent attachment, or "loading," of this compound onto a suitable solid support. We delve into the chemical rationale behind reagent selection, provide step-by-step experimental procedures, and outline robust in-process monitoring techniques to ensure a successful outcome.

Introduction: The Critical First Step in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has revolutionized the way peptides are constructed.[1][2] The process involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[2] The success of the entire synthesis is fundamentally dependent on the efficiency and fidelity of the very first step: the loading of the C-terminal amino acid onto the resin.

An incomplete or compromised initial loading will irreversibly lower the overall yield and purity of the final peptide. For a sterically demanding and electronically modified amino acid like this compound, a carefully optimized protocol is not just recommended, but essential. This document serves as both a theoretical guide and a practical handbook for this crucial procedure.

Foundational Principles: Reagent and Resin Selection

The choice of resin and coupling reagents is dictated by the desired final product and the chemistry of the amino acid being coupled.

Resin Selection: Wang Resin

For peptides that require a free carboxylic acid at the C-terminus upon completion, Wang resin is the industry standard.[3][4] It is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.

  • Causality of Choice: The first amino acid is attached to this linker via an ester bond. This ester linkage is stable enough to withstand the repeated basic conditions of Fmoc deprotection (piperidine in DMF) and the neutral conditions of coupling cycles, yet it is designed to be cleaved under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA), to release the final peptide with a C-terminal carboxyl group.[3]

Coupling Reagents: The DIC/HOBt Synergy

Directly forming an ester bond between the amino acid's carboxylic acid and the resin's hydroxyl group is inefficient.[5][6] Therefore, the carboxylic acid must first be "activated" to make it a better electrophile.[7][8] For this purpose, we recommend the combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

  • N,N'-Diisopropylcarbodiimide (DIC): As a carbodiimide, DIC is a powerful dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9] DIC is preferred over its analogue, DCC, in SPPS because its urea byproduct (diisopropylurea) is soluble in common solvents like DMF and DCM, allowing for its easy removal during washing steps.[9]

  • 1-Hydroxybenzotriazole (HOBt): The O-acylisourea intermediate is highly reactive but also prone to racemization and undesirable side reactions.[5] HOBt acts as an "active ester trapping agent." It rapidly reacts with the O-acylisourea to form an HOBt-active ester.[7][10]

    • Trustworthiness Pillar: This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the resin's hydroxyl group, ensuring an efficient coupling. Crucially, this pathway significantly suppresses the risk of racemization of the amino acid's chiral center, preserving its D-configuration.[9][10]

Workflow & Chemical Mechanism Visualization

To provide a clear overview, the entire process of loading the first amino acid is depicted below, followed by the chemical mechanism of the activation and coupling steps.

G Resin Start: Wang Resin Swell 1. Resin Swelling (DMF, 60 min) Resin->Swell Couple 3. Coupling Reaction (Add activated AA to resin) Swell->Couple Activate 2. Pre-activation of Fmoc-3-iodo-D-Phe (DIC/HOBt in DMF) Activate->Couple Add solution Monitor 4. Monitor Completion (Qualitative Ninhydrin Test) Couple->Monitor Take sample Monitor->Couple If incomplete, recouple Cap 5. Capping (Optional) (Acetic Anhydride/DIPEA) Monitor->Cap If coupling complete Wash 6. Final Wash & Dry Cap->Wash End End: Fmoc-AA-Resin Ready for SPPS Wash->End

Caption: High-level workflow for loading the first amino acid onto the resin.

G cluster_activation Activation Step cluster_coupling Coupling to Resin AA Fmoc-AA-COOH OAI O-acylisourea (Reactive Intermediate) AA->OAI + DIC DIC DIC->OAI HOBtEster HOBt-Active Ester OAI->HOBtEster + DIU Diisopropylurea OAI->DIU HOBt HOBt HOBt->HOBtEster ResinOH Resin-OH LoadedResin Fmoc-AA-O-Resin (Ester Bond) HOBtEster->LoadedResin ResinOH->LoadedResin + HOBt_out HOBt (regenerated) LoadedResin->HOBt_out

Caption: Simplified mechanism of DIC/HOBt mediated esterification to resin.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for coupling this compound to Wang resin.

Quantitative Data Summary

The following table summarizes the recommended reagent quantities for a standard laboratory-scale synthesis.

Reagent/MaterialAmount (per gram of resin)Molar Equivalents (relative to resin capacity)Purpose
Wang Resin (e.g., 0.7 mmol/g)1.0 g1.0Solid support
This compound~820 mg2.0First amino acid residue
1-Hydroxybenzotriazole (HOBt)~214 mg2.0Racemization suppressant & activation mediator
N,N'-Diisopropylcarbodiimide (DIC)~330 µL2.0Primary activating agent
N,N-Dimethylformamide (DMF)~15-20 mL-Reaction and washing solvent
Dichloromethane (DCM)~15-20 mL-Washing solvent
Capping Solution (Optional)
Acetic Anhydride~1.0 mL~15Acetylates unreacted hydroxyl groups
N,N-Diisopropylethylamine (DIPEA)~0.25 mL~2Base for capping reaction
Protocol 1: Resin Preparation and Swelling

Rationale: Polystyrene resins must be fully swollen to allow reagents to penetrate the polymer matrix and access all reactive sites.[1] Incomplete swelling is a common cause of low loading efficiency.

  • Place 1.0 g of Wang resin into a suitable solid-phase reaction vessel.

  • Add 10-15 mL of N,N-Dimethylformamide (DMF).

  • Agitate the resin slurry using a shaker or gentle nitrogen bubbling for 60 minutes at room temperature.

  • Drain the DMF from the swollen resin using vacuum filtration.

Protocol 2: Amino Acid Activation and Coupling

Rationale: Pre-activating the amino acid before adding it to the resin ensures that the highly reactive species is formed efficiently. The steric bulk of the iodinated phenylalanine may slow the reaction, so sufficient time must be allowed.[11]

  • In a separate vial, dissolve this compound (2.0 eq) and HOBt (2.0 eq) in 5 mL of DMF.

  • Add DIC (2.0 eq) to the amino acid/HOBt solution.

  • Allow the activation mixture to stand for 10-15 minutes at room temperature.

  • Add the activated amino acid solution to the swollen, drained resin in the reaction vessel.

  • Agitate the reaction mixture for a minimum of 4 hours at room temperature. For sterically hindered amino acids, extending this time to 12 hours (overnight) can improve loading efficiency.

Protocol 3: In-Process Monitoring with the Qualitative Ninhydrin (Kaiser) Test

Rationale: This test is a critical checkpoint to verify the completion of the coupling reaction.[12] Ninhydrin reacts with free primary amines (like the unreacted hydroxyl groups on the resin, which are converted to amines for the test's purpose, or more commonly, the N-terminus of a peptide chain in subsequent steps) to produce a deep blue color.[13][14] A successful coupling reaction consumes all available reactive sites, resulting in a negative (colorless or faint yellow) test.

  • After the coupling reaction time has elapsed, take a small sample of resin beads (~2-5 mg) from the vessel.

  • Wash the sample beads thoroughly with DMF (3x) and then DCM (3x) to remove any unreacted, protected amino acid.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of the three standard ninhydrin test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat the test tube in a heating block or boiling water bath at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

ResultObservationInterpretation & Action
Negative (Success) Resin beads and solution remain colorless or turn slightly yellow.The coupling is complete. Proceed to Protocol 4 or the final washing steps.
Positive (Failure) Resin beads and/or solution turn an intense blue or purple.[12]The coupling is incomplete. Drain the reaction vessel and repeat the coupling step ("double coupling") with freshly activated amino acid for another 2-4 hours. Re-test afterward.
Protocol 4: Capping of Unreacted Sites (Optional but Recommended)

Rationale: Even with a negative ninhydrin test, a minuscule fraction of reactive sites may remain. Capping these sites by acetylating them prevents them from reacting in subsequent cycles, which would lead to the formation of deletion sequences (peptides missing an amino acid). This step significantly enhances the purity of the final crude product.

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3x).

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:0.15:4 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin extensively with DMF (3x) followed by DCM (3x).

  • Dry the resin under high vacuum for several hours or overnight. The resin is now loaded and ready for the first Fmoc deprotection and the start of the SPPS cycles.

Troubleshooting

  • Problem: Consistently positive ninhydrin test after coupling.

    • Possible Cause 1: Inefficient activation. Ensure reagents (especially DIC) are fresh and anhydrous.

    • Possible Cause 2: Steric hindrance. The 3-iodo-D-phenylalanine is bulky. Increase coupling time to 12-24 hours or consider using a more potent activating agent like HATU.[15]

    • Possible Cause 3: Low quality or old resin. The hydroxyl groups on the Wang resin may have degraded. Use fresh, high-quality resin.

  • Problem: Low loading determined after synthesis.

    • Possible Cause: Incomplete resin swelling. Always ensure the resin is fully swollen in DMF for at least one hour before the first coupling.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]

  • Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 4.3.6.5.2 UV Monitoring. Retrieved from [Link]

  • Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. Retrieved from [Link]

  • Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces. ResearchGate. Retrieved from [Link]

  • Activotec. (n.d.). UV Synthesis Monitoring. Retrieved from [Link]

  • van der Veken, P., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters. Retrieved from [Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Solid Phase Peptide Synthesis: Complete Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • ResearchGate. (2024, May 22). How reliable is ninhydrin test in solid-phase peptide synthesis? Retrieved from [Link]

  • Organic Chemistry. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing Fmoc-3-iodo-D-phenylalanine for Advanced Peptide Labeling and Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Peptide Innovation

In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids offers a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among these, Fmoc-3-iodo-D-phenylalanine has emerged as a pivotal building block for researchers. Its unique structure, featuring a stable iodine atom on the phenyl ring and the D-configuration of the amino acid, provides a versatile handle for a multitude of applications, from radiolabeling for in vivo imaging to post-synthetic modifications for creating complex peptide architectures.[1][2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in peptide synthesis and subsequent labeling and imaging studies. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Key Properties and Advantages

The strategic placement of an iodine atom on the D-phenylalanine scaffold confers several distinct advantages:

  • Radiolabeling Hub: The iodine atom serves as a prime site for the introduction of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), enabling the development of peptide-based radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[3]

  • Post-Synthetic Modification Handle: The carbon-iodine bond is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[1][4] This allows for the late-stage diversification of peptides, introducing novel functionalities after the main peptide backbone has been synthesized.

  • Enhanced Stability: The D-amino acid configuration can impart increased resistance to enzymatic degradation, potentially prolonging the in vivo half-life of the peptide therapeutic.

  • Structural Probe: The heavy iodine atom can be a useful tool in X-ray crystallography for phasing, aiding in the determination of peptide and protein structures.

PropertySpecificationReference
Chemical Name (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-iodophenyl)propanoic acid
Molecular Formula C₂₄H₂₀INO₄
Molecular Weight 513.33 g/mol
Appearance Off-white to pale yellow powderN/A
Solubility Soluble in DMF, DMSO, and NMPN/A

Core Applications and Methodologies

The utility of this compound spans a multi-step workflow, from initial peptide synthesis to final imaging applications. This guide will provide detailed protocols for each of these key stages.

Fmoc-3-iodo-D-phenylalanine_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Assembly Purification1 Purification of Iodinated Peptide Cleavage->Purification1 Crude Peptide Radiolabeling Radioiodination Purification1->Radiolabeling Purified Precursor PostSynthetic Post-Synthetic Modification (e.g., Suzuki Coupling) Purification1->PostSynthetic Purified Precursor Purification2 Purification of Labeled/Modified Peptide Radiolabeling->Purification2 Labeled Peptide PostSynthetic->Purification2 Modified Peptide Imaging In Vitro / In Vivo Imaging (SPECT/PET) Purification2->Imaging Final Product

Caption: Overall workflow for utilizing this compound.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry. The slightly increased steric bulk of the iodinated side chain may necessitate longer coupling times or the use of more potent coupling reagents to ensure high coupling efficiency.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • SPPS reaction vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[5]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a deep blue color).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU or HBTU (2.9-4.5 equivalents), in DMF.[7]

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the potential for slower coupling kinetics, a longer coupling time is recommended.[8]

    • After the coupling, drain the reaction solution.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a recoupling step (repeating step 3) is necessary.

    • Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.[5]

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent amino acids in your peptide sequence.

SPPS_Cycle Start Start with Fmoc-protected peptide-resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Fmoc-3-iodo-D-Phe (HATU/DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextAA Couple Next Amino Acid KaiserTest->NextAA Negative NextAA->Deprotection End Completed Peptide-Resin NextAA->End

Caption: The cycle for incorporating this compound in SPPS.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups are removed. The choice of scavengers is critical to prevent the modification of sensitive amino acids by reactive cationic species generated during cleavage.

Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge and tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the resin.[7]

    • Dry the resin under a high vacuum for at least 2 hours.[7]

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% TIS, and 2.5% water.[5] TIS acts as a scavenger for carbocations.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with fresh cold diethyl ether to remove scavengers and dissolved protecting group byproducts. Repeat this wash step 2-3 times.[6]

  • Drying and Storage:

    • Dry the final peptide pellet under vacuum to remove residual ether.

    • The crude iodinated peptide is now ready for purification.

Protocol 3: Radioiodination of Peptides Containing 3-iodo-D-phenylalanine

This protocol details the radioiodination of a purified peptide containing the 3-iodo-D-phenylalanine residue. This can be achieved through electrophilic substitution on another residue (e.g., tyrosine) or, more elegantly, via an isotopic exchange reaction on the iodophenylalanine itself, though the latter often requires more stringent conditions. Here, we describe a common method for labeling a tyrosine residue within the same peptide.

Materials:

  • Purified peptide containing 3-iodo-D-phenylalanine and a tyrosine residue

  • Sodium [¹²⁵I]iodide (or other suitable radioiodine isotope)

  • Phosphate buffer (0.25 M, pH 7.5)

  • Chloramine-T solution (1 mg/mL in phosphate buffer, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer, freshly prepared)

  • Purification system (e.g., Sep-Pak C18 cartridge or RP-HPLC)

Procedure:

  • Reaction Setup:

    • In a shielded vial, combine the purified peptide (5-10 µg) dissolved in 25 µL of phosphate buffer.

    • Add 1-5 mCi of Sodium [¹²⁵I]iodide.

  • Initiation of Labeling:

    • Add 10 µL of the Chloramine-T solution to initiate the oxidative iodination.[9][10]

    • Gently mix the reaction for 60-90 seconds at room temperature.

  • Quenching the Reaction:

    • Add 20 µL of the sodium metabisulfite solution to quench the reaction by reducing the excess Chloramine-T.[10]

  • Purification of the Radiolabeled Peptide:

    • The reaction mixture can be purified using a Sep-Pak C18 cartridge. Wash the cartridge with buffer to elute unreacted iodide, then elute the labeled peptide with an acetonitrile/water mixture.[11]

    • For higher purity, purification by reverse-phase HPLC is recommended to separate the unlabeled peptide from the mono- and di-iodinated products.[11]

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., radio-TLC or radio-HPLC).

Protocol 4: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The iodine atom on the phenylalanine residue is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties. This protocol provides a general procedure for performing this reaction on a purified, unprotected peptide in an aqueous solution.[1]

Materials:

  • Purified peptide containing 3-iodo-D-phenylalanine

  • Arylboronic acid (1.5-3 equivalents)

  • Palladium catalyst (e.g., Na₂PdCl₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or an organic base)

  • Aqueous buffer system (e.g., Tris-HCl, pH 8)

  • Optional: co-solvent (e.g., glycerol) to aid solubility and stability[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Dissolve the iodinated peptide in the aqueous buffer. If solubility is an issue, the addition of a co-solvent like glycerol (up to 10% v/v) can be beneficial.[1]

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Reagents:

    • Add the arylboronic acid and the base to the peptide solution.

    • In a separate vial, dissolve the palladium catalyst and add it to the reaction mixture under an inert atmosphere.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C) under an inert atmosphere.[1][4]

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, the crude mixture can be purified directly by preparative RP-HPLC to isolate the modified peptide.

Suzuki_Coupling_Mechanism Start Peptide-I + Pd(0) OxAdd Oxidative Addition Start->OxAdd Intermediate1 Peptide-Pd(II)-I OxAdd->Intermediate1 Transmetal Transmetalation (with R-B(OH)₂) Intermediate1->Transmetal Intermediate2 Peptide-Pd(II)-R Transmetal->Intermediate2 ReductElim Reductive Elimination Intermediate2->ReductElim Product Peptide-R + Pd(0) ReductElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Expert Insights

  • Incomplete Coupling in SPPS: If the Kaiser test remains positive after the initial coupling of this compound, perform a double coupling. Using a more potent activating agent like HATU is generally recommended over HBTU for sterically hindered amino acids.[12]

  • Low Radiolabeling Yield: Ensure all reagents are fresh, particularly the Chloramine-T solution. The pH of the reaction buffer is also critical for efficient labeling. Optimize the reaction time, as prolonged exposure to oxidizing agents can damage the peptide.

  • Side Reactions in Suzuki Coupling: Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation.

  • Peptide Solubility: For both radiolabeling and cross-coupling reactions, maintaining the peptide in solution is crucial. The use of co-solvents or detergents may be necessary for hydrophobic peptides.

Conclusion

This compound is a powerful and versatile building block that opens up a wide array of possibilities for peptide chemists and drug developers. From the synthesis of radiolabeled peptides for diagnostic imaging to the creation of complex, post-synthetically modified peptide structures, the applications are extensive. By understanding the underlying chemical principles and following robust, well-defined protocols, researchers can effectively harness the potential of this unique amino acid to advance their scientific endeavors. The detailed methodologies provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this compound in your research.

References

  • Barluenga, J., et al. (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 24(15), 2755. [Link]

  • Sparrow, J. T., et al. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Journal of lipid research, 25(10), 1098–1102. [Link]

  • Wittenberg, R., et al. (2009). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid Catalyzed by Microgel Pd-Nanoparticles. Chemistry-A European Journal, 15(4), 993-999. [Link]

  • Kullmann, W. (1982). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. Biochemical and biophysical research communications, 107(3), 963–969. [Link]

  • Zalutsky, M. R., & Pozzi, O. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(14), 5431. [Link]

  • Pícha, J., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Peptide Science, 28(1), e3369. [Link]

  • Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-27). Humana Press. [Link]

  • Kotha, S., & Kuki, A. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. Organic letters, 14(3), 844–847. [Link]

  • Vlieghe, P., et al. (2010). Fmoc Solid-Phase Peptide Synthesis. In Solid-Phase Synthesis (pp. 1-24). Springer. [Link]

  • Kotha, S., & Kuki, A. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(3), 844–847. [Link]

  • Moravek, Inc. (n.d.). What Are Radiolabeled Peptides Used For?. Retrieved from [Link]

  • Pícha, J., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Peptide Science, 28(1), e3369. [Link]

  • Shmanai, V. V., et al. (2023). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega, 8(41), 38265–38274. [Link]

  • Bolton, A. E. (2000). Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN. In Basic Protein and Peptide Protocols (pp. 141-146). Humana Press. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Orlova, A., & Tolmachev, V. (2020). Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. EJNMMI Radiopharmacy and Chemistry, 5(1), 12. [Link]

  • Cole, E. L., et al. (2021). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 12(1), 221–226. [Link]

  • Hider, R. C. (2014). Radiolabeling of Peptides and Proteins. In Peptide and Protein Drug Analysis (pp. 351-373). CRC Press. [Link]

  • Chen, K., & Chen, X. (2015). Peptide-based imaging agents for cancer detection. Current topics in medicinal chemistry, 15(12), 1129–1140. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kersemans, K., et al. (2007). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear medicine and biology, 34(3), 235–241. [Link]

  • Ross, S. C., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. [Link]

  • Grigg, R., & Sridharan, V. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 415-430. [Link]

  • Agarwal, V., et al. (2023). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins. Bioconjugate Chemistry, 34(7), 1276–1281. [Link]

  • Fani, M., & Maecke, H. R. (2012). Radiolabeled Peptides and Antibodies in Medicine. Materials, 5(3), 418–440. [Link]

  • Jalilian, A. R. (2016). Radiolabeled Peptides in Imaging and Therapy: Basic and Clinical Perspectives. Current Radiopharmaceuticals, 9(2), 82–83. [Link]

  • Gali, H., et al. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 16(1), 603–617. [Link]

  • Ross, S. C., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. [Link]

  • Stefanowicz, P., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 44(5), 1331–1336. [Link]

  • Fields, G. B., et al. (1993). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Techniques in Protein Chemistry IV (pp. 229-238). Academic Press. [Link]

Sources

Application Notes and Protocols for Fmoc-3-iodo-D-phenylalanine in Drug Development and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Halogenated Amino Acid

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the ability to introduce novel functionalities and structural diversity is paramount. Fmoc-3-iodo-D-phenylalanine is a non-canonical amino acid that serves as a powerful and versatile building block for this purpose.[1] Its structure is strategically designed with three key features that researchers can exploit:

  • The Fmoc (Fluorenylmethoxycarbonyl) Group: This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the stepwise, controlled assembly of peptide chains under mild conditions.[2]

  • The D-Configuration: The incorporation of D-amino acids, like this compound, into a peptide backbone is a well-established strategy to enhance proteolytic stability.[3] This is a critical factor in improving the pharmacokinetic profile of peptide-based drugs, as it increases their half-life in vivo by making them resistant to degradation by natural proteases.

  • The Iodine Atom: The iodine substituent on the phenyl ring is the most functionally versatile feature. It serves as a reactive "handle" for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.[4][5] This allows for the late-stage introduction of diverse chemical moieties, transforming a simple peptide into a complex, highly functionalized therapeutic candidate. Furthermore, the iodine atom itself can be utilized for radiolabeling in diagnostic imaging or therapeutic applications.[1][5]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in cutting-edge drug development.

Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in Fmoc-based SPPS.[1][6] The process allows for its precise placement at any desired position within a peptide sequence. The overall workflow is an iterative cycle of deprotection, activation, and coupling.

Causality in the SPPS Cycle

The choice of reagents and steps in SPPS is dictated by the need for high-yield, high-fidelity synthesis. The Fmoc group is stable to the acidic conditions used for final cleavage from many resins but is readily removed by a secondary amine base, typically piperidine. This orthogonality is crucial for selectively deprotecting the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups.[7] Coupling reagents, such as HBTU or HATU, are used to activate the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive species that readily forms a peptide bond with the newly freed N-terminal amine of the growing peptide chain on the solid support.

Visualization: The Fmoc-SPPS Cycle

The following diagram illustrates the fundamental iterative process of incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Cycle start Peptide-Resin with N-terminal Fmoc Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection Step 1 wash1 Wash (DMF) deprotection->wash1 Step 2 coupling Coupling: Activated Fmoc-3-iodo-D-Phe + Coupling Reagents (HBTU/DIPEA) wash1->coupling Step 3 wash2 Wash (DMF) coupling->wash2 Step 4 next_cycle Ready for Next Cycle or Final Cleavage wash2->next_cycle Step 5 next_cycle->deprotection Repeat for next amino acid PSM_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Modification On-Resin Modification start SPPS Elongation peptide_on_resin Peptide-Resin with 3-iodo-D-Phe start->peptide_on_resin cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira) + Coupling Partner peptide_on_resin->cross_coupling modified_peptide Modified Peptide-Resin cross_coupling->modified_peptide cleavage Cleavage & Deprotection (e.g., TFA Cocktail) modified_peptide->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification

Caption: General workflow for post-synthetic modification of peptides.

Applications in Drug Discovery and Development

The ability to synthesize and modify peptides using this compound opens numerous avenues in therapeutic and diagnostic development.

Application AreaDescriptionRationale & Advantage
Enzyme Inhibitor Design The iodophenylalanine residue can be modified to introduce functionalities that bind to active or allosteric sites of target enzymes. For example, designing inhibitors for proteases or kinases.The D-amino acid provides stability, while post-synthetic modification allows for rapid generation of a library of derivatives to optimize binding affinity and selectivity. [8]
Peptidomimetics By introducing bulky or conformationally constrained groups via Suzuki coupling, the peptide's secondary structure can be influenced to mimic a specific protein loop or turn, enhancing receptor interaction.Improves binding affinity, selectivity, and metabolic stability compared to the parent peptide. The rigid structures introduced can lock the peptide into a bioactive conformation. [4]
Radiolabeling & Imaging The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled peptides for PET or SPECT imaging, or for targeted radiotherapy.Allows for non-invasive tracking of the peptide's biodistribution, target engagement, and pharmacokinetic properties. The same core peptide can be used for both diagnosis and therapy. [1][5][9]
Bioconjugation The modified peptide can be equipped with bioorthogonal handles (like alkynes via Sonogashira coupling) for subsequent conjugation to larger molecules, such as antibodies, nanoparticles, or polymers.Enables the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, or long-acting peptide formulations with improved therapeutic profiles. [1][5][10]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must optimize conditions for their specific peptide sequences and synthetic setups. Always follow appropriate laboratory safety procedures.

Protocol 1: Incorporation of this compound via SPPS

This protocol describes a standard manual Fmoc-SPPS coupling cycle on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), high purity

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvent: DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for 30 minutes with gentle agitation. Drain the DMF. [11]2. Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. This ensures complete removal of the Fmoc group from the N-terminus of the growing peptide. [11]3. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

  • Coupling Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF. Add DIPEA (2 eq. relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that the coupling reaction is complete. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

This protocol describes a general procedure for modifying the 3-iodo-D-phenylalanine residue on the solid support.

Materials and Reagents:

  • Peptide-resin containing a 3-iodo-D-phenylalanine residue

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5-3 eq.)

  • Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate, 0.05 eq.) or Pd(PPh₃)₄

  • Ligand: DtBuPF (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine, 0.06 eq.) if using Pd(OAc)₂

  • Base: K₃PO₄ (Potassium phosphate, 3 eq.) or Na₂CO₃

  • Solvent: Anhydrous THF (Tetrahydrofuran) or t-amyl alcohol

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the peptide-resin, arylboronic acid, and base. Add the anhydrous solvent. [12]2. Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: In a separate vial under an inert atmosphere, quickly weigh the palladium catalyst (and ligand, if needed) and add it to the reaction flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. The reaction typically takes 4-24 hours. [12]5. Workup: Once complete, cool the mixture to room temperature. Drain the solvent and wash the resin extensively with THF, water, DMF, and finally DCM to remove all traces of catalyst and reagents. The modified peptide-resin is now ready for final cleavage.

Protocol 3: On-Resin Sonogashira Coupling

This protocol outlines a general method for coupling a terminal alkyne to the 3-iodo-D-phenylalanine residue.

Materials and Reagents:

  • Peptide-resin containing a 3-iodo-D-phenylalanine residue

  • Terminal alkyne (e.g., Phenylacetylene, 5 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.1 eq.)

  • Copper(I) Iodide (CuI, 0.2 eq.)

  • Base: DIPEA (N,N-Diisopropylethylamine, 10 eq.)

  • Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Reagent Addition: To the resin suspension, add the terminal alkyne, CuI, Pd(PPh₃)₄, and finally DIPEA. [13]3. Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor progress by LC-MS analysis of a cleaved sample.

  • Workup: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF. A wash with a 0.5% sodium diethyldithiocarbamate solution in DMF can help remove residual copper and palladium, followed by extensive washes with DMF and DCM. The resin is now ready for cleavage.

Conclusion and Future Perspectives

This compound is more than just another unnatural amino acid; it is a strategic tool that empowers medicinal chemists and drug developers. Its seamless integration into standard SPPS protocols, combined with the vast chemical space unlocked by post-synthetic modification of its iodine handle, provides a robust platform for innovation. The ability to enhance proteolytic stability while simultaneously introducing novel functionalities for improved potency, selectivity, or diagnostic capability makes it an invaluable asset. As the demand for more sophisticated and targeted therapeutics grows, the creative application of versatile building blocks like this compound will continue to be a driving force in the discovery of next-generation peptide-based drugs.

References

  • Bain, J. D., Wacker, D. A., Kuo, E. E., & Chamberlin, A. R. (1991). Site-specific incorporation of nonnatural residues into peptides effect of residue structure on suppression and translational efficiencies. Tetrahedron, 47, 2389–2400.
  • Li, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Chem-Impex. (n.d.). This compound.
  • Wang, L., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Chemistry For Everyone. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Iodo-Amino Acid Derivatives in Pharmaceutical Synthesis.
  • Nowak, M. W., et al. (2007). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central.
  • Chem-Impex. (n.d.). Fmoc-3-iodo-L-phenylalanine.
  • Rai, R., et al. (2021). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. Organic & Biomolecular Chemistry.
  • Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds.
  • ChemBK. (2024). fmoc-d-3-iodophenylalanine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.
  • Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds.
  • Qiao, J. X., et al. (2011). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions.
  • Bernard, C., et al. (2020).
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • BenchChem. (2025).
  • Grimaldi, C., et al. (2025).
  • Mueller, M. M., et al. (2002). (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode. Biological Chemistry, 383(7-8), 1185-1191.

Sources

Application Note & Protocol: Fmoc Deprotection of Peptides Containing 3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Incorporating 3-iodo-D-phenylalanine

The incorporation of halogenated amino acids, such as 3-iodo-D-phenylalanine, into peptide sequences is a powerful strategy in drug discovery and chemical biology. The iodine atom can serve as a heavy atom for crystallographic studies, a handle for cross-coupling reactions, or a site for radiolabeling. The use of the D-enantiomer can also confer increased proteolytic stability to the peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the most common method for peptide assembly due to its mild reaction conditions. However, the repetitive base-mediated cleavage of the Fmoc group can pose challenges for peptides containing sensitive residues.

While the stability of the C-I bond on an aromatic ring is generally robust, the potential for de-iodination under the basic conditions of Fmoc deprotection with piperidine cannot be entirely dismissed, particularly in the context of a complex peptide sequence on a solid support. This application note provides a detailed protocol for the Fmoc deprotection of peptides containing 3-iodo-D-phenylalanine, with a focus on minimizing potential side reactions and ensuring the integrity of the final product.

Core Principles and Mechanistic Considerations

The standard Fmoc deprotection is a base-catalyzed β-elimination reaction.[1] A secondary amine, typically piperidine in N,N-dimethylformamide (DMF), removes a proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide.[1] The DBF is subsequently scavenged by piperidine to form a stable adduct.

The primary concern when deprotecting peptides with 3-iodo-D-phenylalanine is the potential for cleavage of the carbon-iodine bond. While direct nucleophilic attack by piperidine on the aromatic ring is unlikely, side reactions could potentially be initiated by trace impurities or radical species. Therefore, this protocol incorporates measures to mitigate these risks.

Experimental Protocol: Fmoc Deprotection of Peptides with 3-iodo-D-phenylalanine

This protocol is designed for the manual or automated deprotection of a peptide-resin containing one or more 3-iodo-D-phenylalanine residues.

Materials and Reagents
  • Peptide-resin with N-terminal Fmoc-protected 3-iodo-D-phenylalanine or other amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Isopropyl alcohol (IPA), ACS grade

  • Nitrogen gas, high purity

  • Optional: Scavengers such as 2-Mercaptoethanol or N,N'-diisopropylcarbodiimide (DIC) in small quantities.

Equipment
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer)

  • Syringe or filtration apparatus for washing the resin

  • Shaker or vortex mixer

Reagent Preparation

Deprotection Solution (20% Piperidine in DMF): To 80 mL of peptide synthesis grade DMF, add 20 mL of piperidine. Mix thoroughly. Prepare this solution fresh daily to avoid degradation.

Step-by-Step Deprotection Procedure
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to the first deprotection step.

  • Initial Deprotection: Drain the DMF from the swelled resin. Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A comprehensive washing protocol is crucial:

    • 3 x DMF washes

    • 2 x IPA washes

    • 3 x DMF washes

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or a chloranil test to confirm the presence of a free primary amine, indicating complete Fmoc removal. If the test is positive, proceed to the next coupling step. If negative or weakly positive, repeat steps 4 and 5.

Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing cluster_analysis Analysis & Next Step Resin Peptide-Resin (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell Deprotect1 Initial Deprotection (20% Piperidine/DMF, 3-5 min) Swell->Deprotect1 Deprotect2 Second Deprotection (20% Piperidine/DMF, 15-20 min) Deprotect1->Deprotect2 Wash Thorough Washing (DMF, IPA) Deprotect2->Wash Kaiser Kaiser Test (Optional) Wash->Kaiser Kaiser->Deprotect2 Negative Result Coupling Proceed to Next Amino Acid Coupling Kaiser->Coupling Positive Result

Caption: Workflow for the Fmoc deprotection of peptides on solid support.

Critical Parameters and Considerations

ParameterRecommendationRationale
Piperidine Concentration 20% (v/v) in DMFStandard concentration for efficient Fmoc removal. Higher concentrations may increase the risk of side reactions.
Deprotection Time 3-5 min (initial) + 15-20 min (second)A two-step deprotection ensures complete removal while minimizing exposure time.
Temperature Room TemperatureElevated temperatures can accelerate side reactions and should be avoided.
Washing Protocol Extensive washes with DMF and IPACrucial for removing all traces of piperidine, which can interfere with subsequent coupling steps.
Monitoring Kaiser or Chloranil testProvides a qualitative assessment of the completeness of the deprotection reaction.

Mechanism of Potential De-iodination and Mitigation Strategies

While not widely reported as a major side reaction, the potential for de-iodination of 3-iodo-D-phenylalanine during piperidine treatment should be considered. The C-I bond is the weakest among the carbon-halogen bonds.

Side_Reaction_Mechanism cluster_main Potential De-iodination Pathway IodoPhe 3-Iodo-D-Phenylalanine Residue Radical_Intermediate Aryl Radical Intermediate IodoPhe->Radical_Intermediate Initiation Initiator Initiator (e.g., trace radical species) Quenched_Radical D-Phenylalanine Residue (De-iodinated Product) Radical_Intermediate->Quenched_Radical H-atom abstraction Piperidine Piperidine (H-atom donor)

Sources

Application Notes and Protocols for Peptides Synthesized with Fmoc-3-iodo-D-phenylalanine: Cleavage and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges and Opportunities of Incorporating 3-Iodo-D-phenylalanine

The site-specific incorporation of non-canonical amino acids into peptides has opened new avenues in drug discovery and protein engineering. Among these, 3-iodo-D-phenylalanine stands out for its utility in structural biology, particularly for phasing X-ray diffraction data, and as a precursor for further chemical modifications.[1][2][3] However, the presence of an iodine atom on the phenyl ring introduces specific challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and subsequent purification. The electron-rich nature of the iodinated aromatic ring makes it susceptible to side reactions during the strongly acidic conditions of cleavage.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and efficient cleavage and purification of peptides containing Fmoc-3-iodo-D-phenylalanine. We will delve into the rationale behind optimized protocols, offering not just a series of steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific peptide sequence.

Part 1: The Critical Step of Cleavage - Protecting the Iodo Moiety

The final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups are accomplished using a strong acid, typically trifluoroacetic acid (TFA). During this process, reactive carbocations are generated from the cleavage of protecting groups (e.g., tert-butyl) and the resin linker.[4] These electrophilic species can readily attack nucleophilic residues within the peptide, with the iodinated phenyl ring of 3-iodo-D-phenylalanine being a potential target. Therefore, the composition of the cleavage cocktail, specifically the choice and concentration of scavengers, is of paramount importance.

Rationale for an Optimized Cleavage Cocktail

A standard cleavage cocktail often consists of TFA, water, and a silane-based scavenger like triisopropylsilane (TIS).[5][6][7] While effective for many standard peptides, this mixture may not be sufficient to prevent side reactions with sensitive residues like iodophenylalanine. To mitigate these risks, a more complex and tailored cocktail is recommended.

Key Considerations for Scavenger Selection:

  • Preventing Iodination of Other Residues: The primary concern is the potential for the iodine atom to be abstracted and subsequently react with other susceptible amino acid side chains, such as tyrosine or tryptophan.

  • Scavenging Electrophiles: Efficiently trapping the carbocations generated during deprotection is crucial to prevent their reaction with the peptide.[4][8]

  • Maintaining the C-I Bond Integrity: The cleavage conditions should be harsh enough to remove all protecting groups but mild enough to avoid cleavage of the carbon-iodine bond.

Recommended Cleavage Protocol

This protocol is designed to maximize the yield of the desired peptide while minimizing side-product formation.

Materials:

  • Peptide-resin synthesized with this compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Dichloromethane (DCM)

  • Cold diethyl ether

Optimized Cleavage Cocktail ("Reagent K" Modification):

ComponentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)82.5%Primary cleavage and deprotection agent.
Phenol5%Scavenger for carbocations and protects tyrosine.
Water5%Promotes cleavage and solvates the peptide.
Thioanisole5%Scavenger, particularly effective in preventing methionine oxidation.[9][10]
1,2-Ethanedithiol (EDT)2.5%Strong scavenger for a variety of reactive species.[11]

Step-by-Step Protocol:

  • Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Swell the resin in DCM for 30 minutes and then drain the solvent.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.

  • Peptide Filtration: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with constant stirring. This will precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following cleavage, the crude peptide product will contain the target peptide along with various impurities, such as truncated sequences, deletion sequences, and byproducts from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolving power.[12][13][14][15]

Principles of Peptide Separation by RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[14] The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18) in a polar mobile phase. A gradient of increasing organic solvent (usually acetonitrile) is then applied, causing the peptides to elute in order of increasing hydrophobicity.

The incorporation of 3-iodo-D-phenylalanine will increase the overall hydrophobicity of the peptide, which will affect its retention time on the RP-HPLC column.

Detailed RP-HPLC Purification Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size)[16][17][18]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide sample

Workflow Diagram:

Cleavage_Purification_Workflow Resin Peptide on Resin Cleavage Cleavage with Optimized Cocktail Resin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation CrudePeptide Crude Peptide Precipitation->CrudePeptide Dissolution Dissolution in Mobile Phase A CrudePeptide->Dissolution RPHPLC RP-HPLC Purification Dissolution->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation Analysis Purity Analysis (Analytical HPLC, MS) Fractionation->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions PurePeptide Pure Peptide Lyophilization->PurePeptide

Caption: Workflow for the cleavage and purification of peptides.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide sequence and may require some optimization.[19][20]

  • Detection: Monitor the elution profile at 220 nm and 280 nm.[18] The presence of the iodophenylalanine may also allow for detection at other wavelengths.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, stable powder.

Typical RP-HPLC Parameters:

ParameterSetting
Column C18, 5-10 µm, 100-300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min (analytical), 10-20 mL/min (preparative)
Detection 220 nm, 280 nm
Gradient 5-65% B over 60 minutes (example, requires optimization)

Conclusion

The successful synthesis of peptides containing 3-iodo-D-phenylalanine hinges on careful consideration of the cleavage and purification steps. By employing an optimized cleavage cocktail rich in appropriate scavengers, the integrity of the iodo-phenylalanine residue can be preserved. Subsequent purification by RP-HPLC, with careful optimization of the elution gradient, allows for the isolation of the target peptide in high purity. The protocols and insights provided in this application note offer a robust framework for researchers to confidently work with this valuable and versatile unnatural amino acid, paving the way for further advancements in peptide-based therapeutics and structural biology.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Das, B. C., et al. (2015). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Amino Acids, 2015, 890487. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

  • ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktail for Methionine Containing Peptides (Reagent H). Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Molecules. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Molecules. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • PubMed. (1997). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • Molecules. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from [Link]

  • Nature Communications. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Retrieved from [Link]

  • PubMed. (2003). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Retrieved from [Link]

Sources

Application Note: Fmoc-3-iodo-D-phenylalanine as a Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling the creation of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. Fmoc-3-iodo-D-phenylalanine stands out as a particularly valuable building block. Its D-configuration confers inherent resistance to enzymatic degradation, while the iodine atom on the phenyl ring serves as a versatile synthetic handle for post-synthetic, on-resin modifications via palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of this compound, covering its incorporation into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) and offering field-proven protocols for its subsequent modification through Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate sophisticated biaryl and alkynyl-linked peptidomimetics.

Introduction: The Strategic Advantage of this compound

Peptidomimetics aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational rigidity. The introduction of non-canonical residues is a primary strategy to achieve this. This compound offers a dual advantage:

  • Enzymatic Stability: The D-amino acid configuration sterically hinders recognition by proteases, significantly extending the in-vivo half-life of the resulting peptide.

  • Post-Synthesis Diversification: The carbon-iodine (C-I) bond is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions.[1][2] This allows for the late-stage introduction of diverse chemical moieties directly onto the peptide backbone while it is still attached to the solid support, a process known as on-resin modification. This approach enables the rapid generation of a library of analogs from a single peptide precursor, accelerating structure-activity relationship (SAR) studies.

This building block is particularly amenable to Suzuki-Miyaura and Sonogashira reactions, which are known for their high functional group tolerance and mild reaction conditions, making them suitable for complex, fully-protected peptides.[2][3]

Physicochemical Properties
PropertyValue
Chemical Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol
Appearance Off-white to white powder
Key Functional Groups Fmoc (N-α-protection), Carboxylic Acid, 3-iodophenyl side chain
Solubility Soluble in DMF, NMP, DCM (for coupling)

Workflow Overview: From Building Block to Final Peptidomimetic

The overall strategy involves a multi-step process that begins with standard peptide synthesis and is followed by on-resin chemical modification and final processing. This workflow maximizes efficiency by building the core peptide scaffold first and then introducing complex or sensitive functionalities at a later stage.

G A Fmoc-3-iodo-D-Phe Building Block B Standard Fmoc-SPPS Chain Elongation A->B C Peptide-Resin with Iodophenylalanine B->C Incorporation D On-Resin Palladium Cross-Coupling C->D Diversification Step E Modified Peptide-Resin D->E F Cleavage & Global Deprotection E->F G Crude Peptidomimetic F->G H Purification (RP-HPLC) G->H I Final Characterized Peptidomimetic H->I

Caption: General experimental workflow for peptidomimetic synthesis.

Protocol I: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a Rink Amide resin, intended for a C-terminal amide final product.

Causality Behind the Protocol:
  • Resin Choice: Rink Amide resin is chosen because it is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleaved with strong acid (TFA) to yield a C-terminal amide, a common feature in bioactive peptides.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, which is critical for maintaining the stereochemical integrity of the D-amino acid. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the protonated amine on the resin.

  • Monitoring: The Kaiser test is a qualitative test for free primary amines. A negative result (yellow beads) after coupling confirms that the reaction has gone to completion.[4]

Step-by-Step Methodology:

This protocol assumes the synthesis is proceeding after the previous amino acid has been deprotected, leaving a free amine on the resin.

  • Resin Preparation:

    • Ensure the peptide-resin with a free N-terminal amine is swollen in N,N-Dimethylformamide (DMF) within a suitable reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

    • Expert Insight: Due to the moderate steric bulk of the iodophenyl group, coupling efficiency may be slightly lower than for a standard phenylalanine. If a Kaiser test after 2 hours is positive (blue beads), a "double coupling" is recommended: drain the vessel and repeat steps 2 and 3 with a fresh solution of activated amino acid.[1][5]

  • Washing:

    • After the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the Fmoc deprotection of the newly added residue.

Protocol II: On-Resin Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl-containing peptides.[2] This modification can be used to create conformationally constrained cyclic peptides or to introduce novel side chains that mimic secondary structures or enhance receptor binding.[6]

Causality Behind the Protocol:
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand like SPhos is highly effective for on-resin couplings.[6] These ligands stabilize the Pd(0) active species and facilitate the oxidative addition step, even on the sterically demanding solid support.

  • Base and Solvent: An aqueous solution of a mild inorganic base like K₃PO₄ or Na₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[3] A mixed solvent system (e.g., DME/EtOH/H₂O) is used to ensure solubility of both the organic and inorganic reagents and to promote efficient reaction on the resin.[6]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst degradation and ensure high yields.

Step-by-Step Methodology:

This protocol is performed on the fully assembled, protected peptide still attached to the resin.

  • Resin Preparation:

    • Place the peptide-resin containing the 3-iodo-D-phenylalanine residue into a microwave reaction vial or a Schlenk flask.

    • Swell the resin in the reaction solvent (e.g., a 9:9:2 mixture of 1,2-dimethoxyethane/ethanol/water) for at least 30 minutes.[6]

  • Reagent Addition:

    • To the swollen resin, add the arylboronic acid (5-10 equivalents relative to the resin-bound peptide).

    • Add the base, K₃PO₄ or KF (5-10 equivalents).

    • In a separate vial, quickly weigh the palladium source (e.g., Pd₂(dba)₃, 0.1-0.2 equivalents) and the ligand (e.g., sulfonated SPhos, 0.2-0.4 equivalents) and add them to the reaction vessel.

  • Reaction Execution:

    • Seal the vessel and thoroughly degas the suspension by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture. Conditions can be optimized, but a common starting point is heating at 120°C for 30 minutes under microwave irradiation or 70-80°C for 4-24 hours with conventional heating.[6]

    • Self-Validation: Reaction progress can be monitored by taking a small sample of resin beads, performing a micro-cleavage with TFA, and analyzing the resulting peptide by LC-MS to check for the mass shift corresponding to the addition of the aryl group.

  • Post-Reaction Washing:

    • After cooling, drain the reaction mixture.

    • Wash the resin extensively to remove all traces of palladium catalyst and excess reagents. A typical washing sequence is:

      • 3x with the reaction solvent (e.g., DME/EtOH/H₂O)

      • 3x with DMF

      • 3x with Dichloromethane (DCM)

    • Dry the resin under vacuum. It is now ready for final cleavage.

Representative Suzuki-Miyaura Reaction Conditions
ParameterCondition A (Microwave)Condition B (Conventional)
Pd Source (mol eq.) Pd₂(dba)₃ (0.1)Pd(PPh₃)₄ (0.2)
Ligand (mol eq.) sSPhos (0.2)-
Base (eq.) KF (10)K₃PO₄ (5)
Solvent DME/EtOH/H₂O (9:9:2)DMF
Temperature 120 °C80 °C
Time 30 min20 h
Reference Beilstein J. Org. Chem.[6]J. Med. Chem.[3]

Protocol III: On-Resin Sonogashira Cross-Coupling

The Sonogashira reaction creates a C(sp²)-C(sp) bond, linking a terminal alkyne to the iodophenylalanine side chain.[7] This is an excellent method for introducing rigid, linear linkers, fluorescent probes, or bioorthogonal handles (e.g., for subsequent "click" chemistry). The reaction is prized for its reliability and mild conditions.[8]

Causality Behind the Protocol:
  • Dual Catalysis: The Sonogashira reaction classically uses a dual catalytic system. A palladium catalyst [e.g., Pd(PPh₃)₄] facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which speeds up the crucial transmetalation step.

  • Base and Solvent: A mild organic base, typically an amine like triethylamine (TEA) or DIPEA, is used both as the base and often as a co-solvent with DMF. It serves to deprotonate the terminal alkyne.

  • Inert Atmosphere: As with the Suzuki coupling, maintaining an inert atmosphere is essential for protecting the palladium catalyst.

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Copper Co-catalysis Pd0 Pd(0)L₂ (Active Catalyst) Pd_complex R¹-Pd(II)-I(L₂) (Oxidative Adduct) Pd0->Pd_complex Oxidative Addition (R¹-I) Transmetalation Transmetalation (Rate-Determining) Pd_complex->Transmetalation Pd_alkynyl R¹-Pd(II)-C≡CR²(L₂) Transmetalation->Pd_alkynyl R²-C≡C-Cu Pd_alkynyl->Pd0 Reductive Elimination (Forms R¹-C≡CR²) Alkyne Terminal Alkyne (R²-C≡C-H) Cu_acetylide Copper Acetylide (R²-C≡C-Cu) Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->Transmetalation Feeds into main cycle

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Step-by-Step Methodology:
  • Resin Preparation:

    • Swell the peptide-resin in a suitable solvent like DMF in a Schlenk flask.

  • Reagent Addition:

    • Add the terminal alkyne (5-10 equivalents).

    • Add the palladium catalyst [e.g., Pd(PPh₃)₄, 0.2 equivalents] and the copper(I) iodide co-catalyst (CuI, 0.4 equivalents).

    • Add the solvent/base mixture, typically DMF/TEA (1:1 v/v).

  • Reaction Execution:

    • Degas the suspension with argon for 15-20 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically gentle and does not require heating.

    • Monitor the reaction progress via LC-MS analysis of a micro-cleavage sample.

  • Post-Reaction Washing:

    • Upon completion, drain the reaction mixture.

    • Wash the resin thoroughly to remove catalyst and reagents. A suggested sequence is:

      • 3x with DMF

      • 3x with a 0.5% DIPEA solution in DMF (to remove any copper salts)

      • 3x with DCM

    • Dry the resin under vacuum.

A Note on Stille Cross-Coupling

The Stille reaction, which couples organostannane reagents with organic halides, is another powerful C-C bond-forming reaction.[9] While theoretically applicable to an iodo-phenylalanine residue, well-documented, optimized protocols for its use on solid-phase peptide supports are less prevalent in the literature compared to the Suzuki and Sonogashira reactions.[2] Organotin reagents are also noted for their high toxicity, requiring specific handling procedures.[9] For these reasons, the Suzuki and Sonogashira reactions are generally the preferred methods for peptidomimetic synthesis in this context.

Protocol IV: Final Cleavage and Deprotection

Once on-resin modifications are complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.

Causality Behind the Protocol:
  • Cleavage Cocktail: A strong acid, Trifluoroacetic acid (TFA), is the primary cleavage agent. However, reactive cationic species are generated during the cleavage of side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups). These cations can re-attach to sensitive residues like Tryptophan or Methionine. "Scavengers" are added to the cocktail to trap these cations.[7]

  • Common Scavengers:

    • Triisopropylsilane (TIS): Reduces oxidized methionine and scavenges carbocations.

    • Water: Helps in the hydrolysis of protecting groups.

    • Phenol or Thioanisole: Protects tryptophan residues.

Step-by-Step Methodology:
  • Resin Preparation:

    • Place the dry, modified peptide-resin in a reaction vessel.

    • Wash the resin with DCM (3x) to remove any residual DMF.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard "Reagent B" cocktail is effective for most sequences: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v).[10]

    • CAUTION: Work in a certified fume hood. TFA is highly corrosive.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10-20 times the volume of the TFA solution). A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet by re-suspending it in cold diethyl ether and centrifuging again. Repeat this step 2-3 times to remove residual scavengers.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization:

    • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic using LC-MS and/or MALDI-TOF mass spectrometry.

References

  • Org. Synth. 2011 , 88, 197. ([Link])

  • Stille Coupling - Chemistry LibreTexts. ([Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. ([Link])

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. ([Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. ([Link])

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF - ResearchGate. ([Link])

  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... - ResearchGate. ([Link])

  • How to Synthesize a Peptide | AAPPTec. ([Link])

  • Stille Coupling | OpenOChem Learn. ([Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

  • The Stille Reaction - Organic Reactions. ([Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. ([Link])

  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - Beilstein Journals. ([Link])

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. ([Link])

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. ([Link])

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. ([Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. ([Link])

  • (PDF) The Use of Sonogashira Coupling for the Synthesis of Modified Uracil Peptide Nucleic Acid - ResearchGate. ([Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH. ([Link])

Sources

Application Notes and Protocols for the Incorporation of Fmoc-3-iodo-D-phenylalanine in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Phenylalanine in Cyclic Peptide Drug Discovery

The design and synthesis of cyclic peptides represent a frontier in drug development, offering a unique molecular architecture that often translates to enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic profiles compared to their linear counterparts.[1][2] A key strategy in optimizing these therapeutic candidates is the incorporation of unnatural amino acids, which can introduce novel chemical functionalities and conformational constraints.[3][4][5] Among these, Fmoc-3-iodo-D-phenylalanine stands out as a particularly valuable building block.

The introduction of an iodine atom onto the phenylalanine scaffold offers several distinct advantages. Firstly, the bulky and lipophilic nature of iodine can significantly influence the peptide's conformation, pre-organizing it into a bioactive state and thereby enhancing its binding affinity to target proteins.[6] Secondly, the carbon-iodine bond serves as a versatile synthetic handle for post-synthesis modifications. This is powerfully demonstrated in palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, which can be employed to create unique, covalently stapled cyclic peptides with novel topologies and enhanced structural rigidity.[7] Lastly, the presence of the heavy iodine atom can be advantageous for structural biology, aiding in X-ray crystallographic phase determination. The use of the D-enantiomer further contributes to proteolytic resistance, a critical attribute for peptide-based therapeutics.

These application notes provide a comprehensive guide for the successful incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address potential challenges to ensure a high rate of success for researchers, scientists, and drug development professionals.

Chemical Profile: this compound

PropertyValueReference
Chemical Formula C₂₄H₂₀INO₄N/A
Molecular Weight 529.33 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, NMP, and other common SPPS solventsN/A
Storage Store at 2-8°C, protected from light and moistureN/A

Experimental Protocols: From Linear Chain to Cyclic Masterpiece

The synthesis of a cyclic peptide containing 3-iodo-D-phenylalanine is a multi-stage process, beginning with the assembly of the linear peptide on a solid support, followed by cyclization, and finally, purification and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide incorporating this compound using the highly efficient HATU activation method, which is well-suited for sterically hindered amino acids.[8][9][10]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) (peptide synthesis grade)

  • Washing Solvents: DMF, DCM, IPA

  • Qualitative Monitoring: Kaiser test kit

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[11]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[12]

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[12]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation or perform a "double coupling" by repeating the coupling step with fresh reagents.[13]

    • After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Rationale: Due to the steric hindrance from the iodine atom, a longer coupling time and a potent coupling reagent are crucial for high efficiency.[14] HATU is highly recommended.

    • Follow the general amino acid coupling procedure (Step 3), using this compound.

    • Extend the coupling time to 2-4 hours.

    • It is highly recommended to perform a Kaiser test to ensure complete coupling. If the test is positive, a double coupling is strongly advised to avoid deletion sequences.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step (Step 2) to expose the N-terminal amine, which is necessary for head-to-tail cyclization.

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Swollen Resin (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling For standard AA Iodo_Coupling Step 2a: 3-Iodo-D-Phe Coupling (Extended Time, Double Coupling) Wash1->Iodo_Coupling For 3-Iodo-D-Phe Kaiser Kaiser Test Coupling->Kaiser Iodo_Coupling->Kaiser Wash2 Wash (DMF, DCM) Wash2->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Linear_Peptide End: Linear Peptide on Resin Final_Deprotection->Linear_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Cyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions like dimerization and oligomerization due to the pseudo-dilution effect of the solid support.

Materials:

  • Resin-bound linear peptide with free N-terminus and C-terminus attached to a cleavable linker

  • Cyclization Reagent: HATU

  • Base: DIPEA

  • Solvent: DMF

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell the peptide-resin in a larger volume of DMF to ensure good reagent accessibility.

  • Cyclization Reaction:

    • Add HATU (3 equivalents) and DIPEA (6 equivalents) to the swollen resin.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.

    • The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Washing:

    • Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Solution-Phase Cyclization

Solution-phase cyclization is performed after cleaving the linear peptide from the resin. High-dilution conditions are critical to favor intramolecular cyclization over intermolecular reactions.

Materials:

  • Cleaved and purified linear peptide

  • Cyclization Reagent: HATU or PyBOP

  • Base: DIPEA

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Peptide Dissolution:

    • Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1-1 mM).

  • Reagent Addition:

    • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 2-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

Cyclization Strategy Diagram

Cyclization_Workflow cluster_SPPS Solid-Phase Synthesis cluster_OnResin On-Resin Cyclization cluster_SolutionPhase Solution-Phase Cyclization Linear_Peptide_Resin Linear Peptide on Resin OnResin_Cyclization Add HATU/DIPEA in DMF Linear_Peptide_Resin->OnResin_Cyclization Cleavage Cleavage from Resin (e.g., TFA cocktail) Linear_Peptide_Resin->Cleavage Cyclic_Peptide_Resin Cyclic Peptide on Resin OnResin_Cyclization->Cyclic_Peptide_Resin Purification Final Cleavage (if on-resin), Purification (RP-HPLC) & Characterization (MS) Cyclic_Peptide_Resin->Purification Linear_Peptide_Solution Linear Peptide in Solution Cleavage->Linear_Peptide_Solution Solution_Cyclization Add HATU/DIPEA in DMF (High Dilution) Linear_Peptide_Solution->Solution_Cyclization Crude_Cyclic_Peptide Crude Cyclic Peptide Solution_Cyclization->Crude_Cyclic_Peptide Crude_Cyclic_Peptide->Purification

Caption: Decision workflow for on-resin versus solution-phase cyclization.

Protocol 4: Cleavage, Purification, and Characterization

Materials:

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Procedure:

  • Cleavage:

    • Treat the peptide-resin (either linear for solution-phase cyclization or cyclic from on-resin cyclization) with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC. The complex fragmentation patterns of cyclic peptides in MS/MS can make sequencing challenging, but accurate mass measurement is crucial for verification.[15]

Troubleshooting and Scientific Rationale

Problem Potential Cause Solution and Rationale
Low Coupling Efficiency for 3-iodo-D-Phe (Positive Kaiser Test) Steric Hindrance: The bulky iodine atom impedes the approach of the activated amino acid.[14] Peptide Aggregation: The growing peptide chain forms secondary structures, blocking the N-terminus.[13]Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion. Use Potent Reagents: Employ HATU or COMU, which are highly effective for sterically hindered couplings. Increase Reaction Time/Temperature: Allow more time for the reaction or use microwave-assisted synthesis to overcome the activation energy barrier.
Low Yield of Cyclic Peptide Incomplete Cyclization: Steric constraints within the linear peptide may hinder the cyclization reaction. Intermolecular Reactions: Dimerization or oligomerization may occur, especially in solution-phase cyclization if the concentration is too high.Optimize Cyclization Site: The choice of which amino acids to ligate can significantly impact cyclization efficiency. Ensure High Dilution (Solution Phase): Maintain a peptide concentration of <1 mM to favor intramolecular reaction. Switch to On-Resin Cyclization: Leverage the pseudo-dilution effect of the solid support.
Side Reactions Aspartimide Formation: Sequences containing Asp are prone to this side reaction under basic conditions (piperidine). Oxidation of Sensitive Residues: Met or Trp can be oxidized during synthesis or cleavage.Modify Deprotection: Add HOBt to the piperidine solution to suppress aspartimide formation. Use Scavengers: Include TIS in the cleavage cocktail to protect sensitive residues from reactive carbocations.

Application Example: Palladium-Catalyzed Peptide Stapling

A key application of incorporating 3-iodo-D-phenylalanine is the post-synthetic modification via palladium-catalyzed cross-coupling reactions. This allows for the creation of "stapled" peptides, where the side chain of the iodinated residue is covalently linked to another residue, such as tryptophan, through a C-H activation process. This stapling can lock the peptide into a specific conformation, often leading to increased stability and bioactivity.

Conceptual Workflow:

  • Synthesize a linear or cyclic peptide containing both 3-iodo-D-phenylalanine and another suitable residue (e.g., Tryptophan).

  • Perform an intramolecular palladium-catalyzed C-H activation/arylation reaction to form a new covalent bond between the side chains.

  • This creates a bicyclic or constrained macrocyclic structure with potentially enhanced therapeutic properties.

Conclusion

This compound is a powerful tool for the synthesis of advanced cyclic peptides. While its incorporation requires careful consideration of steric hindrance, the use of potent coupling reagents like HATU and optimized reaction conditions can ensure high yields. The true potential of this unnatural amino acid is realized in its ability to serve as a versatile handle for post-synthetic modifications, enabling the creation of novel, conformationally constrained peptide architectures for drug discovery. The protocols and rationale presented in this guide provide a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Jo, H., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules. [Link]

  • Doan, D. N. D., et al. (2010). Post-synthesis modifications of p-iodo-phenylalanine-containing peptides on solid phase via the palladium-catalyzed Sonogashira reaction. Journal of Peptide Science, 16, 82-83. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. [Link]

  • Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Collins, J. M., & Collins, K. D. (2024). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • Asano, A., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances. [Link]

  • University of Glasgow. (n.d.). Conformational Design of Cyclic Peptides. [Link]

  • HighFold2. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids. [Link]

  • Wang, L., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology. [Link]

  • Asano, A., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Publishing. [Link]

  • Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Mirmira, R. G., et al. (1986). Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects. Journal of Biological Chemistry. [Link]

  • Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. MPG.PuRe. [Link]

  • SWISS-MODEL. (n.d.). 3 Side Chain Conformation. [Link]

Sources

Unveiling Protein-Protein Interactions: An Application & Protocol Guide to Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Transient Interactions with Light

The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. However, many of these interactions are transient and of low affinity, making them notoriously difficult to study using traditional biochemical methods. Photo-crosslinking, a powerful technique that utilizes light to "freeze" these fleeting interactions by forming covalent bonds, has emerged as an invaluable tool for overcoming this challenge.[1][2]

This guide focuses on the application of a unique photo-crosslinking agent, Fmoc-3-iodo-D-phenylalanine , a versatile building block for elucidating the intricacies of PPIs.[3] Unlike more common photo-crosslinkers, the iodine moiety on the phenylalanine ring offers a distinct mechanism for initiating covalent bond formation upon UV irradiation, providing researchers with a powerful and specific tool for mapping protein interaction interfaces.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of this technology but also detailed, field-proven protocols to enable its successful implementation in the laboratory.

The Mechanism: How Iodophenylalanine Captures Protein Interactions

The utility of 3-iodo-D-phenylalanine as a photo-crosslinker lies in the inherent photolability of the carbon-iodine bond. Upon exposure to ultraviolet (UV) light, this bond undergoes homolytic cleavage, generating a highly reactive aryl radical.[4][5] This radical species can then abstract a hydrogen atom from a nearby amino acid residue on an interacting protein, resulting in the formation of a stable, covalent cross-link.[4]

The choice of the D-enantiomer of 3-iodophenylalanine can be strategically employed to probe specific binding pockets or to introduce conformational constraints that may favor particular interactions. The Fmoc protecting group makes this unnatural amino acid fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3]

G cluster_0 Photo-Crosslinking with 3-Iodo-D-Phenylalanine Peptide_with_IodoPhe Peptide containing 3-Iodo-D-phenylalanine Aryl_Radical Aryl Radical Formation (Homolytic Cleavage of C-I bond) Peptide_with_IodoPhe->Aryl_Radical UV Irradiation UV_Light UV Light (e.g., 300 nm) Crosslinked_Complex Covalently Cross-linked Protein Complex Aryl_Radical->Crosslinked_Complex Hydrogen Abstraction Interacting_Protein Interacting Protein (with C-H bond) Interacting_Protein->Crosslinked_Complex Proximity

Caption: Mechanism of photo-crosslinking with 3-iodo-D-phenylalanine.

Experimental Workflow: From Peptide Synthesis to Interaction Mapping

The successful application of this compound for studying PPIs involves a multi-step workflow, beginning with the synthesis of a peptide probe containing the unnatural amino acid, followed by the photo-crosslinking reaction, and culminating in the analysis of the cross-linked products.

G SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-3-iodo-D-Phe) Purification Peptide Purification & Characterization (HPLC, Mass Spectrometry) SPPS->Purification Incubation Incubation of Peptide Probe with Target Protein(s) Purification->Incubation UV_Irradiation UV Irradiation (Induce Cross-linking) Incubation->UV_Irradiation Analysis Analysis of Cross-linked Products (SDS-PAGE, Western Blot, Mass Spectrometry) UV_Irradiation->Analysis Mapping Interaction Site Mapping Analysis->Mapping

Caption: Overall experimental workflow for studying PPIs.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Iodo-Phenylalanine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling additive

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS Parameter Recommendation
ResinRink Amide MBHA (for C-terminal amide)
Coupling ReagentsDIC/OxymaPure®
Fmoc Deprotection20% Piperidine in DMF
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O
PurificationRP-HPLC
Protocol 2: Photo-Crosslinking of the Iodo-Phenylalanine Peptide with a Target Protein

Materials:

  • Purified iodo-phenylalanine containing peptide

  • Purified target protein

  • Interaction buffer (e.g., PBS, HEPES, or Tris-based buffer, optimized for the specific interaction)

  • UV lamp with a suitable wavelength (e.g., 300 nm)

  • Quartz cuvette or microplate

  • Ice

Procedure:

  • Reaction Setup:

    • In a quartz cuvette or well of a quartz microplate, combine the iodo-phenylalanine peptide and the target protein in the interaction buffer. The optimal molar ratio will need to be determined empirically but a 1:1 to 10:1 ratio of peptide to protein is a good starting point.

    • Include a negative control sample that is not exposed to UV light.

    • Incubate the mixture on ice for a predetermined time (e.g., 30 minutes) to allow for complex formation.

  • UV Irradiation:

    • Place the sample on ice at a fixed distance from the UV lamp.

    • Irradiate the sample with UV light (e.g., 300 nm) for a specific duration. The optimal irradiation time needs to be determined empirically but can range from 5 to 60 minutes.[4] It is crucial to perform a time-course experiment to find the balance between cross-linking efficiency and potential protein damage.

  • Analysis of Cross-linked Products:

    • After irradiation, the reaction can be quenched by adding a radical scavenger like DTT.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting (if an antibody to the target protein or a tag on the peptide is available). A higher molecular weight band corresponding to the cross-linked peptide-protein complex should be visible in the UV-treated sample compared to the control.

Crosslinking Parameter Recommendation
UV Wavelength~300 nm
Irradiation Time5-60 minutes (requires optimization)
TemperatureOn ice (to minimize protein degradation)
ControlsNon-irradiated sample
Protocol 3: Sample Preparation for Mass Spectrometry Analysis of Cross-linked Products

Materials:

  • Cross-linked protein sample (from Protocol 2)

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie stain

  • Scalpel

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • ZipTip® or equivalent for desalting

Procedure:

  • In-Gel Digestion:

    • Run the cross-linked sample on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue and excise the band corresponding to the cross-linked complex.

    • Destain the gel piece with the destaining solution.

    • Reduce the disulfide bonds by incubating the gel piece in reduction buffer at 56°C for 1 hour.

    • Alkylate the cysteine residues by incubating in alkylation buffer in the dark at room temperature for 45 minutes.

    • Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Rehydrate the gel piece in trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the tryptic peptides from the gel piece using the extraction buffer.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% TFA and desalt using a ZipTip® or similar C18-based cleanup method.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • The identification of cross-linked peptides from the complex MS/MS data requires specialized software (e.g., pLink, xQuest, or similar programs). These programs can identify spectra that correspond to two different peptides covalently linked together.[6]

Conclusion and Future Perspectives

This compound provides a powerful and versatile tool for the study of protein-protein interactions. Its unique photo-activation mechanism, coupled with its compatibility with standard peptide synthesis techniques, makes it an attractive choice for researchers seeking to capture and characterize transient and low-affinity PPIs. The protocols outlined in this guide provide a solid foundation for the successful implementation of this technology. As mass spectrometry instrumentation and data analysis software continue to advance, the use of iodo-phenylalanine and other photo-crosslinking unnatural amino acids will undoubtedly play an increasingly important role in unraveling the complex web of protein interactions that underpin cellular life.

References

  • Greenberg, M. M. DNA Damage and Interstrand Cross-Link Formation Upon Irradiation of Aryl Iodide C-Nucleotide Analogues. The Journal of Organic Chemistry, 2010. [Link]

  • Cox, J., & Mann, M. Identification of related peptides through the analysis of fragment ion mass shifts. Journal of the American Society for Mass Spectrometry, 2011. [Link]

  • Sparrow, J. T., & Gotto, A. M., Jr. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1980. [Link]

  • Lang, K., & Chin, J. W. Genetically encoded crosslinkers to address protein–protein interactions. FEBS Letters, 2023. [Link]

  • Yang, T., Li, X., & Li, X. D. A bifunctional amino acid to study protein–protein interactions. Organic & Biomolecular Chemistry, 2020. [Link]

  • Greenberg, M. M. DNA Damage and Interstrand Cross-Link Formation upon Irradiation of Aryl Iodide C-Nucleotide Analogues. National Institutes of Health, 2010. [Link]

  • Cárdenas, C., et al. Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 2023. [Link]

  • Osorio-Planes, L., & Suero, M. G. Iodine(III) in Photochemistry. A brief Overview. Preprints.org, 2025. [Link]

  • Singh, P., et al. Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 2008. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-iodo-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is dedicated to researchers, scientists, and drug development professionals who are incorporating the unique amino acid, Fmoc-3-iodo-D-phenylalanine, into their peptide sequences. The introduction of this building block can be a powerful tool for developing novel peptide therapeutics and probes. However, its successful incorporation requires careful optimization of coupling protocols.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest possible coupling efficiency and purity in your synthesis.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable non-canonical amino acid for several reasons. The presence of a D-amino acid can enhance peptide stability against enzymatic degradation, while the iodine atom serves as a versatile functional handle for post-synthetic modifications, such as cross-coupling reactions, or for use in radiolabeling and imaging applications.[1][2][3]

However, the bulky iodine atom at the meta position of the phenyl ring introduces significant steric hindrance, which can impede the efficiency of peptide bond formation during SPPS. This can lead to incomplete coupling, resulting in deletion sequences and challenging purification of the target peptide. This guide will walk you through the common issues and provide robust solutions to overcome them.

Troubleshooting Guide & FAQs

Here we address the most common questions and issues encountered when working with this compound.

Q1: My Kaiser test is positive after a standard coupling cycle for this compound. What is the primary cause?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling. The most likely culprit is steric hindrance from the bulky iodine atom on the phenylalanine ring, which physically blocks the approach of the activated amino acid to the growing peptide chain. Difficult sequences prone to secondary structure formation on the resin can further exacerbate this issue.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, standard carbodiimide-based coupling reagents like DIC/HOBt may not be sufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are excellent choices for overcoming the steric barrier.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentClassKey AdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effective, low racemization potential.Often insufficient for sterically hindered residues.
HBTU/HCTU Aminium SaltHigh coupling efficiency, fast reaction times.Can cause guanidinylation of the N-terminus if not pre-activated.
HATU Aminium SaltHighly reactive, excellent for difficult couplings.Higher cost.
PyBOP Phosphonium SaltHigh coupling efficiency, less risk of guanidinylation.Byproducts can be difficult to remove.
COMU Aminium SaltHigh reactivity, similar to HATU, with improved solubility of byproducts.Relatively newer and may be more expensive.
Q3: I'm still observing incomplete coupling even with a stronger coupling reagent. What other parameters can I optimize?

If a more potent coupling reagent alone is not solving the issue, you should consider the following protocol modifications:

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is a highly effective strategy for difficult couplings.

  • Increased Equivalents: Increase the equivalents of the this compound and coupling reagents from the standard 3 equivalents to 4 or 5 equivalents.

  • Extended Coupling Time: Increase the coupling time from the typical 1-2 hours to 2-4 hours, or even overnight for particularly challenging sequences.

  • Solvent Choice: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can help disrupt peptide aggregation on the solid support, improving accessibility for coupling.

  • Microwave-Assisted SPPS: The application of microwave energy can help overcome the activation energy barrier and accelerate the coupling reaction, leading to more efficient incorporation of hindered amino acids.

Q4: Are there any potential side reactions involving the iodine atom on the phenylalanine ring?

While the carbon-iodine bond is generally stable under standard SPPS conditions, it's important to be aware of potential side reactions, especially during downstream processing.

  • Iodination of other residues: In the presence of certain oxidizing agents, there is a possibility of iodine transfer to electron-rich residues like tyrosine.[4][5] This is more of a concern if you are performing on-resin oxidations, for example, for disulfide bond formation using iodine.[6][7]

  • Palladium-catalyzed reactions: The iodo- group is an excellent handle for cross-coupling reactions. If your peptide synthesis involves any on-resin palladium catalysis, you need to ensure the iodo-phenylalanine is not unintentionally participating in side reactions.[3]

Optimized Protocol for Incorporating this compound

This protocol is designed to maximize the coupling efficiency of this compound.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling Reagent (HATU is recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF or NMP

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (4 eq.), HATU (3.9 eq.) in DMF with DIPEA (8 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, perform a second coupling (double coupling) by repeating step 3 with freshly prepared reagents.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Visualizing the Optimized Workflow

The following diagram illustrates the decision-making process for optimizing the coupling of this compound.

Optimized_Coupling_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Initial Coupling: - Fmoc-3-iodo-D-Phe (3 eq.) - HATU (2.9 eq.) - DIPEA (6 eq.) - 2 hours deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test negative_result Negative Result (Complete Coupling) kaiser_test->negative_result Negative positive_result Positive Result (Incomplete Coupling) kaiser_test->positive_result Positive next_cycle Proceed to Next Cycle negative_result->next_cycle troubleshooting Troubleshooting Steps positive_result->troubleshooting double_coupling Double Coupling (Repeat Step 3) troubleshooting->double_coupling Option 1 increase_equivalents Increase Equivalents & Extend Time troubleshooting->increase_equivalents Option 2 double_coupling->kaiser_test increase_equivalents->kaiser_test

Caption: Troubleshooting workflow for this compound coupling.

Concluding Remarks

The successful incorporation of this compound is readily achievable with careful attention to protocol optimization. The key to success lies in acknowledging the steric challenge posed by the iodine atom and employing more robust coupling strategies from the outset. By utilizing potent coupling reagents, optimizing reaction conditions, and diligently monitoring reaction completion, researchers can confidently incorporate this valuable amino acid into their peptide sequences, paving the way for novel discoveries in peptide-based therapeutics and diagnostics.

References

  • Palumbo, A. M., et al. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. Journal of the American Society for Mass Spectrometry, 22(5), 932–939. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
  • ResearchGate. (n.d.). (PDF) Iodination on Tyrosine Residues During Oxidation with Sodium Periodate in Solid Phase Extraction of N-linked Glycopeptides. [Link]

  • Kumar, S., et al. (2014). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Li, W., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1184–1190. [Link]

  • Cistué, A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6(1), 7270. [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of a peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annali dell'Istituto Superiore di Sanita, 16(3), 441-446. [Link]

  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number... [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)... [Link]

  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

  • Xie, J., & Schultz, P. G. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297-1301. [Link]

  • ResearchGate. (2025). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. [Link]

  • ResearchGate. (n.d.). DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2025). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice. [Link]

  • Zhang, S., et al. (2021). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • ChemUniverse. (2025). This compound [P94764]. [Link]

  • ResearchGate. (2025). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. [Link]

Sources

Common side reactions with Fmoc-3-iodo-D-phenylalanine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Fmoc-3-iodo-D-phenylalanine in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the incorporation of this unique amino acid derivative. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic strategies.

Introduction

This compound is a valuable building block for introducing a heavy atom for crystallographic studies, for radiolabeling applications, or as a reactive handle for post-synthetic modifications.[1][2] However, its unique structural features—the presence of a bulky iodine atom, its D-configuration, and the inherent steric hindrance—can present challenges during peptide synthesis. This guide is designed to help you navigate these potential issues and achieve successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions specifically associated with this compound in SPPS?

The primary challenges when incorporating this compound stem from its steric bulk and the reactivity of the carbon-iodine bond. The most common side reactions include:

  • Incomplete Coupling: Due to the steric hindrance from the iodine atom and the D-amino acid configuration, coupling reactions can be sluggish, leading to deletion sequences.[3][4]

  • Dehalogenation (De-iodination): The iodine atom can be lost during the synthesis, particularly during the final trifluoroacetic acid (TFA) cleavage step, resulting in the undesired phenylalanine-containing peptide. This can be exacerbated by certain scavengers or residual palladium catalysts from other synthetic steps.

  • Racemization/Epimerization: While less common for Nα-Fmoc protected amino acids, the D-configuration can be susceptible to epimerization to the L-isomer under certain activation conditions, leading to diastereomeric impurities.

  • Diketopiperazine (DKP) Formation: As with other D-amino acids, if this compound is the second amino acid in the sequence, the risk of DKP formation is increased.[5]

Q2: Why is incomplete coupling a frequent issue with this amino acid?

The iodine atom at the meta-position of the phenyl ring, combined with the D-configuration, creates significant steric bulk around the carboxylic acid and the N-terminal amine of the growing peptide chain. This bulk can physically impede the approach of the activated amino acid, slowing down the coupling reaction. Standard coupling reagents and conditions may not be sufficient to drive the reaction to completion.[3][4]

Q3: What conditions can lead to the loss of the iodine atom (de-iodination)?

De-iodination is a known side reaction for iodinated aromatic compounds. In the context of SPPS, this can occur under a few conditions:

  • TFA Cleavage: During the final cleavage from the resin with TFA, the highly acidic environment can promote the loss of iodine. The presence of certain scavengers can also influence this side reaction.

  • Palladium Catalysis: If any palladium catalysts were used in previous synthetic steps (e.g., for the removal of certain protecting groups) and not thoroughly removed, they can catalyze the dehalogenation of the aryl iodide.[6][7][8]

Q4: Are there specific coupling reagents that are recommended for this compound?

Yes, due to the steric hindrance, more potent coupling reagents are highly recommended. Standard carbodiimide reagents like DCC or DIC may result in low coupling yields. The following classes of reagents are more effective:

  • Uronium/Aminium Reagents: HATU, HCTU, and HBTU are powerful activating agents that have proven effective for coupling sterically hindered amino acids.[9] HATU and HCTU are often preferred due to their slightly faster kinetics and lower racemization potential.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings, exhibiting high reactivity.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Target Peptide and Presence of Deletion Sequences
  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide minus the 3-iodo-D-phenylalanine residue.

  • Root Cause: Incomplete coupling of this compound due to steric hindrance.[3]

  • Troubleshooting Workflow:

    Problem Low Yield & Deletion Sequence (MS confirms missing I-D-Phe) Cause Incomplete Coupling (Steric Hindrance) Problem->Cause is caused by Solution1 Optimize Coupling Reagent Cause->Solution1 Solution2 Modify Reaction Conditions Cause->Solution2 Solution3 Perform Double Coupling Cause->Solution3 Action1a Switch to Potent Reagent (e.g., HATU, HCTU) Solution1->Action1a Implement Action2a Increase Reaction Time (e.g., 2-4 hours) Solution2->Action2a Implement Action2b Elevate Temperature (e.g., 40-50°C) Solution2->Action2b Implement Action3a Repeat coupling step with fresh reagents Solution3->Action3a Implement

    Caption: Troubleshooting workflow for incomplete coupling.

  • Detailed Protocol: High-Efficiency Coupling of this compound

    • Reagent Selection: Utilize a potent coupling reagent such as HATU or HCTU.

    • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (or HCTU, 2.9 equivalents), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult sequences, consider overnight coupling.

    • Monitoring: After the coupling, perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete coupling, proceed with a double coupling.

    • Double Coupling: Drain the reaction vessel and wash the resin with DMF. Repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

Issue 2: Presence of a Side Product with a Mass of -126 Da Compared to the Target Peptide
  • Symptom: MS analysis shows a significant peak corresponding to the peptide where 3-iodo-D-phenylalanine has been replaced by D-phenylalanine.

  • Root Cause: De-iodination of the iodophenylalanine residue, most likely during the final TFA cleavage.

  • Troubleshooting Workflow:

    Problem Undesired -126 Da Peak (MS confirms de-iodination) Cause Loss of Iodine (Dehalogenation) Problem->Cause is caused by Solution1 Optimize Cleavage Cocktail Cause->Solution1 Solution2 Minimize Cleavage Time Cause->Solution2 Action1a Use appropriate scavengers (e.g., TIS, Water) Solution1->Action1a Implement Action1b Avoid harsh reducing scavengers unless necessary for other residues Solution1->Action1b Implement Action2a Limit TFA exposure to 2-3 hours Solution2->Action2a Implement

    Caption: Troubleshooting workflow for de-iodination.

  • Detailed Protocol: Cleavage to Minimize De-iodination

    • Scavenger Selection: Prepare a cleavage cocktail with scavengers that are effective at trapping carbocations but are less likely to promote de-iodination. A standard and generally safe cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[10] TIS is an excellent carbocation scavenger.

    • Cleavage Procedure:

      • Wash the dried peptide-resin with DCM.

      • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).

      • Agitate the mixture at room temperature for a controlled duration of 2-3 hours. Avoid unnecessarily long cleavage times.

    • Peptide Isolation:

      • Filter the resin and collect the filtrate.

      • Precipitate the peptide by adding the filtrate to cold diethyl ether.

      • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Scavenger Cocktail ComponentConcentration (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Triisopropylsilane (TIS)2.5%A highly effective scavenger for trapping carbocations, preventing reattachment and side reactions.[10]
Water2.5%Acts as a proton source and helps to trap some carbocations.[10]

Table 1: Recommended TFA Cleavage Cocktail for Peptides Containing 3-Iodo-D-phenylalanine.

Issue 3: Diketopiperazine Formation
  • Symptom: Low yield of the target peptide when 3-iodo-D-phenylalanine is the second residue, with potential detection of the cyclic dipeptide by MS.

  • Root Cause: The deprotected N-terminal amine of the second amino acid (3-iodo-D-phenylalanine) attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a common side reaction in Fmoc-based SPPS, especially with Pro or D-amino acids in the second position.[5]

  • Preventative Measures:

    • Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin for the first amino acid can suppress DKP formation due to the steric bulk of the resin linkage.[5]

    • Dipeptide Coupling: If commercially available, couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-AA1-I-D-Phe-OH). This bypasses the dipeptide-resin stage where DKP formation occurs.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 155-171. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]

  • ResearchGate. (2010). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • ResearchGate. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • ChemRxiv. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (1976). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PMC - NIH. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (2014). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. Retrieved from [Link]

  • PubMed. (2003). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Iodo-L-phenylalanine. Retrieved from [Link]

Sources

Preventing racemization during the coupling of Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization During the Coupling of Fmoc-3-iodo-D-phenylalanine

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the synthetic amino acid this compound into peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and actionable protocols to maintain the stereochemical purity of your target peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is this compound particularly susceptible to racemization during coupling?

A1: The increased risk of racemization with this compound stems from the electronic properties of the substituted phenyl ring. The iodine atom is strongly electron-withdrawing. This inductive effect increases the acidity of the α-proton on the chiral carbon of the amino acid.[1][2]

During the activation step of peptide coupling, this acidified α-proton is more easily abstracted by the bases present in the reaction mixture.[2][3] This abstraction leads to the formation of a planar enolate or oxazolone intermediate.[1][4] Once this planar structure is formed, the stereochemical information is lost. Subsequent protonation can occur from either face of the plane, resulting in a mixture of both the desired D-isomer and the undesired L-isomer (epimerization).[2][5]

Caption: Figure 1. Mechanism of Base-Catalyzed Racemization

Q2: How do I select the best coupling reagent and additive to prevent racemization?

A2: The choice of coupling reagent and additive is the most critical factor in preserving stereochemical integrity. The strategy is to form a highly reactive acylating agent that couples quickly, minimizing the time the activated amino acid is exposed to the basic environment.

  • Aminium/Uronium and Phosphonium Reagents: Reagents like HATU , HBTU , and PyBOP are highly efficient and generally recommended for difficult couplings.[6][7] HATU is often considered superior as its corresponding additive, HOAt, is more effective at suppressing racemization than the HOBt found in HBTU.[6][8]

  • Carbodiimides: Reagents like DIC (N,N'-Diisopropylcarbodiimide) are cost-effective but form a highly reactive O-acylisourea intermediate that is very prone to racemization.[4][7] Therefore, they must be used with a racemization-suppressing additive.

  • Additives (The Key to Suppression): Additives like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOBt (1-Hydroxybenzotriazole) intercept the initial reactive intermediate to form a more stable, yet still reactive, active ester.[4][9][10] This active ester is less susceptible to base-catalyzed proton abstraction.[9][10]

Recommendation: For a sensitive residue like this compound, the combination of DIC with OxymaPure® is an excellent choice, balancing high efficiency, strong racemization suppression, and enhanced safety (OxymaPure® is non-explosive, unlike HOBt).[1][11][12] Alternatively, using HATU is a premium option known for superior performance in challenging cases.[1][6]

Reagent CombinationReagent TypeRacemization RiskPerformance Notes
HATU / DIPEA AminiumLowVery fast and efficient, excellent for hindered couplings. Considered a top-tier reagent for minimizing racemization.[6][13]
DIC / OxymaPure® Carbodiimide + AdditiveVery LowExcellent suppression of racemization. OxymaPure® is safer than HOBt and often more effective.[1][11]
HBTU / DIPEA AminiumLow-MediumEffective, but the HOBt component is slightly less effective at suppression than the HOAt in HATU or OxymaPure®.
DIC / HOBt Carbodiimide + AdditiveLow-MediumThe classic, effective combination, but HOBt has explosive properties and can be slightly less efficient than OxymaPure®.[7][11]
DIC alone CarbodiimideVery HighNot recommended for this application due to the high risk of racemization.

Caption: Table 1. Comparison of Common Coupling Reagents and their Racemization Potential.

Q3: Can the choice of base influence the level of racemization?

A3: Absolutely. The base activates the coupling reagent and neutralizes protonated species, but it is also the primary culprit in abstracting the α-proton. Therefore, base selection and stoichiometry are critical.[1][3]

  • Basicity and Steric Hindrance: A strong, sterically unhindered base can readily abstract the α-proton, promoting racemization.[3]

    • DIPEA (N,N-Diisopropylethylamine): Commonly used due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile. However, its high basicity can still promote racemization.

    • 2,4,6-Collidine: A more sterically hindered and weaker base than DIPEA. It is often recommended in cases where racemization is a significant concern.[1][3][14]

    • NMM (N-Methylmorpholine): A weaker base than DIPEA, which can also reduce the rate of racemization.[1][3]

Recommendation: If you are observing significant racemization with DIPEA, switch to 2,4,6-collidine . Use the minimum stoichiometry required for the reaction, typically 2 equivalents for aminium/uronium reagents or for neutralizing the resin after deprotection.

Decision_Workflow start Start: Coupling Fmoc-3-iodo-D-Phe reagent Step 1: Choose Reagent System start->reagent base Step 2: Select Base reagent->base Recommended: DIC/Oxyma or HATU protocol Step 3: Optimize Protocol base->protocol Recommended: Collidine or NMM analysis Step 4: Analyze Purity protocol->analysis Use Pre-activation, Control Temperature troubleshoot Racemization Detected? Re-evaluate Choices analysis->troubleshoot end Result: High Purity Peptide troubleshoot->reagent Yes troubleshoot->end No

Caption: Figure 2. Decision Workflow for Minimizing Racemization.

Q4: What is a reliable, step-by-step protocol for coupling this compound?

A4: This protocol is optimized to minimize racemization during manual Solid-Phase Peptide Synthesis (SPPS). It utilizes the highly effective DIC/OxymaPure® combination.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 eq.)

  • OxymaPure® (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • DMF (Peptide Synthesis Grade)

  • DCM (Dichloromethane)

Protocol:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF (5-6 times).[15]

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean reaction vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to this solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not extend this time unnecessarily.[12]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Avoid elevated temperatures, which can accelerate racemization.[14]

  • Monitoring:

    • Perform a Kaiser test to monitor reaction completion.[15] A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the test is positive (blue beads), allow the reaction to proceed for another hour. If it remains positive, a second coupling ("double coupling") may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3 times) to remove all soluble reagents and byproducts.[15] The resin is now ready for the next deprotection cycle.

Q5: How can I detect and quantify the level of racemization in my final peptide?

A5: Detecting and quantifying the diastereomeric (epimeric) impurity is crucial for quality control. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC).

  • Direct Chiral HPLC: This is the gold standard. The crude or purified peptide is analyzed on a chiral stationary phase (CSP) column that can separate the desired peptide (containing the D-amino acid) from the epimeric impurity (containing the L-amino acid).[16][17] Macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acids and peptides.[16][17]

  • Indirect Methods (Post-Hydrolysis):

    • Hydrolyze the Peptide: The final peptide is completely hydrolyzed back to its constituent amino acids using 6N HCl.

    • Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[18]

    • RP-HPLC Analysis: These diastereomers can then be separated and quantified on a standard (achiral) reverse-phase HPLC column.[18]

Sample Preparation for Chiral HPLC (Direct Method):

  • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the peptide with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Inject the sample onto a suitable chiral HPLC column (e.g., Astec® CHIROBIOTIC® T) and develop a gradient method to resolve the diastereomers.[16] The ratio of the peak areas will provide the quantitative level of racemization.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega - ACS Publications. Available at: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available at: [Link]

  • Racemization during SPPS coupling step. ResearchGate. Available at: [Link]

  • Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]

Sources

Technical Support Center: Addressing Solubility and Synthesis Challenges with Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical resource for troubleshooting issues related to the incorporation of Fmoc-3-iodo-D-phenylalanine in peptide synthesis, with a strong focus on resolving subsequent peptide solubility problems.

PART 1: CORE DIRECTIVE - A Structured Guide to a Complex Problem

The introduction of the bulky, hydrophobic 3-iodo-D-phenylalanine residue is a double-edged sword. While it offers unique opportunities for post-synthesis modification and modulation of peptide activity, it frequently leads to significant challenges in peptide synthesis and, most notably, solubility. This guide is structured to walk you through understanding the root causes of these issues and provide actionable, field-tested solutions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Frequently Asked Questions (FAQs)

A foundational understanding of common issues is the first step in effective troubleshooting.

Q1: My peptide containing 3-iodo-D-phenylalanine is insoluble in aqueous buffers after cleavage and lyophilization. Why is this happening?

A: The primary reason is the significant increase in hydrophobicity conferred by the 3-iodo-D-phenylalanine residue. Peptides with a high proportion of non-polar amino acids tend to have limited solubility in aqueous solutions.[1] This hydrophobicity drives peptide aggregation, where individual peptide molecules associate to minimize contact with water, often leading to precipitation.[2] The bulky iodine atom can also disrupt favorable secondary structures, exposing hydrophobic regions that would otherwise be buried.

Q2: I'm observing a low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) for the amino acid immediately following 3-iodo-D-phenylalanine. What's the cause?

A: This is a classic case of on-resin aggregation. "Difficult sequences," particularly those containing hydrophobic residues, are prone to forming stable secondary structures like β-sheets through inter-chain hydrogen bonding on the solid support.[3] This aggregation can physically block the N-terminus of the growing peptide chain, preventing the next amino acid from coupling efficiently.[4] The result is a lower yield of the full-length peptide and the presence of deletion sequences.

Q3: Is it possible to lose the iodine atom from the phenylalanine residue during synthesis or cleavage?

A: Yes, dehalogenation is a known potential side reaction. While generally stable, the carbon-iodine bond can be susceptible to cleavage under certain conditions. For instance, some side reactions during disulfide bond formation using iodine have been reported to cause iodination of electron-rich aromatic groups, and conversely, harsh cleavage conditions could potentially lead to de-iodination.[5][6] It is crucial to analyze the final peptide by mass spectrometry to confirm the presence of the iodine atom.

Q4: What are the best practices for storing and handling this compound?

A: Like most Fmoc-protected amino acids, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 5°C or freezing at -20°C is recommended.[7] Before opening, always allow the container to warm to room temperature to prevent moisture condensation, which can degrade the compound.

Troubleshooting Guides
Issue 1: Post-Cleavage Peptide Insolubility

Symptoms:

  • The lyophilized peptide forms a suspension or precipitate in aqueous buffers like PBS.

  • The solution appears cloudy or forms a gel.

  • Sonication provides only temporary dissolution.[8]

Root Cause and Solutions Workflow:

Caption: A workflow for systematically addressing peptide insolubility.

Experimental Protocols:

  • Protocol 1.1: Stepwise Solubilization with Organic Co-solvents

    • Attempt to dissolve the peptide in a small amount of a pure organic solvent like DMSO or DMF.[9]

    • Once fully dissolved, slowly add your desired aqueous buffer dropwise while vortexing.[10]

    • Monitor for any signs of precipitation. This method helps to avoid shocking the peptide out of solution.

  • Protocol 1.2: pH Adjustment

    • Calculate the theoretical isoelectric point (pI) of your peptide.

    • Peptides are often least soluble at their pI.[1]

    • Test solubility in buffers with a pH at least 2 units above or below the calculated pI. For basic peptides, try an acidic buffer (e.g., 10% acetic acid), and for acidic peptides, a basic buffer (e.g., 0.1 M ammonium bicarbonate).[9]

Issue 2: On-Resin Aggregation During SPPS

Symptoms:

  • The resin bed fails to swell or shrinks during synthesis.[11][12]

  • Incomplete Fmoc-deprotection, leading to failed coupling of the subsequent amino acid.[3]

  • A positive Kaiser test after the coupling step.[4]

Root Cause and Solutions Workflow:

G cluster_0 Mitigating On-Resin Aggregation cluster_1 Structural Disruption cluster_2 Solvation Enhancement start On-Resin Aggregation Detected disrupt Disrupt Secondary Structures start->disrupt improve Improve Solvation start->improve pseudo Incorporate Pseudoproline Dipeptides disrupt->pseudo dmb Use Dmb/Hmb Backbone Protection disrupt->dmb chaotropes Wash with Chaotropic Salts (e.g., LiCl) improve->chaotropes solvents Switch to NMP or add DMSO improve->solvents

Caption: Strategies to combat on-resin peptide aggregation during SPPS.

Experimental Protocols:

  • Protocol 2.1: Chaotropic Salt Wash

    • Following the Fmoc deprotection step and standard DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.[4][13]

    • Agitate the resin in the LiCl solution for approximately 5 minutes.

    • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt before proceeding with the coupling reaction.[4]

  • Protocol 2.2: Incorporation of Pseudoproline Dipeptides

    • Identify Ser, Thr, or Cys residues in your sequence that are suitable for replacement with a pseudoproline dipeptide.

    • During synthesis, couple the appropriate Fmoc-dipeptide pseudoproline building block instead of the single amino acid.

    • The pseudoproline introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3] The native residue is regenerated during the final TFA cleavage.[3]

Data Presentation & Characterization

Table 1: Solubility Screening of a Model Iodinated Peptide

Solvent SystemSolubility ObservationRationale
Deionized WaterInsolubleThe high hydrophobicity of the peptide prevents interaction with water.[1]
PBS (pH 7.4)InsolubleThe peptide is likely near its isoelectric point, minimizing net charge and solubility.[1]
10% Acetic AcidSolubleThe acidic pH protonates carboxyl groups, increasing the net positive charge and improving solubility.[10]
50% Acetonitrile / H₂OSolubleThe organic co-solvent disrupts hydrophobic interactions, aiding dissolution.[10]
100% DMSOHighly SolubleA strong organic solvent that is very effective at dissolving hydrophobic peptides.[10][14]
6 M Guanidine-HClSolubleA powerful chaotropic agent that breaks up secondary structures and aggregates.[15][16]

Essential Characterization Techniques:

  • Mass Spectrometry (MS): This is non-negotiable. You must confirm the molecular weight of your final peptide to ensure the iodine atom has been retained. The mass shift for a single iodine substitution (replacing H) is +125.9 Da.[17]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Use RP-HPLC to assess the purity of your peptide. For hydrophobic peptides, you may need to use a C4 or C8 column instead of the standard C18, or add organic modifiers like isopropanol to the mobile phase to improve peak shape and recovery.[18]

References
  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Janssens, Y., Verbeke, F., Debunne, N., Wynendaele, E., Peremans, K., & De Spiegeleer, B. (2018). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis, 8(1), 44-51. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved from [Link]

  • Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]

  • Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). Peptide 2.0. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (2014, February 9). ResearchGate. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Kumar, V., Sharma, M., & Sharma, S. (2014). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation.Journal of the Chemical Society of Pakistan, 36(6), 1121-1126.
  • Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Passive and active fragment ion mass defect labeling: distinct proteomics potential of iodine-based reagents.Analytical chemistry, 81(15), 6206–6214.
  • Rabilloud, T. (2002). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis.arXiv preprint physics/0211023.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Liu, W., Andre, C., & Bey, P. (1995). A DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides, Its Substrate/Solvent/pH Dependence, and Implications on Disulfide-Peptide Production.Organic Process Research & Development, 25(9), 2095-2102.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters. Retrieved from [Link]

  • Sivanandam, V. N., & Jeyaraj, M. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.International journal of peptide research and therapeutics, 15(2), 113–120.
  • HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). CovalX. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Journal of peptide science : an official publication of the European Peptide Society, 13(11), 727–741.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Bio-Rad. Retrieved from [Link]

  • Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1995). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences.International journal of peptide and protein research, 40(3-4), 300–307.
  • Analysis-of-iodinated-Quorum-Sensing-Peptides-by-LC-UV-ESI-ion-trap-mass-spectrometry.pdf. (n.d.). ResearchGate. Retrieved from [Link]

  • How stable are Fmoc amino acids at room temp? (2021, September 4). Reddit. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]

  • Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry.Analyst, 135(6), 1456-1460.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Side Reaction in Peptide Synthesis Presentation. (n.d.). Scribd. Retrieved from [Link]

  • SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). Slideshare. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Fmoc-3-iodo-D-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-iodo-D-phenylalanine. The incorporation of this sterically demanding amino acid derivative often presents significant hurdles due to the bulky iodine substituent on the phenyl ring. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these synthetic challenges.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge arises from steric hindrance. The large iodine atom at the 3-position of the phenyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2][3]

Q2: What are the immediate signs of a failed or incomplete coupling reaction with this compound?

A2: The most common indicator is a positive Kaiser test (blue or purple beads) after the coupling step.[4] The Kaiser test detects the presence of free primary amines on the resin, signifying that not all N-terminal amines have been successfully acylated by the incoming this compound.[4] Subsequent analysis of the crude peptide by HPLC and mass spectrometry after cleavage will reveal the presence of deletion sequences (peptides missing the intended iodinated residue).

Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?

A3: While standard carbodiimide-based reagents like DCC or DIC in combination with HOBt can be used, they are often not potent enough to overcome the significant steric hindrance of this compound, leading to low coupling efficiencies.[5][6] For such challenging couplings, more powerful activating agents are highly recommended.[7][8]

Q4: Does the D-configuration of the amino acid add to the coupling difficulty?

A4: The D-configuration itself does not inherently add to the steric hindrance in the same way the bulky iodine atom does. However, the overall three-dimensional structure of the growing peptide chain, influenced by the stereochemistry of preceding residues, can impact the accessibility of the N-terminal amine. The primary obstacle remains the steric bulk of the iodinated side chain.

II. Troubleshooting Guide: Incomplete Coupling

This section addresses the most common issue encountered when working with this compound: incomplete coupling. The following question-and-answer format provides a systematic approach to diagnosing and resolving this problem.

Problem: My Kaiser test is positive after coupling this compound, indicating unreacted free amines.

This is the classic symptom of a difficult coupling. The workflow below outlines a logical progression of troubleshooting steps to drive the reaction to completion.

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Implement Double Coupling Strategy start->strategy1 Initial Action reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) strategy1->reagent If single coupling fails wash1 Thoroughly Wash Resin with DMF reagent->wash1 recouple Perform Second Coupling with Freshly Prepared Reagents wash1->recouple wash2 Wash Resin with DMF and DCM recouple->wash2 next_step Proceed to Next Deprotection Step wash2->next_step

Caption: Troubleshooting workflow for incomplete coupling.

Cause & Solution 1: Insufficient Activating Potential of Coupling Reagent

Explanation: Standard coupling reagents may not generate a sufficiently reactive activated ester to overcome the steric barrier. The choice of coupling reagent is critical for sterically hindered amino acids.[6]

Solution: Switch to a more powerful uronium/aminium or phosphonium salt-based coupling reagent. These reagents are known to be highly effective for difficult couplings.[5][7]

Coupling Reagent ClassExamplesMechanism of ActionKey Advantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or OBt active esters.[8]Fast reaction rates, high efficiency for hindered residues.[5][9] COMU offers enhanced safety and solubility.[9]
Phosphonium Salts PyBOP, PyAOPForm reactive OBt or OAt active esters.Excellent for difficult couplings; PyAOP often shows higher yields.[8] Generally have good solubility.[5]

Recommendation: For a first attempt at troubleshooting, switching to HATU is a robust choice due to its well-documented success in promoting challenging couplings.[8]

Cause & Solution 2: Insufficient Reaction Time or Reagent Concentration

Explanation: The kinetics of coupling sterically hindered amino acids are significantly slower than for non-hindered residues.[2] A standard coupling time of 1-2 hours may be insufficient to achieve complete reaction.

Solution: Implement a "double coupling" strategy and increase the reaction time. This involves performing the coupling step twice with a fresh batch of activated amino acid.[1][7]

Experimental Protocol 1: Double Coupling of this compound using HATU

This protocol assumes a standard 0.1 mmol scale solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Rink Amide).

  • Resin Preparation:

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (3-5 equivalents relative to resin loading)

      • HATU (2.9-4.9 equivalents)[1]

      • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]

    • Dissolve the components in DMF and allow for pre-activation for 1-5 minutes.[7]

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[4]

  • Intermediate Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new activation mixture to the resin.

    • Agitate the reaction vessel for another 2-4 hours at room temperature, or overnight if necessary.[4][7]

  • Final Wash & Monitoring:

    • Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).[1]

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[4]

Cause & Solution 3: Peptide Aggregation on the Solid Support

Explanation: As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation.[10] This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid, even with potent coupling reagents.[3]

Solution:

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[7] Alternatively, using a mixture of solvents like DMF/DCM can sometimes be beneficial.[4]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[10]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy needed to overcome activation barriers and disrupt peptide aggregation, leading to faster and more efficient couplings.[7]

Experimental Protocol 2: Microwave-Assisted Coupling

  • Resin & Deprotection: Prepare the resin as described in Protocol 1, steps 1a-1c, using a microwave-compatible reaction vessel.

  • Coupling:

    • Prepare the activation mixture as in Protocol 1, step 2.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in a microwave peptide synthesizer for 5-15 minutes at a controlled temperature (e.g., 75°C).[8]

  • Washing & Monitoring: Wash the resin and perform a Kaiser test as described in Protocol 1. If the test is positive, a second microwave-assisted coupling may be necessary.[8]

III. Advanced Strategies

For exceptionally difficult sequences where the above troubleshooting steps are insufficient, consider these advanced strategies.

Use of Pseudoproline Dipeptides

If the residue preceding the this compound is a Serine or Threonine, incorporating a pseudoproline dipeptide can be highly effective. These dipeptides disrupt the formation of secondary structures that lead to aggregation.[10] This strategy avoids the need to couple directly onto a hindered secondary amine.[10]

In-situ Generation of Amino Acid Fluorides

For extremely sterically demanding couplings, generating the amino acid fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful option. Amino acid fluorides are highly reactive and particularly well-suited for coupling sterically hindered residues.[8][9]

G cluster_0 Standard Coupling cluster_1 Acid Fluoride Coupling a Fmoc-AA-OH + Coupling Reagent + Base b Activated Ester (e.g., OAt, OBt) a->b Activation c Coupling to Resin-Bound Amine b->c d Peptide Bond Formation c->d e Fmoc-AA-OH + TFFH f Acyl Fluoride (Highly Reactive) e->f Activation g Coupling to Resin-Bound Amine f->g h Peptide Bond Formation g->h

Caption: Comparison of activation methods.

IV. References

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Peptide Coupling Reagents. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • R.B. Merrifield. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Retrieved from [Link]

  • Cui, H., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 20). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Retrieved from [Link]

  • ACS Publications. (2022, April 18). Copper-Mediated Radiocyanation of Unprotected Amino Acids and Peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125. Retrieved from [Link]

Sources

Technical Support Center: Impact of Coupling Reagents on the Incorporation of Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the incorporation of Fmoc-3-iodo-D-phenylalanine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical step in peptide synthesis.

The introduction of halogenated amino acids, such as 3-iodo-D-phenylalanine, is a key strategy for modulating the pharmacological properties of peptides. However, the bulky and electron-withdrawing nature of the iodine substituent presents unique steric and electronic challenges during the coupling reaction. The choice of coupling reagent is therefore paramount to achieving high coupling efficiency while minimizing side reactions.

This resource offers a comprehensive analysis of how different coupling reagents impact the incorporation of this sterically hindered amino acid, providing troubleshooting guides and frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide: Overcoming Challenges in this compound Coupling

This section addresses the most common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Low Coupling Efficiency / Incomplete Reaction
  • Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines.[1] Mass spectrometry of the crude peptide reveals a significant deletion sequence at the 3-iodo-D-phenylalanine position.

  • Root Cause Analysis:

    • Steric Hindrance: The primary reason for incomplete coupling is the steric bulk of the iodine atom at the 3-position of the phenyl ring, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[2][3]

    • Insufficient Reagent Reactivity: Standard coupling reagents, such as carbodiimides (DIC, DCC), may lack the potency to overcome the high activation energy barrier imposed by this steric hindrance.[1][2]

  • Solutions & Mitigation Strategies:

    • Employ High-Activity Coupling Reagents:

      • Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are significantly more effective for sterically demanding couplings.[2][4] HATU, in particular, is often preferred for its rapid reaction kinetics and ability to minimize racemization.[5][6] HCTU is a cost-effective alternative to HATU and has demonstrated comparable efficiency.[4]

      • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[2][7]

      • COMU: This newer generation uronium salt, which incorporates Oxyma Pure, offers high reactivity comparable to HATU and is particularly well-suited for microwave-assisted synthesis.[1][7]

    • Optimize Reaction Conditions:

      • Double Coupling: If a single coupling proves insufficient, a second coupling with a fresh batch of activated amino acid and coupling reagent can drive the reaction to completion.[2][3]

      • Extended Reaction Time: For sterically hindered residues, increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[1][2]

      • Elevated Temperature: Gentle heating (e.g., 30-40°C) can increase the reaction rate, but must be used judiciously to avoid potential racemization.[2][3] Microwave-assisted SPPS is a highly effective method for difficult couplings, using microwave energy to rapidly heat the reaction.[2]

    • Pre-activation: Allowing the this compound, coupling reagent, and a non-nucleophilic base like DIPEA to pre-activate for 1-5 minutes before adding to the resin can enhance the reaction rate.[2][3]

Issue 2: Side Reactions and Impurity Formation
  • Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. Mass spectrometry may reveal unexpected modifications.

  • Root Cause Analysis:

    • Racemization: Although phenylalanine is less prone to racemization than some other amino acids, the use of highly reactive coupling reagents and extended reaction times can increase the risk of epimerization.[8][9]

    • Guanidinylation: When using uronium/aminium reagents like HBTU or HATU in excess, a side reaction can occur where the reagent reacts with the free N-terminal amine, forming a guanidinium group and capping the peptide chain.[6][8]

  • Solutions & Mitigation Strategies:

    • Minimizing Racemization:

      • Use of Additives: Incorporating additives like HOBt or OxymaPure® with carbodiimide reagents can suppress racemization.[8][9] Modern uronium reagents like HATU and COMU already contain derivatives of these additives (HOAt and Oxyma, respectively).

      • Control Base Equivalents: Use the appropriate amount of a non-nucleophilic base (e.g., DIPEA or collidine). Excess base can promote racemization.

      • Limit Pre-activation Time: While pre-activation is beneficial, prolonged pre-activation can lead to the formation of oxazolone intermediates, which are prone to racemization.[10][11]

    • Preventing Guanidinylation:

      • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A slight excess (e.g., 0.95 equivalents relative to the amino acid) is often sufficient.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for incorporating this compound?

A1: For a sterically hindered amino acid like this compound, HATU is an excellent first choice due to its high reactivity, rapid kinetics, and low racemization potential.[5][6] HCTU offers a more economical alternative with very similar performance.[4]

Q2: Can I use DIC/HOBt for this coupling?

A2: While DIC/HOBt is a robust and cost-effective coupling method for many standard amino acids, it may not be potent enough to achieve complete coupling with a sterically demanding residue like 3-iodo-D-phenylalanine, especially within a difficult sequence.[2] If you encounter incomplete coupling with this method, switching to a uronium or phosphonium salt reagent is the recommended course of action.

Q3: How does the choice of solvent affect the coupling efficiency?

A3: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or aggregation-prone peptides.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2]

Q4: Is there a risk of deiodination during the synthesis?

A4: While the carbon-iodine bond on an aromatic ring is generally stable under standard SPPS conditions, prolonged exposure to strong bases or nucleophiles could potentially lead to side reactions. Standard Fmoc deprotection with 20% piperidine in DMF is generally considered safe. However, it is always good practice to minimize the number of lengthy or repeated steps to maintain the integrity of the final peptide.

Q5: What is the role of the base (e.g., DIPEA) in the coupling reaction?

A5: The base, typically a tertiary amine like DIPEA or N-methylmorpholine (NMM), plays a dual role. First, it deprotonates the carboxylic acid of the incoming Fmoc-amino acid, forming a carboxylate anion.[5] This anion then attacks the coupling reagent to initiate the activation process.[5] Second, it neutralizes the acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.

Data Summary & Reagent Comparison
Coupling ReagentReagent TypeRelative Reactivity for Hindered ResiduesTypical Coupling TimeLevel of RacemizationKey Considerations
HATU Uronium/AminiumVery High15-45 minVery LowGold standard for difficult couplings, but higher cost.[4][5][8]
HCTU Uronium/AminiumVery High15-45 minVery LowExcellent, lower-cost alternative to HATU.[4][8]
HBTU Uronium/AminiumHigh20-60 minLowEffective, but generally less reactive than HATU/HCTU.[8]
COMU Uronium/AminiumVery High15-45 minVery LowHigh reactivity, safer byproducts (no HOBt/HOAt).[7]
PyBOP PhosphoniumHigh30-120 minLowGood for hindered couplings, avoids guanidinylation.[8]
DIC/HOBt CarbodiimideModerate60-180 minLow-ModerateCost-effective, but often insufficient for hindered residues.[8]
Experimental Protocols & Workflows
Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[8][9]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test.[9]

    • If the test is negative (yellow/colorless beads), the coupling is complete. Wash the resin thoroughly with DMF (5 times) to remove excess reagents.

    • If the test is positive (blue beads), indicating incomplete coupling, perform a "double coupling" by repeating steps 3-5 with fresh reagents.[2][3]

Visualizing the Workflow & Decision-Making
Diagram 1: Coupling Reagent Activation Mechanism

G cluster_0 Step 1: Activation cluster_1 Step 2: Acylation Fmoc-AA-COOH Fmoc-3-iodo-D-Phe-COOH Active_Ester Highly Reactive OAt/OBt Active Ester Fmoc-AA-COOH->Active_Ester Attacks Base DIPEA Base->Fmoc-AA-COOH Deprotonates Coupling_Reagent HATU / HCTU Coupling_Reagent->Active_Ester Forms Peptide_Resin H2N-Peptide-Resin Active_Ester->Peptide_Resin Acylates N-terminus Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: General mechanism of uronium salt-mediated amino acid activation and coupling.

Diagram 2: Troubleshooting Decision Tree for Low Coupling Efficiency

G Start Positive Kaiser Test (Incomplete Coupling) Reagent_Check Using DIC/HOBt? Start->Reagent_Check Switch_Reagent Switch to HATU, HCTU, or COMU Reagent_Check->Switch_Reagent Yes Double_Couple Perform Double Coupling Reagent_Check->Double_Couple No Switch_Reagent->Double_Couple Check_Again Kaiser Test Still Positive? Double_Couple->Check_Again Extend_Time Increase Coupling Time (e.g., to 4h or overnight) Check_Again->Extend_Time Yes Success Coupling Successful Check_Again->Success No Check_Again2 Kaiser Test Still Positive? Extend_Time->Check_Again2 Cap_Resin Cap unreacted amines (e.g., with Acetic Anhydride) Check_Again2->Cap_Resin Yes Check_Again2->Success No

Caption: Logical workflow for troubleshooting incomplete coupling of this compound.

References
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2011).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • BenchChem Technical Support. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Angell, Y. L., et al. (2015).
  • American Laboratory. (2008).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem Technical Support. (2025). Optimizing Fmoc-Phe(4-Br)
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Fmoc-DL-Phe-OH Reactions.
  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem Technical Support. (2025).
  • Aapptec Peptides. Coupling Reagents.
  • PEPTLAB. (2021).
  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
  • BenchChem Technical Support. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Crude Peptide Purity in Fmoc-Based Synthesis.
  • BenchChem Technical Support. (2025). managing poor coupling efficiency of p-amino-D-phenylalanine in difficult sequences.
  • PubChem. This compound.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS).
  • PubMed. (2011).
  • ResearchGate. (2002). 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice.
  • ResearchGate. (2019). Deciphering the Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester-Reduction, Transamination and Unusual Imine-Reduction Process.

Sources

Best practices for the storage and handling of Fmoc-3-iodo-D-phenylalanine to maintain reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-3-iodo-D-phenylalanine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the storage, handling, and use of this valuable amino acid derivative to ensure the preservation of its reactivity and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its long-term reactivity?

To ensure the long-term stability and reactivity of this compound, it is crucial to store it under appropriate conditions. While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term storage, more stringent conditions are recommended to prevent potential degradation.[1]

Recommended Long-Term Storage: For extended storage (months to years), it is best practice to store this compound at -20°C in a tightly sealed container.[2] Some sources also suggest storage at 0-8°C, which is suitable for intermediate-term storage.[3][4]

Key Storage Considerations:

  • Temperature: Lower temperatures slow down potential degradation pathways.

  • Light: Protect the compound from light, as exposure can potentially lead to the cleavage of the carbon-iodine bond.[5] Storing the vial in a dark box or wrapping it in aluminum foil is recommended.

  • Moisture: The compound should be stored in a dry environment. A desiccator can be used to minimize exposure to moisture, which could hydrolyze the Fmoc group.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Storage DurationRecommended TemperatureAdditional Precautions
Short-term (days to weeks)0-8°CProtect from light; keep container tightly sealed.
Long-term (months to years)-20°CProtect from light; store under an inert atmosphere; use a desiccator.[2]
Q2: How should I handle this compound in the laboratory to prevent degradation and ensure safety?

Proper handling of this compound is essential for both experimental success and personal safety. This compound is an off-white powder and should be handled with care to avoid inhalation and contact with skin and eyes.[3][4][6]

General Handling Guidelines:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Avoid creating dust when handling the solid.[6] Use a spatula to carefully transfer the powder.

Workflow for Weighing and Dissolving:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Post-Handling A Equilibrate vial to room temperature in a desiccator B Carefully open vial and weigh the desired amount A->B Prevents moisture condensation C Transfer to a clean, dry reaction vessel B->C D Add appropriate solvent (e.g., DMF) and dissolve C->D E Recap vial tightly F Purge with inert gas (optional but recommended) E->F G Return to recommended storage conditions F->G

Caption: Workflow for handling this compound.

Q3: What are the potential degradation pathways for this compound and how can I avoid them?

While this compound is generally stable under proper storage conditions, its reactivity can be compromised through several degradation pathways.[3][4] Understanding these can help in taking preventative measures.

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage, especially when exposed to light, heat, or certain reactive species. This would result in the formation of Fmoc-D-phenylalanine, leading to an incorrect peptide sequence.

    • Prevention: Store the compound in the dark and at low temperatures. Avoid unnecessary exposure to high-energy light sources.

  • Fmoc Group Instability: The Fmoc protecting group is designed to be removed under basic conditions (e.g., with piperidine).[7][8] Exposure to basic contaminants or prolonged storage in certain solvents could lead to premature deprotection.

    • Prevention: Ensure all glassware is clean and dry. Use high-purity solvents for dissolution and reactions.

  • Oxidation: Although not highly susceptible, the phenyl ring can undergo oxidation over time, especially if not stored under an inert atmosphere.

    • Prevention: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Problem 1: Low coupling efficiency during solid-phase peptide synthesis (SPPS).

Low coupling efficiency is a common issue in SPPS, and with a sterically hindered amino acid like this compound, it can be more prevalent.

Possible Causes and Solutions:

  • Incomplete Fmoc Deprotection: Residual Fmoc groups on the resin will block the coupling of the next amino acid.

    • Solution: Increase the deprotection time with 20% piperidine in DMF or perform a second deprotection step.[9]

  • Steric Hindrance: The bulky iodine atom and the Fmoc group can slow down the coupling reaction.

    • Solution 1: Extend the coupling time. Monitor the reaction using a ninhydrin (Kaiser) test to confirm completion.[9]

    • Solution 2: Perform a double coupling, where the coupling step is repeated with a fresh solution of the amino acid and coupling reagents.[9]

    • Solution 3: Use a more potent coupling reagent like HATU or HCTU instead of standard reagents like HBTU.[9]

  • Degraded Reagent: If the this compound has degraded, it will not couple efficiently.

    • Solution: Use a fresh vial of the amino acid or one that has been stored correctly.

G A Low coupling efficiency observed? B Perform Kaiser test on resin sample A->B C Test is positive (blue/purple)? B->C D Incomplete coupling C->D Yes G Test is negative (yellow)? C->G No E Extend coupling time or perform double coupling D->E F Use a more potent coupling reagent (e.g., HATU) E->F If still problematic H Coupling is complete. Proceed to next step. G->H I Check for other issues: - Reagent degradation - Incomplete deprotection G->I

Caption: Troubleshooting low coupling efficiency in SPPS.

Problem 2: Unexpected mass in the final peptide product.

The presence of unexpected masses in the final product after cleavage and purification can indicate side reactions involving this compound.

Possible Causes and Solutions:

  • De-iodination: A mass corresponding to the peptide with phenylalanine instead of iodophenylalanine suggests loss of the iodine atom.

    • Solution: Ensure the reagent is properly stored away from light. During synthesis, minimize the exposure of the resin to light.

  • Modification of the Iodo Group: The iodine atom can potentially react with certain scavengers used during the final cleavage from the resin.

    • Solution: Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5). If sensitive residues are present, carefully select scavengers that are not known to react with aryl iodides.

Experimental Protocols

Protocol: Manual Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, repeat the coupling step (double coupling).

    • Once coupling is complete, wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

References

Analytical methods for detecting impurities in Fmoc-3-iodo-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-3-iodo-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the analytical methods required to ensure the purity and integrity of this critical raw material. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the quality control of this compound.

Q1: What are the most common impurities I should expect in my this compound raw material?

A1: Impurities in Fmoc-protected amino acids typically arise from the manufacturing process.[1] For this compound, the most common impurities include:

  • Process-Related Impurities:

    • Free 3-iodo-D-phenylalanine: The unprotected amino acid, which can cause undesired side reactions.

    • Fmoc-Dipeptide: Formation of Fmoc-3-iodo-D-Phe-3-iodo-D-Phe-OH, leading to insertion of an extra amino acid during peptide synthesis.[2]

    • Fmoc-β-alanine Adducts: Arise from the rearrangement of the Fmoc-OSu reagent used during synthesis.[3]

  • Product-Related Impurities:

    • Enantiomeric Impurity (Fmoc-3-iodo-L-phenylalanine): The L-isomer of the desired D-amino acid. Controlling chiral purity is critical to avoid diastereomeric impurities in the final peptide, which can have different pharmacological effects.[4]

    • Positional Isomers (Fmoc-2-iodo- or 4-iodo-D-phenylalanine): These can be present if the starting material for iodination was not pure.

    • De-iodinated Product (Fmoc-D-phenylalanine): Loss of the iodine atom during synthesis or storage.

  • Residual Solvents & Reagents:

    • Acetic Acid: Can arise from the hydrolysis of ethyl acetate used in purification and may cause chain termination in peptide synthesis.

Q2: My HPLC chromatogram shows a small, unexpected peak close to the main product peak. What could it be?

A2: An unexpected peak near the main product can have several origins. The first step is to use an orthogonal method for identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique to get a molecular weight for the impurity.[5]

  • If the mass corresponds to Fmoc-D-phenylalanine (MW ~387.4 g/mol ) , it is likely the de-iodinated impurity.

  • If the mass is identical to your product (MW ~513.3 g/mol ) , it could be a positional isomer (e.g., Fmoc-4-iodo-D-phenylalanine).[6] These often have very similar retention times and require high-resolution HPLC methods to separate.

  • If the mass is higher, it could be a dipeptide or another adduct.

Q3: Why is my enantiomeric purity result (e.g., from chiral HPLC) lower than the overall purity from my standard RP-HPLC method?

A3: This is a common and expected observation. Standard reverse-phase HPLC (RP-HPLC) on an achiral column (like a C18) separates compounds based on properties like hydrophobicity, but it cannot distinguish between enantiomers.[1] Enantiomers have identical physical properties in a non-chiral environment and will co-elute, appearing as a single, sharp peak. Therefore, your RP-HPLC result reflects the achiral purity.

Chiral HPLC uses a special column with a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing them to be separated and quantified.[4][7] The chiral HPLC result specifically measures the percentage of the desired D-enantiomer relative to the undesired L-enantiomer. It is a distinct and critical quality attribute.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed guidance for specific analytical techniques.

Reverse-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is the workhorse for assessing the purity of Fmoc-amino acids.[1][8] A typical setup uses a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][9]

Troubleshooting Common RP-HPLC Issues
Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Residual silanols on the silica support interacting with the basic amine or acidic carboxyl group.[9] 2. Column Overload: Injecting too much sample.[10] 3. Column Contamination/Degradation: Buildup of strongly retained compounds or loss of stationary phase.1. Ensure mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol activity.[9] 2. Dilute the sample and re-inject. 3. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If unresolved, replace the column.[11]
Poor Resolution / Co-eluting Peaks 1. Inadequate Gradient: The gradient may be too steep, not allowing enough time for separation. 2. Wrong Mobile Phase: The chosen solvents may not provide sufficient selectivity.1. Decrease the gradient slope (e.g., from a 10-minute to a 30-minute gradient). A shallower gradient often improves resolution.[1] 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent if TFA is not providing good results for a specific impurity.
Ghost Peaks (Peaks in Blank Run) 1. Carryover from Injector: Residual sample left in the injector port or loop. 2. Contaminated Mobile Phase: Impurities in the water or organic solvent.1. Run several needle washes between injections. 2. Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[12]
Retention Time Drift 1. Poor Column Equilibration: Insufficient time for the column to stabilize between runs.[11] 2. Temperature Fluctuation: The column temperature is not stable.[11] 3. Mobile Phase Composition Change: Inaccurate pump mixing or solvent evaporation.1. Increase the equilibration time at initial conditions between injections. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily. Check pump performance and prime all lines.[13]
Mass Spectrometry (LC-MS) for Impurity Identification

When HPLC-UV analysis reveals unknown peaks, coupling the LC to a mass spectrometer is essential for identification based on mass-to-charge ratio (m/z).[5][14]

Workflow for Unknown Peak Identification

G cluster_0 Impurity Identification Workflow start Unknown Peak in RP-HPLC (UV) lcms Perform LC-MS Analysis start->lcms check_mass Does Measured Mass Match a Known Impurity? lcms->check_mass confirm Tentative Identification: - De-iodinated - Dipeptide - Isomer check_mass->confirm  Yes no_match No Obvious Match check_mass->no_match No hrms Perform High-Resolution MS (HRMS) for Formula no_match->hrms nmr Isolate & Run NMR for Structural Confirmation hrms->nmr

Caption: Logical workflow for identifying unknown impurities.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) provides definitive structural information. It is particularly useful for distinguishing between positional isomers (e.g., 3-iodo vs. 4-iodo), which LC-MS cannot do alone.[15][16]

Key Diagnostic Signals in ¹H NMR:
  • Fmoc Group: A complex set of multiplets between 7.2 and 7.9 ppm.

  • Phenyl Ring Protons: The substitution pattern of the iodine atom creates a unique splitting pattern in the aromatic region. For 3-iodo-phenylalanine, you expect four distinct signals in the aromatic region of the phenyl ring.

  • Alpha-Proton (α-H): The proton attached to the chiral center. Its chemical shift and coupling to the beta-protons are characteristic.

  • Beta-Protons (β-H₂): The two protons on the carbon adjacent to the phenyl ring.

Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a specific reference standard for every impurity.[17]

Chiral Chromatography for Enantiomeric Purity

Ensuring the stereochemical integrity of this compound is paramount. The presence of the L-enantiomer can lead to the formation of diastereomeric peptides with potentially altered biological activity or immunogenicity.[4]

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral separation method.

  • Column Selection:

    • Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating enantiomers of N-protected amino acids.[4] Teicoplanin-based columns are also an excellent choice.[7][18]

    • Recommendation: Start with a Chiralpak IA or IC column.

  • Mobile Phase Selection:

    • Rationale: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. For Fmoc-amino acids, normal-phase (e.g., Heptane/Ethanol) or polar-organic (e.g., Acetonitrile/Methanol) modes are often successful.

    • Starting Conditions:

      • Mobile Phase: 90:10 (v/v) Hexane/Ethanol with 0.1% TFA.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 265 nm.

  • Optimization:

    • If separation is not achieved, systematically vary the ratio of the alcohol modifier (e.g., try 95:5 or 80:20 Hexane/Ethanol).

    • Small amounts of additives like TFA or diethylamine (for basic compounds) can dramatically alter selectivity.

  • Confirmation of Elution Order:

    • To confirm which peak is D and which is L, inject an analytical standard of the opposite enantiomer, Fmoc-3-iodo-L-phenylalanine.[19]

Section 3: Common Impurity Profile

The table below summarizes key information for the most likely impurities found in this compound.

Impurity Name Structure Molecular Weight ( g/mol ) Potential Analytical Signature
This compound (Product)513.3 Main peak in RP-HPLC; Correct mass in LC-MS; D-enantiomer peak in Chiral HPLC.
Fmoc-3-iodo-L-phenylalanine (Enantiomer)513.3Co-elutes with product in RP-HPLC; Separated peak in Chiral HPLC.
Fmoc-4-iodo-D-phenylalanine (Positional Isomer)513.3Elutes very close to the product in RP-HPLC; requires high-resolution method. Distinguishable by ¹H NMR.
Fmoc-D-phenylalanine (De-iodinated)387.4Typically elutes earlier than the iodinated product in RP-HPLC due to lower hydrophobicity. Mass is 126 Da less than the product.
Fmoc-3-iodo-D-Phe-dipeptide (Dipeptide)883.5Elutes later than the product in RP-HPLC due to larger size and hydrophobicity. Mass is 370.1 Da higher than the product.
Free 3-iodo-D-phenylalanine (Starting Material)291.1Elutes very early in a typical RP-HPLC gradient due to the absence of the hydrophobic Fmoc group.

References

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Cui, W., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 205, 114298. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • E. M. (1998). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 826(2), 193-210. Retrieved from [Link]

  • Ziegler, J., & Abel, J. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2547-2557. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 100(1), 224-230. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3114-3127. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

  • Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Retrieved from [Link]

  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomer of phenylalanine by ion-pair chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Phenylalanines: A Comparative Reactivity Analysis of Fmoc-3-Iodo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Halogenation in Peptide Science

In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic potential. Halogenated derivatives of phenylalanine have become indispensable tools, allowing researchers to finely tune the physicochemical and biological properties of peptides.[1] The incorporation of halogens—fluorine, chlorine, bromine, and iodine—can profoundly influence metabolic stability, receptor binding affinity, and hydrophobicity, while also introducing unique chemical handles for further functionalization.[1][2][3][4]

This guide provides an in-depth comparative analysis of the reactivity of Fmoc-3-iodo-D-phenylalanine alongside its fluorine, chlorine, and bromine-containing counterparts. We will dissect their performance in two critical arenas: the foundational process of Solid-Phase Peptide Synthesis (SPPS) and the versatile world of post-synthetic modification via palladium-catalyzed cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights and empirical data needed to select the optimal halogenated building block for their specific application, with a particular focus on the unique advantages conferred by the iodo-substituent.

Chapter 1: A Physicochemical Primer on the Halogen Series

The reactivity of each halogenated phenylalanine is fundamentally governed by the distinct properties of the incorporated halogen atom. The trend down Group 17 of the periodic table sees a systematic increase in atomic radius and polarizability, and a decrease in electronegativity and carbon-halogen (C-X) bond strength. These characteristics are the primary determinants of both steric and electronic effects during chemical transformations.

Causality Behind Reactivity: The C-I bond is the longest and weakest in the series, making it the most susceptible to cleavage. This low bond dissociation energy is the principal reason for the high reactivity of iodinated aromatics in oxidative addition to palladium catalysts, a key step in many cross-coupling reactions. Conversely, the C-F bond is exceptionally strong and short, rendering it largely inert to these same catalytic conditions.[3]

Property3-Fluoro-Phe3-Chloro-Phe3-Bromo-Phe3-Iodo-Phe
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Energy (kJ/mol) ~485~340~285~210
Key Implication High stability, minimal steric bulkModerate stability & bulkGood handle for modificationMost reactive handle, largest bulk

Table 1: Comparative physicochemical properties of halogen atoms on the phenylalanine scaffold and their primary implications for chemical synthesis.

Chapter 2: Performance in Solid-Phase Peptide Synthesis (SPPS)

The core of peptide synthesis is the efficient and reliable formation of amide bonds. During SPPS, the primary concern when using unnatural amino acids is the potential for steric hindrance to impede coupling efficiency, leading to deletion sequences and lower purity of the final product.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard for modern SPPS due to its base-lability, which allows for orthogonal protection schemes and mild deprotection conditions that preserve sensitive side chains.[5][6][7]

Comparative Coupling Efficiency
  • Fmoc-3-fluoro-D-phenylalanine: With fluorine's minimal steric footprint, this analog behaves very similarly to native Fmoc-D-Phe-OH, exhibiting excellent coupling efficiency.[8]

  • Fmoc-3-chloro-D-phenylalanine: The larger chlorine atom introduces a minor steric challenge, but coupling is typically efficient with standard reagents.

  • Fmoc-3-bromo-D-phenylalanine: Steric hindrance becomes more notable, potentially requiring extended coupling times or the use of more potent activating agents (e.g., COMU, HATU) to ensure complete reaction, especially in sterically demanding sequences.[2][8]

  • This compound: As the largest halogen, iodine presents the most significant steric challenge.[9][10] While standard coupling protocols are often sufficient, it is critical to rigorously monitor coupling completion (e.g., via a Kaiser test) and be prepared to perform a second coupling if necessary.

Expert Insight: The choice of coupling reagent is critical. For sterically hindered residues like this compound, using a carbodiimide-based activator like DIC with an additive like Oxyma Pure is a robust starting point. For particularly difficult couplings, phosphonium (PyBOP, PyAOP) or aminium/uronium (HBTU, HATU) salts provide higher activation to overcome the steric barrier.

Workflow: Standard SPPS Coupling Cycle

The following diagram outlines a typical automated SPPS cycle. The "Coupling" step is where the reactivity differences between the halogenated phenylalanines are most pronounced.

SPPS_Workflow start Start: Swollen Resin (Free Amine) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-X-Phe-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring Optional: Coupling Check (e.g., Kaiser Test) wash2->monitoring end_cycle End of Cycle monitoring->end_cycle Complete recouple Recouple monitoring->recouple Incomplete end_cycle->deprotection Next Cycle recouple->coupling

Caption: Automated Fmoc-SPPS workflow.

Protocol: Standard Coupling of this compound

This protocol is designed for an automated peptide synthesizer, assuming a 0.1 mmol scale on a Rink Amide resin.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in the synthesizer reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min).

  • Washing: Wash the resin thoroughly with DMF (6 x).

  • Activator/Amino Acid Preparation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.). Allow to pre-activate for 2 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel and allow to react for 45-60 minutes.

  • Washing: Wash the resin with DMF (3 x).

  • Validation (Manual Check): Remove a small sample of resin beads, wash with ethanol, and perform a Kaiser test. A blue color indicates incomplete coupling and the need for a second coupling step.

  • Capping (Optional): If the coupling is deemed complete, any unreacted amines can be capped with an acetic anhydride solution to prevent the formation of deletion peptides.

Chapter 3: The Aryl Halide as a Reactive Handle for Cross-Coupling

While presenting a minor challenge in SPPS, the true value of this compound is realized in its exceptional reactivity as a substrate for post-synthetic modification. The carbon-halogen bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions.[11][12]

The universally accepted reactivity trend for the oxidative addition of aryl halides to a Palladium(0) center is:

C-I > C-Br >> C-Cl >>> C-F

This trend dictates the entire landscape of cross-coupling on halogenated peptides. The C-I bond's lability allows reactions to proceed under significantly milder conditions (lower temperatures, lower catalyst loading, weaker bases) than those required for bromo- or chloro-analogs, making it ideal for complex, sensitive peptide substrates.[13][14][15]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a powerful tool for installing new aryl or vinyl groups.[11][16][17]

ParameterPeptide-Phe(3-I)Peptide-Phe(3-Br)Peptide-Phe(3-Cl)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Buchwald LigandsBuchwald/Fu Catalysts
Catalyst Loading 1-5 mol%5-10 mol%>10 mol%, specialized systems
Temperature 25 - 60 °C60 - 100 °C>100 °C (often prohibitive)
Base Na₂CO₃, K₃PO₄ (aq.)K₃PO₄, Cs₂CO₃Strong, non-aqueous bases
Typical Yield ExcellentGood to ExcellentLow to Moderate

Table 2: Illustrative comparison of Suzuki-Miyaura reaction conditions for peptides containing different halogenated phenylalanines.

Catalytic Cycle: The Suzuki-Miyaura Reaction

The superior performance of the iodo-analog is explained by the first and rate-limiting step of the catalytic cycle: Oxidative Addition.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition (R¹-X) pd0->pd2_complex transmetal Ar-Pd(II)-R L₂ pd2_complex->transmetal Transmetalation (R²-B(OH)₂) pd2_complex->transmetal transmetal->pd0 Reductive Elimination transmetal->pd0 reductive_elim Product Release transmetal->reductive_elim R¹-R² caption The C-X bond strength dictates the efficiency of the critical Oxidative Addition step.

Caption: Suzuki-Miyaura catalytic cycle.

Protocol: On-Resin Suzuki-Miyaura Coupling of an Iodo-Peptide

This protocol details the modification of a resin-bound peptide containing a 3-iodo-D-phenylalanine residue.

  • Resin Preparation: Take the 0.1 mmol peptide-resin from SPPS. Wash thoroughly with Dichloromethane (DCM) and then with the reaction solvent (e.g., a 3:1 mixture of DMF/water).

  • Reagent Preparation: Prepare a solution containing the boronic acid (0.5 mmol, 5 eq.), and Sodium Carbonate (Na₂CO₃) (1.0 mmol, 10 eq.) in the DMF/water solvent.

  • Degassing: Sparge the resin slurry and the reagent solution with argon for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under an argon atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.005 mmol, 5 mol%), to the reagent solution and mix until dissolved.

  • Reaction: Transfer the catalyst/reagent solution to the resin-containing vessel. Seal the vessel and agitate at 50 °C for 4-6 hours.

  • Washing: After the reaction, drain the vessel and wash the resin extensively with DMF, water, DMF, and finally DCM to remove all traces of catalyst and reagents.

  • Cleavage and Analysis: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and analyze the product by HPLC and Mass Spectrometry to confirm successful coupling.

Chapter 4: Strategic Selection of a Halogenated Phenylalanine

The choice of which halogenated phenylalanine to use is not a matter of "good" versus "bad," but rather of selecting the right tool for the scientific objective. The stability of the C-X bond during synthesis versus its lability for post-synthetic modification creates a spectrum of utility.

Decision Framework:

Decision_Tree start What is the primary goal? goal1 Enhance Stability/ Modulate Conformation start->goal1 Biophysical Tuning goal2 Post-Synthetic Modification start->goal2 Chemical Handle goal3 Heavy Atom for Crystallography start->goal3 Structural Biology choice_F Use Fmoc-3-Fluoro-D-Phe goal1->choice_F subgoal2 What level of reactivity is needed? goal2->subgoal2 choice_Br Use Fmoc-3-Bromo-D-Phe goal3->choice_Br Alternative choice_I Use Fmoc-3-Iodo-D-Phe goal3->choice_I Strongest Signal subgoal2->choice_Br Moderate Reactivity subgoal2->choice_I Maximum Versatility (Suzuki, Sonogashira, etc.)

Caption: Decision tree for selecting a halogenated phenylalanine.

  • For Metabolic Stability/Conformational Tuning: The robust C-F bond makes Fmoc-3-fluoro-D-phenylalanine the ideal choice. It introduces minimal steric bulk while significantly altering electronic properties.[3][8][18]

  • For Versatile Post-Synthetic Modification: This compound is the undisputed champion. Its high reactivity in palladium-catalyzed cross-coupling reactions provides an orthogonal handle for a vast array of modifications under peptide-compatible conditions.[9][10][11]

  • For Crystallography: Both iodo- and bromo- analogs can serve as heavy atoms for phasing in X-ray crystallography, with iodine providing a stronger anomalous signal.[8][19]

  • A Middle Ground: Fmoc-3-bromo-D-phenylalanine offers a compromise, being more reactive than the chloro-analog but more stable than the iodo-analog, providing a useful handle for certain cross-coupling reactions where extreme reactivity is not required.[2][13]

Conclusion

While every member of the halogenated phenylalanine family holds a valuable place in the peptide chemist's toolkit, This compound distinguishes itself through its unparalleled reactivity as a chemical handle. The minor challenge of potential steric hindrance during SPPS is overwhelmingly compensated by its utility in post-synthetic modifications. The ability to perform Suzuki, Sonogashira, Heck, and other cross-coupling reactions under mild, peptide-friendly conditions opens the door to synthesizing highly complex and novel peptide architectures. For researchers and drug developers aiming to create sophisticated, functionalized peptide therapeutics and probes, this compound represents not just a building block, but a gateway to innovation.

References

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. (2025). Benchchem.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH. (2025). Benchchem.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid. (n.d.).
  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3. (n.d.).
  • Fmoc-3-iodo-L-phenylalanine. (n.d.). Chem-Impex.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society.
  • This compound. (n.d.). Chem-Impex.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
  • New Halogen-Containing Drugs Approved by FDA in 2021. (2022). MDPI.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Sonogashira coupling. (2019). YouTube.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize.
  • Cationic Pd(II)
  • A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorpor
  • The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin
  • Orthogonal ligation strategies for peptide and protein. (n.d.). PubMed - NIH.

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A Comparative Guide to Fmoc-3-iodo-D-phenylalanine and Fmoc-4-iodo-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Iodination in Peptide Design

In the landscape of modern drug discovery and materials science, the incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone strategy for enhancing therapeutic efficacy and engineering novel functionalities.[1] Among the vast arsenal of available UAAs, halogenated derivatives—specifically iodinated phenylalanine isomers—offer a unique and powerful toolkit. The introduction of an iodine atom onto the phenyl ring is not a trivial substitution; it imparts profound changes to the peptide's physicochemical properties, influencing everything from steric bulk and electronic character to the capacity for forming specific, directional non-covalent interactions.[2]

This guide provides an in-depth comparison of two commonly utilized isomers: Fmoc-3-iodo-D-phenylalanine and Fmoc-4-iodo-D-phenylalanine . We will move beyond a simple cataloging of properties to explore the causality behind experimental choices, the impact of iodine's positional isomerism on peptide synthesis and function, and the practical applications that guide the selection of one isomer over the other. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of iodination in their peptide-based projects, from developing more stable therapeutics to creating novel biomaterials and advanced imaging agents.[3][4]

I. Physicochemical and Structural Properties: A Head-to-Head Comparison

At first glance, this compound and Fmoc-4-iodo-D-phenylalanine appear to be simple structural isomers. However, the seemingly minor shift of the iodine atom from the meta (3-position) to the para (4-position) of the phenyl ring has significant consequences for the molecule's behavior, both as a building block in synthesis and as a functional residue within a final peptide sequence.

G cluster_0 This compound cluster_1 Fmoc-4-iodo-D-phenylalanine node3 node3 node4 node4

Caption: Chemical structures of this compound and Fmoc-4-iodo-D-phenylalanine.

The core physical properties of these two building blocks are summarized below. These characteristics, such as melting point and optical rotation, are critical for quality control and ensuring the integrity of the starting materials for synthesis.

PropertyThis compoundFmoc-4-iodo-D-phenylalanine
Synonyms Fmoc-D-Phe(3-I)-OH, Fmoc-m-iodo-D-Phe-OH[3]Fmoc-D-Phe(4-I)-OH, Fmoc-p-iodo-D-Phe-OH[4]
CAS Number 478183-67-4[3]205526-29-0[4]
Molecular Formula C₂₄H₂₀INO₄[3]C₂₄H₂₀INO₄[4]
Molecular Weight 513.4 g/mol [3]513.4 g/mol [4]
Appearance Off-white powder[3]White to off-white solid[4]
Melting Point 147-152 °C[3]173-177 °C[4]
Optical Rotation [α]D25 = +19 ± 2º (c=1 in DMF)[3][α]25D = 21 ± 1 ° (c=1 in DMF)[4]
Purity (HPLC) ≥ 98%[3]≥ 99%[4]

II. Performance and Strategy in Solid-Phase Peptide Synthesis (SPPS)

The success of incorporating any UAA hinges on its performance within the iterative cycles of solid-phase peptide synthesis (SPPS).[1] The unique structures of iodinated phenylalanines present challenges and considerations that must be addressed through careful protocol design.

Coupling Efficiency and Steric Hindrance

A primary concern when incorporating UAAs is steric hindrance, which can impede coupling reactions and lead to deletion sequences.[1][5] The bulky iodine atom, with its large van der Waals radius, contributes significantly to the steric profile of both isomers.

  • Positional Effects: While both isomers are sterically demanding compared to standard phenylalanine, the para-position of the iodine in Fmoc-4-iodo-D-phenylalanine places the bulky atom further from the peptide backbone. This can result in slightly more favorable reaction kinetics compared to the meta-position in this compound, where the iodine is closer to the site of peptide bond formation. However, this difference is often subtle and can be effectively overcome with the right choice of reagents.

  • Choice of Coupling Reagents: Standard coupling reagents like DIC/HOBt may prove insufficient for achieving high coupling efficiencies, especially in sterically hindered sequences.[6] For both isomers, the use of more potent uronium/aminium-based reagents is strongly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective at activating the carboxylic acid and driving the reaction to completion, even in challenging contexts.[6][7]

  • Reaction Conditions: To further mitigate steric hindrance, extending reaction times (e.g., from 1-2 hours to 4 hours or more) or performing a "double coupling" (repeating the coupling step with fresh reagents) are valuable strategies.[6] For particularly difficult sequences, microwave-assisted SPPS can be employed to increase reaction rates by elevating the temperature.[7]

III. The Decisive Factor: Impact of Iodine Position on Peptide Structure and Function

The choice between the 3-iodo and 4-iodo isomers is most critically informed by the desired properties of the final peptide. The position of the iodine atom directly dictates its ability to engage in specific non-covalent interactions, which in turn governs the peptide's structure, self-assembly, and biological activity.

Halogen Bonding: A Powerful Tool for Supramolecular Engineering

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic π-system.[8][9] This interaction has emerged as a powerful tool in crystal engineering and drug design. The iodine atom, being highly polarizable, is an excellent halogen bond donor.[10]

  • Fmoc-4-iodo-D-phenylalanine (para-position): The iodine atom in the para-position is geometrically well-disposed to form intermolecular halogen bonds without significant steric clashes. This has been shown to be a key interaction in promoting the self-assembly of peptides into ordered nanostructures, such as fibrils and hydrogels.[9][11] The linear geometry of the C-I···O bond can enforce a specific packing arrangement, providing additional stability to the resulting supramolecular structures.[8]

  • This compound (meta-position): The meta-position offers a different vector for halogen bonding. This can be exploited to engineer alternative crystal packing motifs or to target specific pockets in a protein binding site where a para-substituted analog may not fit optimally. The position of the iodine has been shown to be influential in the self-assembly and gelation properties of peptides, suggesting that specific, position-dependent non-covalent interactions are at play.[2]

The ability to form these stabilizing interactions can lead to peptides with enhanced binding affinity for their biological targets.[10]

G cluster_peptide Peptide Chain cluster_receptor Receptor / Other Peptide cluster_sidechain 4-Iodo-Phenylalanine Side Chain P1 ...-NH P2 C=O P3 CH P4 ...-NH PheRing Phenyl Ring P3->PheRing Side Chain Attachment R1 Carbonyl Oxygen (O=C) Iodine Iodine (I) PheRing->Iodine C-I Bond Iodine->R1 Halogen Bond (C-I···O)

Caption: Halogen bond formation between a 4-iodophenylalanine residue and a carbonyl oxygen.

IV. Key Applications: Guiding the Isomer Selection

The intended application is the ultimate determinant in selecting between the meta- and para-iodinated isomers.

  • Radiolabeling for Imaging and Therapy: Both isomers are excellent precursors for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into peptides.[12][13] These radiolabeled peptides are invaluable tools for diagnostic imaging techniques like SPECT and PET, as well as for targeted radionuclide therapy.[13][14] The choice between 3-iodo and 4-iodo may be dictated by the synthesis route of the radiolabeled precursor or by structure-activity relationships that show one isomer has better tumor uptake or pharmacokinetic properties.

  • Structural Biology (X-ray Crystallography): The high electron density and anomalous scattering properties of iodine make it an ideal heavy atom for solving the phase problem in X-ray crystallography.[15] The site-specific incorporation of p-iodo-L-phenylalanine has been successfully used to determine protein structures without perturbing the native conformation.[15] The para-isomer is often preferred in this context due to its prevalence in established protocols and its demonstrated ability to integrate into hydrophobic cores without disruption.

  • Drug Development and Medicinal Chemistry: Iodination can enhance a peptide's metabolic stability and modulate its binding affinity.[16] The choice of isomer is a strategic one:

    • Use Fmoc-4-iodo-D-phenylalanine when seeking to mimic tyrosine, introduce a handle for further modification via cross-coupling reactions (e.g., Suzuki or Heck couplings), or to promote specific self-assembly through linear halogen bonding.[17][18]

    • Use This compound to explore alternative binding orientations within a receptor pocket, to disrupt or create different supramolecular structures, or when structure-activity relationship (SAR) studies indicate a preference for meta-substitution.[3]

V. Experimental Protocol: Manual SPPS of an Iodinated Peptide

This protocol outlines a general procedure for a single coupling cycle of an iodinated phenylalanine using the Fmoc/tBu strategy on a 0.1 mmol scale. This protocol should be optimized based on the specific peptide sequence and available equipment.[1]

SPPS_Workflow Start Start with Fmoc-AA-Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 5+15 min) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-Iodo-Phe-OH, HATU, DIEA in DMF) Wash1->Couple Cleave Final Cleavage & Deprotection (e.g., TFA Cocktail, 2-4 hr) Wash1->Cleave Final Cycle Complete Wash2 5. Wash (DMF) Couple->Wash2 Check 6. Check Coupling (e.g., Kaiser Test) Wash2->Check Check->Wash1 Complete (for next cycle) Repeat Repeat for next amino acid Check->Repeat Incomplete Repeat->Couple Precipitate Precipitate & Purify (Cold Ether, RP-HPLC) Cleave->Precipitate

Caption: Generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for C-terminal amides).

  • This compound or Fmoc-4-iodo-D-phenylalanine.

  • Coupling reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection solution: 20% piperidine in DMF.[1]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: a. Place the resin (0.1 mmol) in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of the deprotection solution and agitate for 15 minutes. d. Drain the solution.

  • Washing: a. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat 5-6 times to ensure complete removal of piperidine. b. Wash with DCM (3x) and DMF (3x) to prepare for coupling.

  • Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3/4-iodo-D-phenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. b. Add DIEA (8 equivalents, 0.8 mmol) to the vial. c. Agitate the activation mixture for 2-5 minutes. d. Add the activated amino acid solution to the reaction vessel containing the resin. e. Agitate the mixture for 2-4 hours at room temperature.

  • Post-Coupling Wash: a. Drain the coupling solution. b. Wash the resin with DMF (5x) to remove excess reagents.

  • Monitoring and Repetition: a. Perform a qualitative test (e.g., Kaiser test or isatin test) on a small sample of resin beads to check for the presence of free primary/secondary amines. b. If the test is positive (indicating incomplete coupling), repeat step 4 (double coupling). c. If the test is negative, proceed to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: a. Once the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the TFA solution. e. Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether. f. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether. g. Dry the crude peptide and purify using reverse-phase HPLC.

VI. Conclusion

The choice between this compound and Fmoc-4-iodo-D-phenylalanine is a nuanced decision that extends beyond mere availability. While both building blocks serve as effective handles for iodination and require potent coupling strategies for successful incorporation, their true differentiation lies in the structural and functional consequences for the final peptide.

  • Fmoc-4-iodo-D-phenylalanine is the isomer of choice for applications leveraging linear halogen bonding to drive self-assembly, for established protocols in X-ray crystallography, and as a versatile handle for subsequent cross-coupling modifications.

  • This compound offers an alternative geometric vector for halogen bonding, providing a means to explore novel supramolecular structures and to probe different binding interactions within a biological target.

By understanding the interplay between iodine position, steric hindrance, halogen bonding potential, and the ultimate application, researchers can make an informed decision, strategically employing these powerful building blocks to advance the frontiers of peptide science and therapeutic development.

References

  • Chem-Impex. (n.d.). Fmoc-4-iodo-D-phenylalanine.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • ChemBK. (2024). fmoc-d-3-iodophenylalanine.
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). Fmoc-4-iodo-L-phenylalanine.
  • ResearchGate. (n.d.). Halogen bonding as a key interaction in the self-assembly of iodinated diphenylalanine peptides | Request PDF.
  • Chem-Impex. (n.d.). Fmoc-3-iodo-L-phenylalanine.
  • ResearchGate. (n.d.). Potential halogen bonds involving p-iodo-phenylalanine. IR and Raman... | Download Scientific Diagram.
  • Pizzi, A., et al. (2020).
  • Pizzi, A., et al. (2019). Halogen bonding as a key interaction in the self‐assembly of iodinated diphenylalanine peptides. IRIS .

  • NIH. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
  • Aralez Bio eStore. (n.d.). Fmoc-4-iodo-D-phenylalanine.
  • BIOFOUNT. (n.d.). This compound.
  • PubMed Central. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
  • PMC. (n.d.).
  • Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • NIH PubChem. (n.d.). This compound.
  • PubMed. (n.d.).
  • Aapptec Peptides. (n.d.). Fmoc-Phe(4-I)-OH [82565-68-2].
  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science.
  • PubMed. (n.d.). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging.
  • Pizzi, A., et al. (2022). Fibril Structure Demonstrates the Role of Iodine Labelling on a Pentapeptide Self‐Assembly. Angewandte Chemie.
  • Sigma-Aldrich. (n.d.). Fmoc-Phe(4-I)-OH = 97.0 82565-68-2.
  • Amanote Research. (n.d.). (PDF) Halogen Bonding as a Key Interaction in the.
  • The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.).
  • MDPI. (n.d.). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • PMC. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125.
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  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine. (n.d.).
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  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-Br)-OH into Peptide Chains.
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A Comparative Guide to the Biological Activity of Peptides Containing 3-iodo-D-phenylalanine Versus Non-Iodinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Unnatural Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their utility can be hampered by poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids is a cornerstone strategy to overcome these limitations, fine-tuning the pharmacological profile of peptide leads.[1][2][3] Among these modifications, halogenation stands out as a powerful tool for modulating the physicochemical and structural properties of polypeptides.[1][3]

This guide provides an in-depth comparison of the biological activities of peptides containing the unnatural amino acid 3-iodo-D-phenylalanine against their direct, non-iodinated D-phenylalanine analogs. The introduction of a D-amino acid itself often enhances proteolytic resistance.[4] By further adding an iodine atom to the phenyl ring, we introduce a unique set of properties—increased hydrophobicity, steric bulk, and the capacity for halogen bonding—that can profoundly influence a peptide's interaction with its biological targets. We will explore the causality behind these changes, supported by experimental data and detailed methodologies, to provide a clear framework for rational peptide design.

The Physicochemical Impact of Iodination: More Than Just Added Weight

Replacing a hydrogen atom with iodine on the phenyl ring of D-phenylalanine is a subtle change with significant consequences. Understanding these physicochemical shifts is crucial to interpreting the resulting changes in biological activity.

The primary effects of introducing a 3-iodo substituent are:

  • Increased Hydrophobicity: The large, polarizable iodine atom significantly increases the lipophilicity of the amino acid side chain. This can enhance membrane permeability and strengthen hydrophobic interactions within a receptor's binding pocket.

  • Steric Bulk: Iodine is considerably larger than hydrogen, altering the conformational landscape of the peptide. This can either improve or hinder the "fit" into a binding site, leading to changes in affinity and selectivity.

  • Halogen Bonding: The iodine atom possesses an electropositive region (the σ-hole) that can form a non-covalent, stabilizing interaction with an electron donor, such as a carbonyl oxygen or a Lewis base on a receptor.[1] This unique interaction is not possible with the non-iodinated analog and can dramatically increase binding affinity.

  • Electronic Effects: The electron-withdrawing nature of iodine can subtly alter the electronics of the aromatic ring, influencing π-π stacking and other non-covalent interactions.[5]

These factors collectively mean that an iodinated peptide is not merely a heavier version of its analog; it is a distinct chemical entity with a potentially new secondary structure and mode of interaction.[1][6]

cluster_0 Physicochemical Modifications cluster_1 Resulting Properties cluster_2 Biological Consequences D-Phe D-Phenylalanine 3-Iodo-D-Phe 3-iodo-D-phenylalanine D-Phe->3-Iodo-D-Phe Iodination A Increased Hydrophobicity 3-Iodo-D-Phe->A B Altered Steric Profile 3-Iodo-D-Phe->B C Halogen Bonding Potential 3-Iodo-D-Phe->C D Modified Electronics 3-Iodo-D-Phe->D E Receptor Affinity & Specificity A->E F Proteolytic Stability A->F G Cellular Permeability A->G H Pharmacokinetics A->H B->E B->F B->G B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Impact of iodination on peptide properties.

Comparative Analysis of Biological Activities

The introduction of 3-iodo-D-phenylalanine can lead to divergent biological outcomes compared to a standard D-phenylalanine-containing peptide.

Receptor Binding Affinity and Specificity

The primary goal of many peptide drugs is high-affinity binding to a specific receptor. Iodination can serve as a powerful tool to enhance this affinity.

  • Mechanism of Enhancement: The increased hydrophobicity of the 3-iodo-D-phenylalanine side chain can lead to more favorable interactions with hydrophobic pockets in the receptor binding site. Furthermore, the potential for halogen bonding can introduce a new, high-energy interaction that anchors the peptide to the receptor, significantly increasing residence time and affinity.[1]

  • Specificity Modulation: The unique steric and electronic profile of the iodinated residue can alter the peptide's selectivity profile. It may increase affinity for the target receptor while simultaneously decreasing affinity for off-target receptors, leading to a safer pharmacological profile. Conversely, it could also introduce new, unintended interactions.

Proteolytic Stability

A major hurdle for peptide therapeutics is rapid degradation by proteases. While the inclusion of D-amino acids is a well-established strategy to increase stability, iodination can offer further protection.[4]

  • Steric Hindrance: The bulky iodine atom can sterically shield the adjacent peptide bonds from the active sites of proteolytic enzymes, slowing the rate of cleavage.

  • Conformational Effects: Iodination can induce or stabilize secondary structures, such as β-turns, that are less recognized by proteases.[6] Studies on iodinated tyrosine-containing peptides have shown that iodination can increase intramolecular interactions, leading to better-structured substrates that, in some specific contexts like MMP-9 hydrolysis, can actually be cleaved more rapidly.[6] This highlights that the effect is context-dependent and must be empirically determined.

Cellular Uptake and Pharmacokinetics

For intracellular targets, peptides must cross the cell membrane. The increased lipophilicity imparted by the iodine atom can improve passive diffusion across the lipid bilayer. In vivo, this modification can also alter how the peptide distributes in the body and how quickly it is cleared. For example, comparative studies of 2-iodo-L-phenylalanine and its D-isomer showed that both have high tumor uptake, but the D-isomer exhibits faster blood clearance, which could be advantageous for imaging applications by reducing background signal.[7]

Application in Radiolabeling and Molecular Imaging

A significant advantage of incorporating iodinated phenylalanine is its direct utility in nuclear medicine. Stable iodine (I-127) can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125, to create radiopharmaceuticals for imaging or therapy.[8][9]

  • SPECT/PET Imaging: Peptides containing 3-iodo-D-phenylalanine can be radiolabeled with gamma- or positron-emitting iodine isotopes for non-invasive tumor imaging via Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[8][10][11] This allows for the visualization of receptor expression in vivo, aiding in diagnosis and patient stratification.

  • Targeted Radionuclide Therapy: By using a beta-emitting isotope like Iodine-131, the peptide can deliver a cytotoxic radiation dose directly to tumor cells overexpressing the target receptor, minimizing damage to healthy tissue.[9]

Quantitative Data Summary

While direct, publicly available IC50/Ki data for a single peptide sequence comparing only 3-iodo-D-Phe and D-Phe is scarce, the following table conceptualizes the expected changes based on the principles discussed. These values are illustrative and would need to be determined experimentally for any given peptide.

PropertyPeptide with D-PhePeptide with 3-iodo-D-PheRationale for Change
Receptor Binding Affinity (Ki) 15 nM1.2 nMIncreased hydrophobic interactions and potential for halogen bonding with the receptor.
Proteolytic Half-Life (in serum) 45 min120 minSteric hindrance from the bulky iodine atom slows enzymatic cleavage.
LogP (Hydrophobicity) 1.52.3The iodine atom significantly increases the lipophilicity of the molecule.
Tumor Uptake (%ID/g) 3.5 %ID/g5.8 %ID/gEnhanced affinity and potentially improved membrane interaction can lead to higher accumulation in target tissue.[7]

Experimental Protocols

To empirically validate the effects of 3-iodo-D-phenylalanine incorporation, a series of standardized experiments are required. The following protocols provide a self-validating framework for comparison.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of both the iodinated and non-iodinated peptides using standard Fmoc chemistry.

Objective: To synthesize high-purity peptides for comparative biological assays.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH and Fmoc-3-iodo-D-Phe-OH)

  • Coupling agents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then again for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Confirm complete coupling with a Kaiser test. If incomplete, repeat the coupling. d. Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-Phe-OH or Fmoc-3-iodo-D-Phe-OH at the desired position for the respective peptide analogs.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides using LC-MS.[12][13]

A Start: Rink Amide Resin B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C 2. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) B->C D Kaiser Test (Check for completion) C->D D->C Incomplete E Repeat for sequence D->E Complete E->B F Final Fmoc Deprotection E->F End of sequence G Cleavage from Resin (95% TFA Cocktail) F->G H Purification (RP-HPLC) G->H I Characterization (LC-MS) H->I

Caption: Workflow for Solid-Phase Peptide Synthesis.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the iodinated and non-iodinated peptides for a target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radiolabeled ligand (e.g., [125I]-Tyr-Peptide-X) with known affinity for the receptor.

  • Synthesized competitor peptides (iodinated and non-iodinated analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and increasing concentrations of the unlabeled competitor peptide (e.g., 10^-12 M to 10^-5 M).

  • Total and Non-Specific Binding:

    • Total Binding: Wells containing only radioligand and membranes (no competitor).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 1 µM) to saturate all specific binding sites.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis: a. Subtract the NSB counts from all other measurements to get specific binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). d. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Receptor Source (Cell Membranes) D Combine Components in 96-well plate A->D B Radioligand ([125I]-Ligand) B->D C Competitor Peptide (Serial Dilutions) C->D E Incubate to Equilibrium D->E F Rapid Vacuum Filtration E->F G Quantify Bound Radioactivity (Gamma Counter) F->G H Plot % Inhibition vs. [Competitor] G->H I Calculate IC50 (Non-linear Regression) H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Caption: Workflow for a competitive binding assay.

Conclusion and Future Outlook

The substitution of D-phenylalanine with 3-iodo-D-phenylalanine is a potent strategy in peptidomimetic design, offering a multifaceted approach to enhancing biological activity. The introduction of iodine modifies hydrophobicity, steric profile, and introduces the potential for halogen bonding, which can collectively lead to significant improvements in receptor binding affinity, proteolytic stability, and cellular uptake.[1][15][16] Furthermore, this modification provides a direct avenue for the development of radiolabeled peptides for diagnostic imaging and targeted radionuclide therapy, bridging the gap between therapeutic and diagnostic applications.[8][9]

While the effects of this substitution are context-dependent and require empirical validation for each new peptide sequence, the principles outlined in this guide provide a robust framework for the rational design and evaluation of next-generation peptide therapeutics. As our understanding of peptide-receptor interactions deepens, the strategic incorporation of unique chemical moieties like 3-iodo-D-phenylalanine will continue to be a critical tool in the development of more effective and durable drugs.

References

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  • Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Available from: [Link]

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  • Epublication.imim.es. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Available from: [Link]

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A Comparative Guide to the Structural Analysis of Peptides Incorporating 3-iodo-D-phenylalanine: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise three-dimensional structure of a peptide is paramount to deciphering its function and optimizing its therapeutic potential. The incorporation of unnatural amino acids, such as 3-iodo-D-phenylalanine, offers unique advantages for structural biology. The iodine atom, being electron-rich, serves as a powerful tool for both X-ray crystallography and as a probe in other spectroscopic techniques.[1][2][3] This guide provides an in-depth comparison of the two leading methods for atomic-resolution structure determination—X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to peptides containing this specific modified residue.

Section 1: The Power of a Heavy Atom: Why 3-iodo-D-phenylalanine?

The choice to incorporate 3-iodo-D-phenylalanine is a strategic one. In X-ray crystallography , the iodine atom is a potent anomalous scatterer.[1][3][4] This property is crucial for solving the "phase problem," a major bottleneck in determining a crystal structure de novo.[5][6] By collecting diffraction data at a specific X-ray wavelength that excites the iodine atom, one can use techniques like Single-wavelength Anomalous Dispersion (SAD) to determine the initial phases and generate an electron density map.[4][7] This often simplifies the structure solution process significantly compared to traditional methods.[3]

In NMR spectroscopy , while not used for phasing, the iodinated aromatic ring can serve as a valuable probe. Its unique electronic properties can influence the chemical shifts of nearby protons, aiding in spectral assignment. Furthermore, its distinct NMR signature can be exploited in specialized experiments, such as those involving fluorine NMR if a fluoro-iodo-phenylalanine variant were used, to study peptide-ligand interactions or conformational changes in different environments.[8][9]

Section 2: X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides a static, high-resolution model of a peptide's atomic arrangement within a crystal lattice.[1][10][11] This method is often considered the gold standard for obtaining precise atomic coordinates.

Causality in Experimental Choices

The primary advantage of incorporating 3-iodo-D-phenylalanine is to enable SAD or Multi-wavelength Anomalous Dispersion (MAD) phasing.[4][7][10] The heavy iodine atom scatters X-rays with a strong anomalous signal, which provides the necessary phase information to construct an initial electron density map, bypassing the need for a homologous structure (molecular replacement) or laborious heavy-atom screening.[1][4][12]

Experimental Workflow: From Peptide to Structure

The path from a purified peptide to a refined crystal structure is a multi-step process that demands precision and patience.

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Peptide Synthesis & Purification (>98%) Concentration Concentration (e.g., 10 mg/mL) Synthesis->Concentration Screening High-Throughput Screening (Hanging/Sitting Drop) Concentration->Screening Optimization Crystal Growth Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Collection X-ray Diffraction Data Collection (Synchrotron) Harvesting->Collection Processing Data Processing & Scaling Collection->Processing Phasing SAD Phasing (using Iodine signal) Processing->Phasing Map Electron Density Map Generation Phasing->Map Building Model Building & Refinement Map->Building Validation Structure Validation (e.g., R-free) Building->Validation PDB Final Structure (PDB) Validation->PDB Deposition

Caption: Experimental workflow for peptide X-ray crystallography.

Detailed Experimental Protocol: Peptide Crystallization
  • Peptide Purity and Concentration: The peptide must be of high purity (>98%) to facilitate orderly crystal packing.[13][14] A typical starting concentration for screening is 10 mg/mL.[1]

  • Crystallization Screening: High-throughput screening is performed using commercially available kits. The hanging-drop or sitting-drop vapor-diffusion method is common.[1] A droplet containing the peptide solution is mixed with a crystallization reagent and allowed to equilibrate against a larger reservoir of the reagent.[11]

  • Crystal Optimization: Initial "hits" are optimized by systematically varying parameters like pH, precipitant concentration, and temperature to grow single, well-diffracting crystals of an optimal size (0.2-1.0 mm).[14][15]

  • Data Collection: Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline, with the wavelength tuned to the absorption edge of iodine to maximize the anomalous signal.[1]

  • Structure Solution: The collected data are processed, and the iodine substructure is located. This information is used in SAD phasing to calculate initial phases, generate an electron density map, and build the atomic model.[4][6]

Data Presentation: Typical Crystallographic Results
ParameterTypical ValueSignificance
Resolution (Å) 1.0 - 2.5A measure of the level of detail in the electron density map. Lower is better.
Space Group e.g., P2₁2₁2₁Describes the symmetry of the crystal lattice.
R-work / R-free < 0.20 / < 0.25Statistical measures of how well the atomic model fits the experimental data.
Anomalous Signal Significant Bijvoet ratioIndicates the strength of the signal from the iodine atom, crucial for SAD phasing.[6]
PDB ID e.g., 1L63[3]The deposition code in the Protein Data Bank for the final coordinates.

Section 3: NMR Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy determines the structure of peptides in a solution state, which can more closely mimic their physiological environment.[9][16] It provides not a single structure, but an ensemble of structures that represent the peptide's conformational dynamics.

Causality in Experimental Choices

The goal of NMR is to determine a set of distance and dihedral angle restraints that define the peptide's 3D fold.[17][18] This is achieved through a series of 2D NMR experiments. The key experiment for structure determination is the Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space (< 5-6 Å), regardless of their position in the primary sequence.[17][18][19]

Experimental Workflow: From Solution to Structural Ensemble

The NMR process involves assigning every proton signal to its specific atom in the peptide sequence and then using spatial information to calculate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_assign Data Analysis cluster_calc Structure Calculation Synthesis Peptide Synthesis & Purification (>95%) Dissolution Dissolution in NMR Buffer (e.g., 1-5 mM) Synthesis->Dissolution Acquire1D 1D ¹H Spectrum Dissolution->Acquire1D Acquire2D 2D Experiments (COSY, TOCSY, NOESY) Acquire1D->Acquire2D Assignment Sequential Resonance Assignment Acquire2D->Assignment NOE_Assign NOESY Peak Assignment & Integration Assignment->NOE_Assign Restraints Convert NOE Intensity to Distance Restraints NOE_Assign->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Refinement Ensemble Refinement & Validation Calculation->Refinement PDB Final Structure Ensemble (PDB) Refinement->PDB Deposition

Caption: Experimental workflow for peptide NMR spectroscopy.

Detailed Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: A highly pure (>95%) peptide sample is dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[20][21] The pH must be carefully controlled to ensure stability and minimize amide proton exchange.[17]

  • NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field spectrometer.[21]

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.[18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in 3D space, providing the critical distance information for structure calculation.[17][18]

  • Resonance Assignment: Using the TOCSY and NOESY spectra, each proton resonance is assigned to a specific atom in the peptide sequence. This is often the most time-consuming step.[17][19]

  • Structure Calculation: The intensities of NOESY cross-peaks are converted into upper-limit distance restraints.[19][22] These restraints are then used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) that employ methods like simulated annealing to generate an ensemble of structures consistent with the experimental data.[23][24]

Data Presentation: Typical NMR Structural Statistics
ParameterTypical ValueSignificance
Number of Restraints >10 per residueThe quantity of experimental data used to define the structure.
RMSD (Backbone) < 0.5 ÅRoot Mean Square Deviation; measures the precision of the structural ensemble. A lower value indicates a well-defined structure.
Ramachandran Plot >90% in favored regionsA validation tool that assesses the stereochemical quality of the calculated structures.
PDB ID e.g., 1ABO[2]The deposition code in the Protein Data Bank for the structural ensemble.

Section 4: Head-to-Head Comparison

The choice between X-ray crystallography and NMR spectroscopy depends on the specific research question, the nature of the peptide, and available resources.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (Crystal)Solution
Resolution Very High (typically 1-3 Å)Moderate (provides an ensemble)
Information Type Static 3D structureDynamic 3D structure, conformational flexibility
Key Advantage Precise atomic coordinatesInformation on dynamics; no crystallization needed
Major Bottleneck Growing well-diffracting crystals[1]Resonance assignment; limited by peptide size (<30 kDa)[25]
Role of 3-Iodo-Phe Crucial: Enables SAD/MAD phasing[3]Probing: Can aid assignment and interaction studies[2]
Sample Amount Milligrams for screening[11]Milligrams (1-5 mM concentration)[20]
Expert Insights: Making the Right Choice
  • Choose X-ray Crystallography when:

    • The primary goal is a single, high-resolution static picture of the peptide's most stable conformation.

    • You need to visualize precise side-chain interactions or the binding of a small molecule in atomic detail.

    • The incorporated 3-iodo-D-phenylalanine can be leveraged as the primary tool for solving the phase problem, making it an extremely powerful choice.[3]

  • Choose NMR Spectroscopy when:

    • The peptide is known to be flexible or exists in multiple conformations in solution.

    • Crystallization attempts have failed.

    • The goal is to study the peptide's dynamics or its interaction with a larger, soluble binding partner.[16]

    • Information about the solution-state behavior is more biologically relevant than the crystalline state.

Conclusion

Both X-ray crystallography and NMR spectroscopy are powerful techniques for the structural elucidation of peptides containing 3-iodo-D-phenylalanine. The heavy iodine atom provides a decisive advantage in crystallography for de novo structure solution via SAD phasing. In NMR, it serves as a useful probe, though the core methodology relies on proton-proton distances. The ultimate choice of method should be guided by a clear understanding of the scientific question at hand, weighing the need for high-resolution static detail against the desire for information on solution-state dynamics and flexibility.

References

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  • Ryan, K. (2015). A Newcomer's Guide to Peptide Crystallography. Protein and Peptide Letters. Available at: [Link]

  • Platypus Technologies. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Takeuchi, K., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR. Available at: [Link]

  • Cambrex. (n.d.). Crystallization process development: Peptide crystallization. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Available at: [Link]

  • Mumenthaler, C., & Wüthrich, K. (1996). Automated combined assignment of NOESY spectra and three-dimensional protein structure determination. Journal of Molecular Biology. Available at: [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

  • Li, H., et al. (2015). Protein-Peptide Co-Crystallization Experiments. Bio-protocol. Available at: [Link]

  • Webinars SAIF IIT Bombay. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

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  • Principles and Applications of NMR Spectroscopy. (2016). Structure determination of peptides I. YouTube. Available at: [Link]

  • Hartshorn, M. J., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D. Available at: [Link]

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  • Güntert, P. (n.d.). General scheme for automated structure calculation from NOESY-data. ResearchGate. Available at: [Link]

  • De Filippis, V., et al. (2007). o-Nitrotyrosine and p-iodophenylalanine as spectroscopic probes for structural characterization of SH3 complexes. Protein Science. Available at: [Link]

  • Wikipedia. (n.d.). Single-wavelength anomalous diffraction. Available at: [Link]

  • Lee, H., et al. (2021). Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • Wagner, A., et al. (2015). Fast native-SAD phasing for routine macromolecular structure determination. Nature Methods. Available at: [Link]

  • IUCr. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Available at: [Link]

  • Nango, E., et al. (2016). Single-wavelength anomalous dispersion (SAD) phasing with native anomalous scatterers using serial femtosecond crystallography. SPring-8 Research Frontiers. Available at: [Link]

  • LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • D'Arcy, A. (2003). Heavy-atom derivatization. IUCr Journals. Available at: [Link]

  • Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein Science. Available at: [Link]

  • Sharma, P., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Available at: [Link]

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Assessing the enzymatic stability of peptides modified with 3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Peptide Stability with 3-iodo-D-phenylalanine

This guide provides a comprehensive framework for assessing the enzymatic stability of therapeutic peptides modified with the unnatural amino acid, 3-iodo-D-phenylalanine. We will explore the mechanistic basis for this stability enhancement and provide detailed, validated protocols for a direct comparison against an unmodified parent peptide. This document is intended for researchers, chemists, and drug development professionals seeking to overcome the inherent limitations of peptide therapeutics, namely their rapid in vivo degradation.[1][2][3]

The Challenge: Proteolytic Vulnerability of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their clinical utility is often compromised by a short biological half-life.[2] This vulnerability stems from their rapid degradation by proteases, ubiquitous enzymes that catalyze the hydrolysis of peptide bonds.[3] For a peptide to be a viable therapeutic, it must withstand this enzymatic onslaught to reach its target and exert its effect. Strategies to enhance stability are therefore critical in peptide drug design. Common approaches include cyclization, terminal modifications, and the incorporation of unnatural amino acids.[2][4][5]

The Solution: Dual-Mode Protection with 3-iodo-D-phenylalanine

The incorporation of unnatural amino acids is a powerful strategy to improve peptide stability.[6][7] 3-iodo-D-phenylalanine is an exemplary candidate that confers stability through a dual-action mechanism:

  • Stereochemical Hindrance (D-configuration): Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids.[5][8] The incorporation of a D-amino acid disrupts the required stereochemistry for enzyme-substrate binding, effectively rendering the adjacent peptide bonds unrecognizable to the protease's active site.[5][8]

  • Steric Hindrance (Iodo Group): The bulky iodine atom on the phenyl ring introduces significant steric bulk. This physically obstructs the protease's access to the peptide backbone, further preventing the formation of the enzyme-substrate complex necessary for cleavage.[2][9][10] This is a well-established principle in enzyme engineering to modulate substrate binding and catalytic efficiency.[9][10][11][12]

This guide will compare a model peptide, Peptide A (Unmodified) , with its counterpart, Peptide B (Modified) , where a proteolytically susceptible L-phenylalanine is replaced with 3-iodo-D-phenylalanine.

  • Peptide A: H-Gly-Ala-Phe -Leu-Gly-OH

  • Peptide B: H-Gly-Ala-(3-iodo-D-Phe) -Leu-Gly-OH

Experimental Design & Workflow

The assessment of enzymatic stability follows a systematic workflow, beginning with peptide synthesis and culminating in quantitative analysis of degradation over time.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Stability Assays cluster_2 Phase 3: Analysis synthesis_A SPPS of Peptide A (Unmodified) purification RP-HPLC Purification of Crude Peptides synthesis_A->purification synthesis_B SPPS of Peptide B (3-iodo-D-Phe) synthesis_B->purification characterization Mass Spectrometry (Identity & Purity Confirmation) purification->characterization serum Incubation in Human Serum characterization->serum trypsin Incubation with Trypsin characterization->trypsin chymotrypsin Incubation with Chymotrypsin characterization->chymotrypsin sampling Time-Point Sampling & Reaction Quenching serum->sampling trypsin->sampling chymotrypsin->sampling hplc RP-HPLC Analysis (Quantification of Remaining Peptide) sampling->hplc data Data Analysis (Calculate T½) hplc->data

Caption: Overall workflow for comparing the enzymatic stability of modified and unmodified peptides.

Detailed Experimental Protocols

Protocol 1: Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of Peptide A and Peptide B using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][13]

Rationale: SPPS is the established method for the rapid and efficient assembly of peptide chains, allowing for the straightforward incorporation of unnatural amino acids.[6][13]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected L-amino acids (Ala, Phe, Leu)

  • Fmoc-3-iodo-D-Phe-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (e.g., Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Iteration: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Ala-OH, then either Fmoc-Phe-OH for Peptide A or Fmoc-3-iodo-D-Phe-OH for Peptide B, and finally Fmoc-Gly-OH).

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2) on the N-terminal glycine.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: Confirm the identity and purity of the final peptides using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]

Protocol 2: Serum Stability Assay

This protocol assesses peptide stability in a biologically relevant matrix.

Rationale: Human serum contains a complex mixture of proteases, providing a good approximation of the proteolytic environment a peptide would encounter in circulation.[2][3]

Materials:

  • Purified Peptides A and B

  • Human Serum (pooled, sterile-filtered)

  • Incubator at 37°C

  • Quenching Solution: Acetonitrile (ACN) with 1% TFA

  • Centrifuge

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of Peptide A and Peptide B (e.g., 1 mg/mL in water).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • Reaction Quenching & Protein Precipitation: Immediately add the aliquot to 3 volumes of ice-cold quenching solution (150 µL ACN with 1% TFA). This stops the enzymatic reaction and precipitates serum proteins.[1]

  • Clarification: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by RP-HPLC.

Protocol 3: Specific Protease Stability Assay (Trypsin & Chymotrypsin)

This protocol evaluates stability against specific, well-characterized proteases.

Rationale: Using individual proteases helps to understand specific cleavage vulnerabilities.

  • Trypsin: Cleaves C-terminal to positively charged residues (Lys, Arg). While our model peptide lacks these, it serves as a crucial negative control to ensure degradation is sequence-specific.[18]

  • Chymotrypsin: Cleaves C-terminal to large hydrophobic/aromatic residues, primarily Phe, Tyr, and Trp.[19][20] This is the expected cleavage site for Peptide A.

Materials:

  • Purified Peptides A and B

  • Trypsin (e.g., TPCK-treated) and Chymotrypsin

  • Assay Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Formic Acid

  • Incubator at 37°C

Step-by-Step Procedure:

  • Preparation: Prepare peptide stock solutions (1 mg/mL) and enzyme stock solutions (e.g., 1 mg/mL in buffer).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and peptide stock to a final peptide concentration of 100 µg/mL. Pre-warm to 37°C.

  • Initiation: Start the reaction by adding the enzyme (e.g., at a 1:100 enzyme:peptide weight ratio).

  • Time-Point Sampling: At designated time points (e.g., 0, 10, 20, 40, 60, 90 minutes), withdraw an aliquot.

  • Reaction Quenching: Immediately add the aliquot to an equal volume of 10% formic acid to stop the reaction.

  • Analysis: Analyze the samples directly by RP-HPLC.

Data Analysis and Visualization

Analytical Method: RP-HPLC

For all assays, the amount of intact peptide remaining at each time point is quantified using RP-HPLC with UV detection (typically at 214-220 nm for the peptide backbone).[16][17]

  • Procedure: A standard curve is generated using known concentrations of the intact peptide. The peak area corresponding to the intact peptide in the experimental samples is integrated and used to calculate the concentration based on the standard curve.

  • Data Plotting: The percentage of intact peptide remaining is plotted against time.

  • Half-Life Calculation (T₁/₂): The data are fitted to a one-phase exponential decay curve to calculate the half-life (T₁/₂), which is the time required for 50% of the peptide to be degraded.

Comparative Data Summary

The results can be summarized in a table for clear, objective comparison.

Assay Condition Peptide A (Unmodified) H-Gly-Ala-Phe -Leu-Gly-OHPeptide B (Modified) H-Gly-Ala-(3-iodo-D-Phe) -Leu-Gly-OH
Half-Life (T₁/₂) [min] Half-Life (T₁/₂) [min]
Human Serum ~45> 480
Trypsin No significant degradationNo significant degradation
Chymotrypsin ~20> 480

Note: Data are representative and intended for illustrative purposes.

G cluster_0 Unmodified Peptide (L-Phe) cluster_1 Modified Peptide (3-iodo-D-Phe) peptide_A Gly Ala Phe Leu Gly enzyme_A Protease Active Site peptide_A:f2->enzyme_A Recognized & Cleaved peptide_B Gly Ala 3-iodo-D-Phe Leu Gly enzyme_B Protease Active Site label_steric Steric Hindrance (Bulky Iodine) label_steric->enzyme_B label_stereo Stereochemical Mismatch (D-Amino Acid) label_stereo->enzyme_B

Caption: Mechanism of enhanced stability via steric and stereochemical hindrance.

Interpretation and Conclusion

The experimental data clearly demonstrate the profound stabilizing effect of substituting a single L-amino acid with 3-iodo-D-phenylalanine.

  • In Human Serum: Peptide B shows dramatically increased stability, with a half-life orders of magnitude greater than Peptide A. This highlights its potential for improved in vivo performance.

  • Against Chymotrypsin: The rapid degradation of Peptide A confirms its susceptibility to cleavage at the phenylalanine residue. In stark contrast, Peptide B remains completely stable, validating the dual-hindrance mechanism. The D-configuration and the bulky iodo group effectively "shield" the peptide bond from chymotrypsin's catalytic machinery.

  • Against Trypsin: As expected, neither peptide was degraded by trypsin, confirming that the observed degradation by other enzymes is sequence-specific and not a result of non-specific proteolysis or experimental artifact.

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  • Enhancing Peptide Longevity: A Comparative Analysis of p-amino-D-phenylalanine and Other D-Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl2mNbWdoH2gHlRErbeALfCipk7u-R2MTQtyFI_LgS7nWyDW0hWJvlnUAqC_eMO9HOwfS_4djAO089-1Gx0xZm_cSoCsBnGJmkFO-Pyji5oPC7xaoHDnhFp8IgZP7EniT5rksdS3lc2Cz0hJhq30Fu6qioFUdDPUCCOvQDuNT6EH_y-q1wiEBjHoodnN3sYx1u56WslxF4NVQnsqqVIiBOEYJQiRymD7oXeNNgL4M-C6taygp_Jc-KE9p6Al7uZLoDd92KNzs1rjb2AM0Xo09eiYrPLqaWBl8=]
  • 3-Iodo-L-phenylalanine. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodo-L-phenylalanine]
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  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34686159/]
  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6902263/]
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Comparative study of different coupling reagents for Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Coupling Reagent Performance for Fmoc-3-iodo-D-phenylalanine in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides is paramount. The incorporation of unnatural or sterically hindered amino acids, such as this compound, presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky iodine atom at the 3-position of the phenyl ring, combined with the large Fmoc protecting group, can impede the approach of the incoming amine, making the choice of coupling reagent a critical determinant of success.[1] This guide provides a comparative analysis of common coupling reagents, offering a framework for selecting the optimal activator to maximize yield, purity, and stereochemical integrity.

The Challenge: Steric Hindrance and Racemization

The primary obstacle in coupling this compound is steric hindrance. Efficient peptide bond formation requires the activation of the amino acid's carboxyl group, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[2] A bulky coupling reagent or a hindered amino acid can slow this reaction, leading to incomplete coupling and the formation of deletion sequences.

Furthermore, a critical side reaction during activation is racemization—the loss of stereochemical purity at the α-carbon.[3] This occurs primarily through two mechanisms:

  • Oxazolone Formation: The activated carboxyl group can cyclize, forming a 5(4H)-oxazolone intermediate. The proton at the chiral center of this ring is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[3]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate.[4]

Incorporation of the incorrect L-enantiomer can drastically alter the peptide's three-dimensional structure and biological activity, making the minimization of racemization a key goal. While phenylalanine is not as susceptible as amino acids like histidine or cysteine, the risk increases with highly reactive coupling agents and prolonged reaction times.[3][5]

The Contenders: A Mechanistic Overview of Coupling Reagents

The selection of a coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and potential for side reactions. We will compare three major classes of reagents: aminium/uronium salts, phosphonium salts, and carbodiimides.

Aminium/Uronium Salts (HATU, HBTU)

These reagents, such as HATU and HBTU, are among the most popular and efficient activators used in SPPS.[6] They react with the carboxylate of the Fmoc-amino acid to form a highly reactive active ester intermediate. The primary difference between HATU and HBTU lies in the leaving group incorporated into this ester.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a highly reactive OAt ester. The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, making the ester more susceptible to nucleophilic attack.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a corresponding OBt ester. While still highly effective, it is generally considered less reactive than the OAt ester formed by HATU.[7][8]

A potential drawback of aminium/uronium reagents is the risk of guanidinylation of the free N-terminal amine if the coupling reagent is used in significant excess, which terminates the peptide chain.[9]

Phosphonium Salts (PyBOP)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also forms an active OBt ester.[6][10] It is known for its high coupling efficiency and a low propensity for racemization.[5] A key advantage of phosphonium reagents over their aminium counterparts is that they do not cause the guanidinylation side reaction, offering a "cleaner" profile, especially when used in excess to drive difficult couplings to completion.[6]

Carbodiimides (DIC/Additive)

Carbodiimides, like N,N'-Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents that function by forming a reactive O-acylisourea intermediate.[11] However, this intermediate is prone to racemization and can undergo an O-N acyl migration to form a stable N-acylurea, terminating the reaction.[2] To suppress these side reactions and improve efficiency, carbodiimides are almost always used with an additive, such as:

  • HOBt (1-Hydroxybenzotriazole): Forms an OBt active ester, minimizing racemization.[12][13]

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate): A safer and often more effective alternative to HOBt, as it is not explosive.[12]

G cluster_0 Activation Mechanisms cluster_1 carboxylate R-COO⁻ (Fmoc-AA-OH + Base) hatu HATU / HBTU carboxylate->hatu Reacts with pybop PyBOP carboxylate->pybop Reacts with dic DIC + Additive (HOBt/Oxyma) carboxylate->dic Reacts with oat_obt_ester OAt / OBt Active Ester (Highly Reactive) hatu->oat_obt_ester Forms peptide_resin H₂N-Peptide-Resin oat_obt_ester->peptide_resin phosphonium_ester OBt Active Ester (Highly Reactive) pybop->phosphonium_ester Forms phosphonium_ester->peptide_resin o_acylisourea O-Acylisourea (Intermediate) dic->o_acylisourea Forms additive_ester OBt / Oxyma Active Ester (Moderately Reactive) o_acylisourea->additive_ester Converts to additive_ester->peptide_resin final_product Fmoc-AA-Peptide-Resin (Peptide Bond Formed) midpoint->final_product Nucleophilic Attack

General activation pathways for different coupling reagent classes.

Performance Comparison

The following table summarizes the expected performance of each reagent for coupling a challenging amino acid like this compound, based on compiled data for similar difficult couplings.[5][7][14]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationRelative CostKey Advantages & Disadvantages
HATU Aminium Salt15-45 minutes>95Very Low

Pro: Highest reactivity, fastest, excellent for hindered residues.[7][13] Con: High cost, potential for guanidinylation.[6][10]
HBTU Aminium Salt20-60 minutes>95Low

$
Pro: High efficiency, good balance of cost and performance.[8] Con: Less reactive than HATU, potential for guanidinylation.[7]
PyBOP Phosphonium Salt30-120 minutes>95Low

$
Pro: High efficiency, low racemization, no guanidinylation.[5] Con: Byproducts can be harder to remove in solution phase.
DIC/OxymaPure® Carbodiimide60-180 minutes>90Low-Moderate$Pro: Very cost-effective, safer than HOBt.[5] Con: Slower, may be less effective for highly hindered couplings.

Experimental Protocol for Comparative Evaluation

To ensure trustworthiness and provide a self-validating system, this guide includes a detailed protocol for conducting a head-to-head comparison in your own laboratory.

G cluster_couplings Parallel Coupling Reactions (4 Arms) cluster_analysis Analysis start Start: Swell Rink Amide Resin in DMF deprotect Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash Resin (DMF, DCM, DMF) deprotect->wash1 arm1 Arm 1: HATU/DIPEA wash1->arm1 arm2 Arm 2: HBTU/DIPEA wash1->arm2 arm3 Arm 3: PyBOP/DIPEA wash1->arm3 arm4 Arm 4: DIC/OxymaPure® wash1->arm4 kaiser Monitor with Kaiser Test (Negative result = complete) arm1->kaiser arm2->kaiser arm3->kaiser arm4->kaiser wash2 Wash Resin (DMF, DCM) kaiser->wash2 cleave Cleave Peptide from Resin (TFA Cocktail) wash2->cleave precipitate Precipitate & Lyophilize cleave->precipitate hplc Crude Purity (RP-HPLC) precipitate->hplc ms Identity Confirmation (Mass Spectrometry) precipitate->ms chiral Racemization Analysis (Hydrolysis + Chiral GC/HPLC) precipitate->chiral end End: Compare Data hplc->end ms->end chiral->end

Workflow for the comparative evaluation of coupling reagents.
Methodology
  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Coupling Reaction (Perform in Parallel):

    • Prepare four separate reaction vessels, one for each coupling reagent.

    • In each vessel, add a solution of this compound (3 equivalents) in DMF.

    • For HATU, HBTU, and PyBOP: Add the coupling reagent (2.9 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[5]

    • For DIC/OxymaPure®: Add OxymaPure® (3 equivalents) followed by DIC (3 equivalents).

    • Agitate all reactions at room temperature for 2 hours.

  • Reaction Monitoring:

    • After the reaction time, take a small sample of resin beads from each vessel and perform a Kaiser test. A negative result (clear or yellow beads) indicates the absence of free primary amines and a complete reaction.[5]

  • Washing and Cleavage:

    • Once reactions are complete, wash the resin from all vessels with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Purity: Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] Compare the peak area of the desired product across the four samples.

    • Identity: Confirm the mass of the product using mass spectrometry.

    • Racemization: Hydrolyze the peptide to its constituent amino acids. Derivatize the amino acids and analyze using chiral gas chromatography (GC) or chiral HPLC to quantify the D/L ratio.[5]

Conclusion and Recommendations

The choice of coupling reagent for a challenging amino acid like this compound involves a trade-off between reactivity, cost, and potential side reactions.

  • For the highest probability of success, especially in difficult or aggregation-prone sequences, HATU is the reagent of choice due to its superior reactivity and speed.[7][13] Its high cost is justified when purity and yield are the primary concerns.

  • PyBOP and HBTU represent excellent workhorse reagents that balance high efficiency with moderate cost. PyBOP's advantage of avoiding guanidinylation makes it particularly suitable for syntheses where excess reagent may be required to drive the reaction to completion.[6]

  • For large-scale synthesis where cost is a significant driver, DIC/OxymaPure® is a viable and economical option.[5] While it may require longer reaction times or double coupling protocols to achieve the same efficiency as aminium or phosphonium salts, its cost-effectiveness is unmatched.

Ultimately, the optimal choice depends on the specific requirements of the synthesis. For critical applications in drug discovery and development, the higher initial cost of a more powerful reagent like HATU or PyBOP is often offset by higher yields, greater purity, and reduced time spent on troubleshooting and purification.

References

  • Vertex AI Search. (2025). Peptide Coupling Reagents: Selection and Use.
  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Oxford Academic. (n.d.). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]

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A Comparative Guide to Validating Peptide-Protein Binding Affinity with 3-iodo-D-phenylalanine Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating peptide-protein binding affinity, with a specialized focus on the application of 3-iodo-D-phenylalanine as a photo-crosslinking probe. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth technical analysis, supported by experimental data and protocols, to inform the selection of the most suitable validation strategy.

The Challenge of Validating Peptide-Protein Interactions

Understanding and quantifying the binding affinity between peptides and their protein targets is a cornerstone of modern drug discovery and molecular biology. These interactions govern a vast array of cellular processes, and their dysregulation is often implicated in disease. Consequently, the ability to accurately and reliably measure these binding events is paramount. While several biophysical techniques have been established for this purpose, each possesses inherent strengths and limitations. The ideal validation method should not only quantify the affinity but also provide structural insights into the binding interface.

Photo-crosslinking, a technique that utilizes photo-activatable amino acid analogs incorporated into a peptide, offers a powerful approach to covalently trap interacting partners. Upon photo-activation, a highly reactive species is generated, which forms a covalent bond with residues in close proximity within the protein's binding pocket. Subsequent analysis by mass spectrometry can then identify the cross-linked species and even pinpoint the site of interaction.

This guide will delve into the use of a specific, albeit less conventional, photo-crosslinking probe: 3-iodo-D-phenylalanine. We will explore its hypothetical application in this context, comparing its potential performance with established photo-crosslinkers and other widely used binding affinity assays.

A Comparative Overview of Binding Affinity Validation Techniques

The choice of a method to validate peptide-protein binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the level of structural detail desired. Here, we compare the hypothetical use of 3-iodo-D-phenylalanine probes with established photo-crosslinking agents and two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Technique Principle Information Provided Strengths Limitations
3-iodo-D-phenylalanine Probe (Hypothetical) UV-induced C-I bond cleavage generates a reactive aryl radical, leading to covalent crosslinking with proximal residues.Identification of interacting partners, potential binding site information.Potentially high reactivity and specificity due to the short-lived radical; the use of a D-amino acid can confer proteolytic resistance to the peptide probe.The utility as a photo-crosslinker is not well-established; potential for non-specific labeling; requires specialized peptide synthesis and mass spectrometry expertise.
p-Benzoyl-L-phenylalanine (Bpa) Probe UV activation of the benzophenone moiety creates a diradical that abstracts a hydrogen atom from a nearby C-H bond, forming a covalent crosslink.[1][2]Identification of interacting partners, binding site mapping.Reversible activation allows for multiple photo-activation cycles; relatively stable and less prone to reacting with water.[2][3]Can be bulky, potentially perturbing the native interaction; crosslinking efficiency can be low.[2][3]
p-Azido-L-phenylalanine (AzF) Probe UV activation generates a highly reactive nitrene intermediate that can insert into C-H and N-H bonds.[3][4]Identification of interacting partners, binding site mapping.Smaller than Bpa, potentially less disruptive to the interaction; high reactivity.[3]Irreversible activation; the nitrene can be quenched by solvent, reducing efficiency.[3]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Association and dissociation rate constants (kon, koff), equilibrium dissociation constant (KD).Real-time, label-free analysis; high sensitivity; provides kinetic information.Requires immobilization of one binding partner, which may affect its conformation and activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event as one molecule is titrated into a solution containing its binding partner.Equilibrium dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of sample; lower throughput; may not be suitable for very weak or very tight interactions.

The 3-iodo-D-phenylalanine Probe: A Proof-of-Concept Workflow

While not a conventional photo-crosslinker, the carbon-iodine bond in 3-iodo-D-phenylalanine can, in principle, be photolytically cleaved by UV light to generate a highly reactive phenyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid residue in the binding partner, resulting in a covalent crosslink. The incorporation of a D-amino acid can also enhance the proteolytic stability of the peptide probe, a significant advantage for in vivo or in-cell experiments.

Below is a hypothetical, step-by-step protocol for the validation of peptide-protein binding affinity using a 3-iodo-D-phenylalanine probe.

Experimental Protocol

1. Synthesis of the 3-iodo-D-phenylalanine Peptide Probe:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc or Boc chemistry.[5]

  • Incorporation of 3-iodo-D-phenylalanine: The unnatural amino acid, Fmoc-3-iodo-D-phenylalanine, is incorporated at the desired position in the peptide sequence during SPPS.[6][7][8][9] The position should be chosen based on structural information or computational modeling to be within the putative binding interface.

  • Cleavage and Purification: The peptide is cleaved from the resin and deprotected. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the synthesized peptide probe are confirmed by mass spectrometry and analytical RP-HPLC.

2. Photo-Crosslinking Reaction:

  • Incubation: The purified 3-iodo-D-phenylalanine peptide probe is incubated with the target protein in a suitable buffer to allow for complex formation.

  • UV Irradiation: The sample is irradiated with UV light (e.g., 254 nm) on ice for a specified period to induce crosslinking. The optimal wavelength and irradiation time should be empirically determined.

  • Quenching: The reaction is quenched by the addition of a radical scavenger, such as dithiothreitol (DTT).

3. Analysis of Cross-Linked Products:

  • SDS-PAGE Analysis: The reaction mixture is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the formation of a higher molecular weight band corresponding to the peptide-protein conjugate.

  • In-gel Digestion: The cross-linked band is excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: The resulting peptide fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14]

  • Data Analysis: The MS/MS data is searched against a database containing the sequences of the target protein and the peptide probe to identify the cross-linked peptides and pinpoint the site of covalent attachment.

experimental_workflow cluster_synthesis Peptide Probe Synthesis cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate 3-iodo-D-phenylalanine) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & HPLC Characterization purification->characterization incubation Incubate Peptide Probe with Target Protein characterization->incubation uv_irradiation UV Irradiation (e.g., 254 nm) incubation->uv_irradiation quenching Quench Reaction uv_irradiation->quenching sds_page SDS-PAGE Analysis quenching->sds_page digestion In-gel Digestion sds_page->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis to Identify Cross-link Site ms_analysis->data_analysis

Caption: Experimental workflow for peptide-protein crosslinking.

Visualizing the Comparative Landscape

The following diagram illustrates the relationship between the different validation methods, highlighting the unique position of photo-crosslinking techniques in providing both binding information and structural context.

comparison_diagram cluster_methods Binding Affinity Validation Methods BindingAffinity Peptide-Protein Binding Affinity SPR Surface Plasmon Resonance (SPR) BindingAffinity->SPR Kinetics (kon, koff) Affinity (KD) ITC Isothermal Titration Calorimetry (ITC) BindingAffinity->ITC Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry PhotoCrosslinking Photo-Crosslinking BindingAffinity->PhotoCrosslinking Interaction Site Structural Context IodoPhe 3-iodo-D-phenylalanine (Hypothetical) PhotoCrosslinking->IodoPhe Bpa p-Benzoyl-L- phenylalanine (Bpa) PhotoCrosslinking->Bpa AzF p-Azido-L- phenylalanine (AzF) PhotoCrosslinking->AzF

Caption: Comparison of binding affinity validation methods.

Conclusion and Future Perspectives

The validation of peptide-protein binding affinity is a critical step in both fundamental research and therapeutic development. While established techniques like SPR and ITC provide invaluable quantitative data on binding kinetics and thermodynamics, photo-crosslinking methods offer the unique advantage of providing structural insights into the binding interface.

The hypothetical use of 3-iodo-D-phenylalanine as a photo-crosslinking probe presents an intriguing, albeit underexplored, avenue. Its potential for high reactivity and the added benefit of proteolytic resistance due to the D-amino acid backbone warrant further investigation. Empirical validation of this approach is necessary to determine its efficiency and specificity compared to well-established photo-crosslinkers like Bpa and AzF.

Ultimately, the choice of validation method should be guided by the specific research question. A multi-pronged approach, combining a quantitative biophysical technique with a photo-crosslinking method, will often provide the most comprehensive understanding of a peptide-protein interaction. As our ability to synthesize novel peptide probes and analyze complex biological samples with high-resolution mass spectrometry continues to advance, we can expect the development of even more powerful tools for dissecting the intricate networks of protein interactions that underpin life.

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  • Autebo, A. (2025). Optimizing Peptide Synthesis with 3-Cyano-L-phenylalanine: A Supplier's Insight. Autebo. [Link]

  • Dzik, E., et al. (2014). An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Fmoc-3-iodo-D-phenylalanine from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-3-iodo-D-phenylalanine is a cornerstone non-canonical amino acid in modern solid-phase peptide synthesis (SPPS), prized for its utility in structural biology, drug development, and as a synthetic handle for complex modifications.[1][2] The iodine moiety serves as a heavy atom for crystallographic phasing, a precursor for radiolabeling, and a versatile point for cross-coupling reactions. However, the success of these advanced applications is directly contingent on the purity of the starting building block. Impurities, even at trace levels, can introduce deletion sequences, diastereomeric peptides, and other side-products that complicate purification and compromise the biological integrity of the final peptide.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the orthogonal purity assessment of this compound from various commercial sources, ensuring the selection of high-quality reagents for mission-critical projects.

The Criticality of Purity in Peptide Synthesis

The principle of solid-phase peptide synthesis is a stepwise elongation of a peptide chain. The overall purity of the final crude peptide is a product of the efficiency of each coupling and deprotection step.[5] Starting with an impure building block introduces a cascade of potential issues from the outset. For instance, a 1% impurity in an amino acid can lead to a significant drop in the final yield of the desired full-length peptide, particularly in the synthesis of long sequences.[6][7]

Common impurities in Fmoc-amino acids arise from their synthesis and storage and include:[6][7][8]

  • Enantiomeric Impurities: The presence of the L-isomer, which can lead to the formation of diastereomeric peptides with potentially altered biological activity and difficult separation profiles.[9]

  • Dipeptide Adducts (Fmoc-Xaa-Xaa-OH): These lead to the insertion of an extra amino acid residue into the peptide sequence.[8]

  • Free Amino Acid (H-Xaa-OH): Results from premature Fmoc-deprotection during storage and can cause double incorporation events.[8]

  • β-Alanine Derivatives: Arise from a Lossen-type rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu), leading to insertion of a β-alanine residue.[6][10]

  • Process-Related Impurities: Including residual solvents like ethyl acetate, which can hydrolyze to acetic acid and act as a chain terminator.[6][7]

This guide outlines a multi-pronged analytical approach to identify and quantify these potential contaminants, empowering researchers to make informed decisions when sourcing this critical reagent.

Analytical Workflow for Comprehensive Purity Assessment

A robust quality assessment relies on an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed. This ensures that impurities missed by one method are detected by another. Our recommended workflow involves High-Performance Liquid Chromatography (HPLC) for general purity, chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) for structural identity, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity Assessment Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Decision Start Obtain Fmoc-3-iodo-D-Phe from Suppliers A, B, C Prep Prepare Stock Solutions (e.g., in Acetonitrile/Water) Start->Prep HPLC RP-HPLC Analysis (Purity Profile) Prep->HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Prep->Chiral_HPLC NMR ¹H NMR Analysis (Structural Confirmation) Prep->NMR LCMS LC-MS Analysis (Impurity ID) Prep->LCMS Compare Compare Data Sets (Tables & Spectra) HPLC->Compare Chiral_HPLC->Compare NMR->Compare LCMS->Compare Decision Select Optimal Supplier Based on Application Needs Compare->Decision

Caption: Orthogonal workflow for the purity assessment of commercial this compound.

Materials and Experimental Protocols

This section details the step-by-step methodologies for conducting a thorough purity comparison. For this guide, we will analyze hypothetical samples from three different commercial sources, designated Supplier A, Supplier B, and Supplier C.

Materials
  • This compound: Samples from Supplier A, Supplier B, and Supplier C.

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

  • HPLC system with UV detector

  • LC-MS system (e.g., ESI-TOF)

  • NMR Spectrometer (400 MHz or higher)

Protocol 1: Reversed-Phase HPLC for Purity and Impurity Profiling

This method is the gold standard for determining the overall purity and quantifying impurities that have different retention times from the main compound.[11]

  • Sample Preparation: Accurately weigh and dissolve each sample in 50:50 ACN/Water to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Identify and quantify any impurity peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Controlling the chiral purity is essential to prevent the formation of undesired diastereomeric peptides.[9] This requires a specialized chiral stationary phase (CSP).

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Chiral HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA).

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/TFA (consult column manufacturer's guidelines for optimal ratio).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention times for the D- and L-enantiomers (if a standard for the L-isomer is available). Calculate the enantiomeric excess (% ee) and the percentage of the undesired L-isomer.

Protocol 3: ¹H NMR for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation of the main compound and can help identify the structure of major impurities.[12][13]

  • Sample Preparation: Dissolve ~5 mg of each sample in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) instrument.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or predicted chemical shifts. Look for characteristic peaks of the Fmoc group, the amino acid backbone, and the iodinated phenyl ring. Analyze any unexpected signals to identify potential impurities (e.g., free amino acid, dipeptide, or β-alanine).

Protocol 4: LC-MS for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing their mass-to-charge ratio (m/z), which can be used to deduce their molecular formula.[14]

  • Sample Preparation: Use the same samples prepared for HPLC analysis (1 mg/mL).

  • LC-MS Conditions:

    • LC: Use the same column and gradient as in Protocol 1.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Extract the mass spectra for any impurity peaks observed in the chromatogram. Compare the measured m/z values with the calculated masses of potential impurities (e.g., de-iodinated product, dipeptide, free amino acid). The isotopic pattern of iodine (a single stable isotope, ¹²⁷I) simplifies mass identification, unlike compounds with chlorine or bromine which show characteristic M+2 peaks.[15]

Comparative Results and Discussion

The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.

Table 1: Comparative Purity by Reversed-Phase HPLC

SupplierPurity (%)Major Impurity 1 (%)Identity (by LC-MS)Major Impurity 2 (%)Identity (by LC-MS)
Supplier A 99.60.25Fmoc-D-Phenylalanine0.10Unknown (m/z 428.1)
Supplier B 98.50.80Free 3-iodo-D-Phe0.45Dipeptide Adduct
Supplier C 99.10.50Fmoc-D-Phenylalanine0.20Acetic Acid*
Note: Acetic acid is not typically seen by UV at 265 nm but was inferred from NMR and its potential impact is discussed.

Table 2: Enantiomeric Purity by Chiral HPLC

Supplier% D-Isomer% L-Isomer
Supplier A 99.920.08
Supplier B 99.850.15
Supplier C >99.95<0.05

Table 3: Summary of ¹H NMR and LC-MS Findings

Supplier¹H NMR ObservationsKey LC-MS Findings (m/z)
Supplier A Clean spectrum, minor signals consistent with Fmoc-D-Phe.388.1 [M+H]⁺ (Fmoc-D-Phe)
Supplier B Signals corresponding to free amino acid protons. Broadened peaks suggesting complexity.292.0 [M+H]⁺ (Free 3-iodo-D-Phe); 789.1 [M+H]⁺ (Dipeptide)
Supplier C Sharp singlet at ~1.9 ppm indicative of acetic acid.388.1 [M+H]⁺ (Fmoc-D-Phe)
Discussion of Findings
  • Supplier A demonstrates high overall purity and excellent enantiomeric purity. The primary impurity is the de-iodinated version, Fmoc-D-phenylalanine. While this would lead to a deletion of the iodine atom in the final peptide, its low level may be acceptable for applications where the iodine is not critical for every single peptide molecule.

  • Supplier B shows a lower overall purity with significant levels of free amino acid and dipeptide impurities. The free amino acid can cause double incorporation during SPPS, leading to a peptide with an inserted residue (+291 Da).[8] The dipeptide impurity will result in a similar insertion sequence (+788 Da). This level of contamination would significantly complicate the purification of the target peptide and is generally unacceptable for most applications.

  • Supplier C provides material with high purity, and outstanding enantiomeric purity. However, the presence of acetic acid, as suggested by NMR, is a significant concern. Acetic acid is a potent capping agent in SPPS and can lead to the formation of N-terminally acetylated, truncated peptides, reducing the yield of the desired full-length product.[6][7]

Decision Logic start Purity Results Analyzed q1 HPLC Purity > 99%? start->q1 q2 L-Isomer < 0.1%? q1->q2 Yes (A, C) res_B Supplier B: High risk of insertion sequences. Avoid for critical synthesis. q1->res_B No (B) q3 Chain-Terminating Impurities Present? (e.g., Acetic Acid) q2->q3 Yes (A, C) q2->res_B No (B) q4 Insertion-Causing Impurities Present? (e.g., Dipeptide, Free AA) q3->q4 No (A) res_C Supplier C: High risk of -truncation. Avoid unless pre-purified. q3->res_C Yes (C) res_A Supplier A: Suitable for most applications. Consider for radiolabeling. q4->res_A No (A)

Caption: Decision logic for supplier selection based on impurity profiles.

Conclusion and Recommendations

The purity of this compound from commercial sources can vary significantly, not just in the overall percentage but, more critically, in the nature of the impurities present. This comparative guide demonstrates that a simple HPLC purity value on a certificate of analysis is insufficient for making a critical purchasing decision.

Key Recommendations:

  • Always Perform In-House QC: Researchers should implement a routine, multi-technique quality control protocol for all critical raw materials, especially non-canonical amino acids.

  • Prioritize Enantiomeric Purity: For any biological application, ensuring high enantiomeric purity is paramount. Supplier C showed the best performance in this regard.

  • Understand Impurity Impact: The choice of supplier should be tailored to the application. For a synthesis where quantitative iodine incorporation is critical, the de-iodinated impurity in Supplier A's material might be a concern. For maximizing full-length peptide yield, the process-related impurities in materials from Suppliers B and C pose a significant risk.

Based on this hypothetical analysis, Supplier A represents the best balance of high chemical and enantiomeric purity with a relatively benign major impurity for many applications. However, if the absolute highest enantiomeric purity is required and the user is confident in removing potential acetic acid through co-evaporation or other techniques, Supplier C could be considered. Supplier B's material presents significant risks and would likely lead to challenging purification and lower yields of the target peptide. This systematic approach ensures the integrity of the synthetic process from the very first step, ultimately saving time, resources, and leading to more reliable scientific outcomes.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Amino Acids in Peptide Synthesis.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Fmoc-D-Arg(Pbf)-OH: HPLC vs. TLC Methods.
  • Biotage. (2023). Does amino acid concentration really matter during peptide synthesis?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Gummadi, S. et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. Retrieved from [Link]

  • HDH Chemicals. (n.d.). This compound, min 95%. Retrieved from [Link]

  • Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P94764]. Retrieved from [Link]

  • Hlebowicz, E., et al. (2006). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Agarwal, V., et al. (2022). Genome mining for the discovery of peptide halogenases and their biochemical characterization. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Synthesis: Leveraging Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Phenylalanine in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often hampered by poor metabolic stability and limited conformational rigidity.[1][3] The strategic incorporation of non-natural amino acids is a cornerstone of overcoming these limitations. Among these, halogenated phenylalanine derivatives, particularly Fmoc-3-iodo-D-phenylalanine, have emerged as exceptionally versatile building blocks for medicinal chemists and peptide scientists.[4][5]

The iodine atom is not merely a bulky substituent; it is a multi-functional tool. Its presence can:

  • Enhance Binding Affinity: The iodine can participate in halogen bonding, a non-covalent interaction that can significantly improve a peptide's binding affinity to its target receptor.[5]

  • Introduce a Heavy Atom: It serves as an excellent anomalous scatterer for X-ray crystallography, facilitating the determination of protein-peptide complex structures.[6]

  • Provide a Reactive Handle: The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling post-synthetic modifications to create complex peptide architectures or for bioconjugation.[1][4][7]

  • Improve Stability: The incorporation of a D-amino acid, such as 3-iodo-D-phenylalanine, into a peptide backbone drastically increases its resistance to enzymatic degradation by proteases, thereby extending its in-vivo half-life.[8]

This guide provides an in-depth comparison of peptide synthesis using this compound, supported by case studies, detailed protocols, and a comparative analysis against other halogenated analogs. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for success in your research.

Core Principles: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides containing modified residues like 3-iodo-D-phenylalanine is predominantly achieved via the Fmoc solid-phase peptide synthesis (SPPS) strategy.[9][10] This method involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin.[11] The key advantage of SPPS is that excess reagents and by-products are simply washed away, eliminating the need for complex purification of intermediate products.[11]

The fundamental SPPS cycle, illustrated below, is an iterative process consisting of two main steps: N-α-Fmoc deprotection and amino acid coupling.

spss_workflow start Start: Peptide-Resin with Fmoc-protected N-terminus deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Monitor Reaction (e.g., Kaiser Test) wash2->kaiser_test kaiser_test->coupling Incomplete? Recouple end Final Peptide-Resin kaiser_test->end Complete?

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Case Study: Synthesis of a Model Bioactive Peptide Analog

To illustrate the practical application, we will detail the synthesis of a model hexapeptide, Ac-Tyr(tBu)-Gly-Gly-Phe(3-I, D)-Leu-Arg(Pbf)-NH₂ , on a Rink Amide resin. This sequence incorporates our target residue and other standard protected amino acids.

Experimental Protocol

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (0.5 mmol/g substitution) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.[7]

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[7]

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

3. Amino Acid Coupling Cycle (Example: Coupling this compound):

  • Activation: In a separate vessel, dissolve Fmoc-3-iodo-D-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Rationale: HBTU/HOBt is a classic and highly efficient coupling cocktail that minimizes the risk of racemization.[12] The use of excess reagents drives the reaction to completion, a core principle of SPPS.[13]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Causality: Halogenated amino acids, especially with bulky iodine, can exhibit slower coupling kinetics due to steric hindrance.[7][14] Extending the coupling time or performing a "double coupling" (repeating the step) is a common strategy to ensure complete incorporation.

  • Monitoring: Perform a Kaiser test. A blue bead color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, drain and repeat the coupling step. If negative (yellow/brown beads), proceed to washing.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat the deprotection and coupling cycle for each subsequent amino acid (Gly, Gly, Tyr(tBu)).

4. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • React for 30 minutes. This "caps" the N-terminus.

  • Wash with DMF, followed by dichloromethane (DCM).

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[7]

    • Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu and Pbf).[15] TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity by LC-MS and analytical RP-HPLC.

Expected Results
ParameterExpected ValueNotes
Crude Purity (RP-HPLC) >70%Dependent on coupling efficiencies. Lower purity may indicate issues with the sterically hindered iodo-Phe coupling.
Final Purity (RP-HPLC) >95%After purification.
Monoisotopic Mass 993.30 DaCalculated for C₄₂H₅₃IN₁₀O₉
Mass Spec (ESI-MS) [M+H]⁺ = 994.31The observed mass should match the expected mass, confirming successful synthesis.

Comparative Analysis: this compound vs. Alternatives

The choice of which halogenated or non-natural phenylalanine to use is dictated by the specific goals of the research. The following table provides a direct comparison to guide this decision-making process.

DerivativeKey Features & RationalePerformance in SPPS / AdvantagesChallenges & Considerations
Fmoc-3-iodo-D-Phe Compound of Interest. D-configuration provides proteolytic stability.[8] Iodine is an excellent handle for cross-coupling and a heavy atom for crystallography.[4][6]Standard coupling protocols are generally effective, though may require longer times.[7] Highly versatile for post-synthetic modification.The large iodine atom can cause steric hindrance, potentially lowering coupling efficiency.[14] The C-I bond is the least stable of the carbon-halogen bonds.
Fmoc-4-iodo-L-Phe L-configuration is the natural stereoisomer. Para-substitution places the iodine atom further from the peptide backbone.Generally good coupling efficiency. Widely used for incorporating iodine into native peptide sequences.[6][16]Lacks the inherent proteolytic resistance of the D-isomer. May not induce the same secondary structures.
Fmoc-3-bromo-D-Phe Bromine is smaller than iodine but still a good handle for cross-coupling and can participate in halogen bonding.[7]Potentially better coupling efficiency than the iodo- derivative due to smaller size. C-Br bond is more stable than C-I.Less effective as a heavy atom for crystallography compared to iodine. Slightly less reactive in some cross-coupling reactions.
Fmoc-3-chloro-D-Phe Chlorine is smaller still. The C-Cl bond is robust.Good coupling efficiency, similar to standard amino acids.[7]Poor handle for cross-coupling reactions. Minimal utility as a heavy atom. Its effect on binding is primarily electronic.
Fmoc-3-fluoro-D-Phe Fluorine is small and highly electronegative. It can alter the pKa of nearby groups and influence peptide conformation through electronic effects.[17]Excellent coupling efficiency due to small size.Not useful as a reactive handle or heavy atom. Its primary role is to modulate physicochemical properties.[17]

Advanced Applications: Post-Synthetic Modification via Cross-Coupling

A significant advantage of incorporating an iodo-phenylalanine residue is the ability to perform reactions on the peptide after its primary sequence is assembled. Palladium-catalyzed reactions like the Suzuki coupling can be performed either on the solid support or on the cleaved peptide in solution to install new aryl groups, creating complex, stapled, or bicyclic peptide architectures.[1]

suzuki_coupling cluster_0 On-Resin Suzuki Coupling PeptideResin Peptide-Resin (with 3-I-Phe) PdCatalyst Pd Catalyst + Base PeptideResin->PdCatalyst BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->PdCatalyst ModifiedPeptideResin Modified Peptide-Resin (with Phe-R) PdCatalyst->ModifiedPeptideResin Suzuki Reaction

Caption: On-resin Suzuki coupling using the iodo-phenylalanine handle.

This strategy allows for the creation of peptide libraries with diverse side-chains from a single iodinated precursor, significantly expanding the chemical space that can be explored in a drug discovery program.

Conclusion

This compound is a powerful and versatile building block in modern peptide synthesis. While its incorporation requires careful consideration of coupling conditions due to potential steric hindrance, the benefits it offers are substantial. The ability to confer proteolytic resistance, serve as a handle for advanced post-synthetic modifications, and facilitate structural studies makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the principles of SPPS and the specific properties of this unique amino acid, researchers can successfully synthesize novel and complex peptides with enhanced therapeutic potential.

References

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Vertex AI Search.
  • Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine) | Request PDF. (2025).
  • Fmoc-3-iodo-L-phenylalanine.Chem-Impex.
  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I.PubMed.
  • Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • 3-Iodo-L-phenylalanine | Noncanonical Amino Acid.MedchemExpress.com.
  • Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide.American Chemical Society.
  • What is solid-phase synthesis of peptides? (2024). Reddit.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.MDPI.
  • Addressing challenges in the synthesis of long peptide chains.Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2003). AAPPTec.
  • New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. (2015). PMC.
  • A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorpor
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Transl
  • Amino Acid Deriv
  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determin
  • Methods and protocols of modern solid phase peptide synthesis.
  • A Comparative Guide to the Characterization of Peptides Containing Fmoc-Phe(4-Br)-OH.Benchchem.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.MDPI.
  • Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine.Apino Pharma Co., Ltd..
  • Advances in Fmoc solid‐phase peptide synthesis. (2012). PMC.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.
  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.MDPI.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.PMC.
  • Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the...
  • Fmoc Amino Acids for SPPS.AltaBioscience.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar.
  • Therapeutic peptides: current applications and future directions. (2022). PMC.

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Safety Operating Guide

Navigating the Synthesis Frontier: A Practical Guide to Handling Fmoc-3-iodo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. Fmoc-3-iodo-D-phenylalanine, a key building block for creating peptides with unique structural and functional properties, demands a robust understanding of its handling characteristics to ensure both laboratory safety and experimental integrity.[1][2] This guide serves as an essential resource, providing immediate, practical information on personal protective equipment (PPE), operational protocols, and disposal plans. As your partners in research, we are committed to providing value beyond the product, building a foundation of trust through scientific rigor and a dedication to safety.

Hazard Assessment: Understanding the Compound

  • Solid Form: As a powder, the primary risks are inhalation and direct contact with skin and eyes.[5][6][7] Fine powders can easily become airborne, especially during weighing and transfer.[5]

  • In Solution: When dissolved in solvents typically used in Solid Phase Peptide Synthesis (SPPS), such as N,N-Dimethylformamide (DMF), the hazards of the solvent become a primary concern.[8][9] DMF is a reproductive toxin and a possible human carcinogen that is readily absorbed through the skin.[9][10]

Given these considerations, all handling procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when working with this compound and the associated reagents used in peptide synthesis. The following table outlines the recommended PPE for various stages of handling.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) ANSI Z87.1-compliant safety goggles.[6] A face shield is recommended for larger quantities.Double-gloving with nitrile gloves.[12] Change gloves immediately upon contamination.Standard laboratory coat.A NIOSH-approved respirator or dust mask is recommended, especially when handling larger quantities of powder outside of a certified fume hood.[6]
Dissolving in Solvents (e.g., DMF) Chemical splash goggles.[10] A face shield is strongly recommended.Double-gloving with thicker, chemical-resistant gloves (e.g., butyl rubber or Viton®) over nitrile gloves. Standard nitrile gloves offer inadequate protection against DMF.[9]Chemical-resistant lab coat or apron over a standard lab coat.All operations should be conducted in a certified chemical fume hood.[9][11]
Solid-Phase Peptide Synthesis (SPPS) Chemical splash goggles and face shield.Chemical-resistant gloves appropriate for all reagents used (DMF, Piperidine, TFA).Chemical-resistant lab coat.All steps of SPPS must be performed in a certified chemical fume hood.[13][14]
Cleavage from Resin (TFA) Chemical splash goggles and face shield are mandatory.[15][16]Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).Acid-resistant apron over a lab coat.All cleavage operations must be conducted in a certified chemical fume hood.[15]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and effective use of this compound.

Receiving and Storage

Upon receipt, inspect the container for damage. Store the compound in a cool (0-8 °C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Ensure the container is tightly sealed to prevent moisture absorption.

Step-by-Step Handling Protocol for SPPS

The following protocol outlines the key steps for using this compound in a manual SPPS workflow.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary reagents and equipment ready, including the amino acid, coupling reagents, solvents, and the resin.

  • Weighing and Dissolution:

    • In the chemical fume hood, carefully weigh the required amount of this compound onto weighing paper.

    • Transfer the powder to a suitable vial.

    • Add the appropriate solvent (typically DMF) to dissolve the amino acid. Be mindful that DMF can increase the skin absorption of other chemicals.[8]

  • Amino Acid Coupling:

    • Following your established SPPS protocol, activate the dissolved this compound with your chosen coupling reagents.

    • Add the activated amino acid solution to the vessel containing the resin with the deprotected N-terminus.

    • Allow the coupling reaction to proceed for the optimized duration.

  • Fmoc Deprotection:

    • After coupling, wash the resin thoroughly with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.[17] Piperidine is corrosive and has a strong odor; always handle it within the fume hood.[11]

    • Wash the resin again to remove residual piperidine and the Fmoc-piperidine adduct.

  • Cleavage and Work-up:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, most commonly containing Trifluoroacetic Acid (TFA).[15]

    • TFA is extremely corrosive and can cause severe burns.[16][18] This step must be performed in a fume hood while wearing appropriate acid-resistant PPE.

    • After cleavage, precipitate the peptide in cold diethyl ether and proceed with purification.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate risks.

Solid Spill
  • Evacuate and Secure: Alert others in the vicinity and restrict access to the area.

  • PPE: Wear appropriate PPE, including a respirator, gloves, lab coat, and eye protection.

  • Containment: Gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust.

  • Clean-up: Carefully sweep the material into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Liquid Spill (in solvent)
  • Evacuate and Ventilate: Alert others, evacuate the immediate area, and ensure the fume hood is functioning at maximum capacity.

  • PPE: Don appropriate chemical-resistant PPE.

  • Containment: Use a spill kit with absorbent pads or other inert material to contain the spill.[19]

  • Clean-up: Absorb the spilled liquid and place the contaminated materials in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the area according to your institution's protocols.

The following diagram illustrates the general workflow for handling a chemical spill.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Preparation Preparation cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert Personnel Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE If safe to proceed Contain Contain Spill DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a laboratory chemical spill response.

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes unused compound, contaminated gloves, pipette tips, weighing paper, and any absorbent materials from spill clean-up.[6][12] Collect these materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: this compound is a halogenated organic compound.[19] Therefore, all solutions containing this compound, as well as waste solvents from the synthesis (e.g., DMF, TFA), should be collected in a designated "Halogenated Organic Waste" container.[19][20][21]

    • Crucially, do not mix halogenated and non-halogenated solvent waste streams. [21][22] This separation is vital for proper disposal and can significantly impact disposal costs.

    • Ensure all waste containers are properly labeled with the full chemical names of the contents and are kept closed when not in use.[19]

Disposal must always be carried out in accordance with local, state, and federal regulations.[20] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste collection and disposal procedures.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

  • LCSS: DIMETHYLFORMAMIDE. (n.d.). National Research Council.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]

  • Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). (n.d.). The University of Chicago. Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). James Madison University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Bielefeld. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • SPPS. (n.d.). American Peptide Society. Retrieved from [Link]

  • fmoc-d-3-iodophenylalanine. (2024, April 10). ChemBK. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved from [Link]

  • 9 - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Standard Operating Procedure: Trifluoroacetic Acid. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.